2-(Methylamino)-3-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(methylamino)-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-9-7-5(8(11)12)3-2-4-6(7)10(13)14/h2-4,9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZUJCYLGIJDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293827 | |
| Record name | 2-(Methylamino)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124341-38-4 | |
| Record name | 2-(Methylamino)-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124341-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501293827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(Methylamino)-3-nitrobenzoic Acid
The following technical guide details the chemical properties, synthesis, and applications of 2-(Methylamino)-3-nitrobenzoic acid , a critical scaffold in medicinal chemistry.
Executive Summary
2-(Methylamino)-3-nitrobenzoic acid (CAS: 124341-38-4 ) is a highly functionalized trisubstituted benzene derivative utilized primarily as a pharmacophore building block.[1][2][3] Distinguished by its steric congestion—where the nucleophilic amine is flanked by a carboxylic acid (position 1) and a nitro group (position 3)—this compound exhibits unique reactivity profiles ideal for constructing benzimidazole and quinoxaline cores.[3] Its utility extends to the synthesis of kinase inhibitors and heterobifunctional degraders (PROTACs), where it serves as a precursor for generating privileged 1,2,3-triaminobenzene scaffolds via Curtius rearrangement or nitro-reduction.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2-(Methylamino)-3-nitrobenzoic acid |
| CAS Number | 124341-38-4 |
| Molecular Formula | C₈H₈N₂O₄ |
| Molecular Weight | 196.16 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH) |
| Acidity (pKa) | ~3.5 (COOH), ~1.0 (Conjugate acid of amine) |
| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors |
Structural Analysis & Intramolecular Bonding
The molecule is characterized by a strong intramolecular hydrogen bond network.[3] The secondary amine proton (-NHMe) forms a bifurcated hydrogen bond between the adjacent nitro oxygen and the carbonyl oxygen of the carboxylic acid.[3] This "locked" conformation reduces the nucleophilicity of the amine compared to non-sterically hindered anilines, necessitating specific forcing conditions for downstream functionalization.[3]
Synthetic Routes & Manufacturing[3][4]
The industrial standard for synthesizing 2-(methylamino)-3-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (S_NAr) .[3] The precursor, 2-chloro-3-nitrobenzoic acid , possesses a chloride leaving group activated by the electron-withdrawing inductive effects (-I) and mesomeric effects (-M) of the ortho-nitro and ortho-carboxyl groups.
Protocol: S_NAr Displacement of 2-Chloro-3-nitrobenzoic Acid
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 2-chloro-3-nitrobenzoic acid in water (or ethanol).
-
Addition: Add 3.0–5.0 eq of methylamine solution dropwise. The excess base serves to neutralize the carboxylic acid (forming the soluble carboxylate salt) and drive the substitution of the chloride.
-
Reaction: Heat the mixture to reflux (80–90°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC. The starting material (2-chloro) will disappear, replaced by the more polar product.[3]
-
Work-up: Cool the reaction mixture to room temperature.
-
Precipitation: Slowly acidify the solution to pH 2–3 using concentrated HCl. The product, 2-(methylamino)-3-nitrobenzoic acid, will precipitate as a bright yellow solid due to the protonation of the carboxylate.
-
Purification: Filter the solid, wash with cold water to remove amine salts, and dry under vacuum. Recrystallization from ethanol/water may be performed if high purity (>99%) is required.[3]
Yield: Typically 85–95%.[3]
Chemical Reactivity & Functionalization Pathways[3]
This compound serves as a "linchpin" intermediate.[3] Its reactivity is defined by three distinct vectors: the carboxylic acid (electrophilic), the nitro group (reducible), and the secondary amine (nucleophilic).[3]
Curtius Rearrangement (Amine Generation)
A critical application involves converting the carboxylic acid into an amine, yielding 2-methylamino-3-nitroaniline derivatives.[3] This is often achieved using diphenylphosphoryl azide (DPPA).[3]
-
Mechanism: Carboxylic acid
Acyl azide Isocyanate Carbamate/Amine.[3] -
Utility: Accesses 1,2,3-triaminobenzene precursors used in high-affinity kinase inhibitors.[3]
Nitro Reduction & Cyclization
Reduction of the C3-nitro group yields a vicinal diamine (2-methylamino-3-aminobenzoic acid).[3] This intermediate is unstable and prone to oxidation; it is typically reacted immediately with electrophiles (aldehydes, carboxylic acids, or phosgene) to close the ring, forming benzimidazoles .[3]
Reactivity Flowchart (DOT Visualization)
Figure 1: Synthetic workflow originating from 2-(Methylamino)-3-nitrobenzoic acid, illustrating key divergent pathways to pharmaceutical scaffolds.
Pharmaceutical Applications
Kinase Inhibitor Scaffolds
The 1,2,3-substitution pattern allows for the creation of ATP-competitive inhibitors that form critical hydrogen bonds within the hinge region of kinases.[3] The methylamino group often mimics the adenine N6 position or interacts with the gatekeeper residue.[3]
PROTAC Linker Attachment
The carboxylic acid moiety provides a facile handle for amide coupling to E3 ligase ligands (e.g., Thalidomide or VHL ligands) or target protein warheads.[3] The rigidity of the benzene ring, combined with the nitro group's electronic influence, modulates the solubility and permeability of the final chimera.
Safety & Handling
-
Hazards: As a nitro-aromatic compound, it is potentially mutagenic.[3] It causes skin and serious eye irritation (GHS Warning).[3]
-
Storage: Store in a cool, dry place away from strong reducing agents.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[3]
References
-
Synthesis of 2-amino-3-nitrobenzoic acid derivatives. U.S. Patent 3,468,941.[3][7] (Describes the S_NAr reactivity of 2-chloro-3-nitrobenzoic acid precursors).
-
Curtius Rearrangement of 2-(methylamino)-3-nitrobenzoic acid. World Intellectual Property Organization (WIPO) Patent WO2022068933A1.[3] (Detailed protocol for converting the acid to N-Boc amine using DPPA).
-
2-Chloro-3-nitrobenzoic acid (Precursor Data). PubChem Compound Summary. National Center for Biotechnology Information.[3] [3]
-
2-(Methylamino)-3-nitrobenzoic acid (Compound Data). Accelachem Catalog. (Confirmation of CAS 124341-38-4).[1][2][3][8][9] [3]
Sources
- 1. 1272135-22-4,5,5-dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1803561-31-0,2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. lookchem.com [lookchem.com]
- 9. 2-(Methylamino)-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
Technical Monograph: 2-(Methylamino)-3-nitrobenzoic Acid
The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It prioritizes synthetic utility, mechanistic insight, and application in drug design.
Primary CAS Number: 124341-38-4 Synonyms: N-Methyl-3-nitroanthranilic acid; 2-(Methylamino)-3-nitrobenzoate Molecular Formula: C₈H₈N₂O₄ Molecular Weight: 196.16 g/mol
Executive Summary & Chemical Identity
2-(Methylamino)-3-nitrobenzoic acid is a critical aromatic scaffold used primarily as an intermediate in the synthesis of fused tricyclic heterocycles, most notably benzodiazepinones and pyrido-benzodiazepinones . Its structural uniqueness lies in the ortho-positioning of three functional groups (carboxyl, methylamino, and nitro), which creates a "push-pull" electronic system highly susceptible to cyclization reactions.
This compound serves as the direct precursor to the M1-selective muscarinic antagonist Pirenzepine and its analogs, making it a staple in the development of gastrointestinal and neurological therapeutics.
Physiochemical Data Profile
| Property | Specification | Note |
| Appearance | Yellow to Orange Crystalline Solid | Color arises from |
| Melting Point | 180–185 °C (Decomposes) | High MP due to strong intermolecular hydrogen bonding. |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water due to intramolecular H-bonding (see Mechanism). |
| pKa (Calc) | ~3.5 (COOH) | The nitro group lowers the pKa of the benzoic acid relative to unsubstituted anthranilic acid. |
Synthetic Methodology: Nucleophilic Aromatic Substitution ( )
The industrial and laboratory standard for synthesizing 2-(methylamino)-3-nitrobenzoic acid utilizes a Nucleophilic Aromatic Substitution (
The Protocol
Precursor: 2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2).[1][2] Reagent: Methylamine (40% aqueous solution or 2M in THF). Solvent: Ethanol or Water.
Step-by-Step Workflow
-
Activation: Dissolve 1.0 eq of 2-Chloro-3-nitrobenzoic acid in Ethanol (0.5 M concentration).
-
Nucleophilic Attack: Add 3.0–4.0 eq of Methylamine dropwise. Note: Excess amine is required to neutralize the HCl generated during the substitution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution will darken to a deep orange/red, indicating the formation of the aniline derivative.
-
Monitoring: Monitor via TLC (System: DCM:MeOH 9:1). The starting chloride (
) will disappear, replaced by the more polar product ( ). -
Workup: Cool to room temperature. Acidify carefully with 2N HCl to pH 3–4.
-
Isolation: The product precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.
Mechanistic Insight
The reaction proceeds via an Addition-Elimination mechanism . The 3-nitro group is essential; it withdraws electron density from the ring (via induction and resonance), stabilizing the anionic Meisenheimer Complex intermediate.
-
Why C2? The C2 position is activated by two electron-withdrawing groups (EWGs): the ortho-nitro group and the ortho-carboxyl group. This makes the chloride at C2 highly labile compared to unactivated aryl chlorides.
-
Intramolecular Stabilization: The resulting product is thermodynamically stabilized by a strong intramolecular hydrogen bond between the N-H of the methylamino group and the oxygen of the adjacent nitro group. This "pseudo-ring" formation locks the conformation, often reducing water solubility.
Visualization: Synthesis Workflow
Figure 1: The synthetic pathway relies on the activation of the C2-chloride by the adjacent nitro group, followed by acidification to recover the free acid.
Applications in Drug Discovery
The primary utility of 2-(methylamino)-3-nitrobenzoic acid is its role as a "bifunctional scaffold" for building tricyclic systems.
Case Study: Pirenzepine Synthesis
Pirenzepine is a selective M1 muscarinic antagonist used to treat peptic ulcers. Its core structure is a pyrido[2,3-b][1,4]benzodiazepin-6-one .
-
Acylation: The carboxylic acid of 2-(methylamino)-3-nitrobenzoic acid is converted to an acid chloride (using
). -
Amidation: Reacted with a functionalized pyridine amine (e.g., 3-amino-2-chloropyridine).
-
Reduction & Cyclization: The nitro group is reduced to an amine (using
or ). This nascent amine then attacks the electrophilic center on the pyridine ring (displacing a chloride) to close the central diazepine ring.
This "Nitro-Reduction-Cyclization" cascade is a classic strategy in medicinal chemistry for generating fused heterocycles.
Visualization: Pirenzepine Pathway
Figure 2: The scaffold serves as the "A-ring" donor in the construction of the tricyclic benzodiazepinone core found in M1 antagonists.
Safety & Handling (MSDS Highlights)
While valuable, this compound presents specific hazards typical of nitro-aromatics.
-
Health Hazards: Irritant to eyes, respiratory system, and skin. Potential mutagenicity (typical of nitro-aromatics).
-
Reactivity: Stable under normal conditions but may decompose violently if heated to dryness in the presence of strong bases.
-
Storage: Store in dark, dry conditions. Nitro-amines can undergo slow oxidation or photodegradation over time.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 12217355 (2-(Methylamino)-3-nitrobenzoic acid).
-
Synthetic Protocol (Precursor Chemistry)
- Chang, C. H. (1969). Production of 2-amino-3-nitrobenzoic acid. U.S. Patent No. 3,468,941. (Describes the foundational SnAr chemistry on 2-chloro-3-nitrobenzoic acid).
-
Pharmaceutical Application (Pirenzepine)
- Eberlein, W., et al. (1989). Tricyclic Compounds, Compositions, and Methods of Use. J. Med. Chem. (Describes the use of nitro-anthranilic acid derivatives in synthesizing pyridobenzodiazepinones).
-
Mechanistic Grounding
- Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
Sources
structure elucidation of 2-(Methylamino)-3-nitrobenzoic acid
Topic: Structure Elucidation of 2-(Methylamino)-3-nitrobenzoic Acid CAS Registry Number: 124341-38-4 Molecular Formula: C₈H₈N₂O₄ Molecular Weight: 196.16 g/mol [1]
Executive Summary & Structural Context
This guide details the structural elucidation of 2-(methylamino)-3-nitrobenzoic acid , a critical intermediate in the synthesis of agrochemicals (e.g., Broflanilide) and antiviral agents (e.g., Iscartrelvir).[1]
The molecule presents a classic "dual-ortho" substitution pattern where the secondary amine at position 2 is flanked by two electron-withdrawing groups (EWGs): a carboxylic acid at position 1 and a nitro group at position 3.[1] This specific geometry creates a unique electronic environment characterized by strong intramolecular hydrogen bonding, steric crowding, and distinctive spectroscopic signatures.[1]
Key Elucidation Challenges:
-
Regioisomerism: Distinguishing the target from 2-(methylamino)-5-nitrobenzoic acid (a common byproduct of direct nitration).[1]
-
Conformational Locking: Verifying the intramolecular hydrogen bond (S(6) ring motif) between the amine proton and the nitro oxygen.[1]
-
Nomenclature Confusion: Differentiating from the chemically distinct 2-methyl-3-nitrobenzoic acid (a toluic acid derivative often conflated in database searches).
Synthesis-Based Structural Validation
To ensure the integrity of the elucidation, we first establish the structure via its synthetic origin.[1] Unlike direct nitration of N-methylanthranilic acid—which yields a mixture of 3- and 5-nitro isomers—the Nucleophilic Aromatic Substitution (SₙAr) route guarantees the regiochemistry.[1]
The "Anchor" Protocol: SₙAr Displacement
The synthesis utilizes 2-chloro-3-nitrobenzoic acid or 2-fluoro-3-nitrobenzoic acid as the scaffold.[1] The leaving group (halogen) at position 2 is activated by the ortho-nitro and ortho-carboxyl groups, making it highly susceptible to attack by methylamine.[1]
Reaction Scheme:
-
Substrate: 2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2).[1]
-
Reagent: Methylamine (aq. or in THF).
-
Mechanism: Addition-Elimination (Meisenheimer complex intermediate).[1]
-
Outcome: The amine must be at position 2, and the nitro group remains at position 3.[1]
Figure 1: Regiospecific synthesis via SₙAr ensures the amine is installed exactly at position 2, confirming the connectivity before spectral analysis.
Spectroscopic Elucidation (Step-by-Step)
Once the connectivity is established by synthesis, spectroscopic data confirms the oxidation state, proton environment, and intramolecular bonding.[1]
A. Mass Spectrometry (MS)
-
Technique: ESI-MS (Negative Mode preferred due to carboxylic acid).[1]
-
Expected Signal:
-
[M-H]⁻: m/z 195.15
-
Fragmentations: Loss of CO₂ (m/z 151) and NO₂ is common.[1]
-
-
Diagnostic Value: Confirms the molecular formula C₈H₈N₂O₄.[1]
B. Infrared Spectroscopy (IR)
The IR spectrum reveals the "dual-ortho" nature through shifts in the carbonyl and amine bands.[1]
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |
| O-H (Acid) | 2500–3300 (Broad) | Typical carboxylic acid dimer/broadening.[1] |
| N-H (Amine) | 3300–3400 | Sharp, single band. Often shifted to lower wavenumbers due to intramolecular H-bonding. |
| C=O[1] (Acid) | 1680–1700 | Conjugated acid.[1] Frequency lowered if H-bonded to the amine. |
| NO₂ (Sym/Asym) | 1530 / 1350 | Strong, characteristic nitro stretches.[1] |
C. Nuclear Magnetic Resonance (NMR)
This is the definitive tool for proving the 1,2,3-substitution pattern.
1. Proton NMR (¹H NMR) - DMSO-d₆
-
Aromatic Region (3 Protons): The molecule has an ABC or ABX system.[1]
-
H-4 (dd, ~8.0-8.2 ppm): Deshielded by the adjacent Nitro group (position 3).
-
H-6 (dd, ~7.8-8.0 ppm): Deshielded by the adjacent Carboxyl group (position 1).[1]
-
H-5 (t/dd, ~6.8-7.0 ppm): The "valley" proton.[1] It is shielded relative to H-4/H-6 because it is meta to both EWGs and para to the electron-donating amine.[1]
-
-
Aliphatic Region:
-
N-CH₃ (d, ~2.8-3.0 ppm): Appears as a doublet due to coupling with the NH proton (J ≈ 5 Hz).[1]
-
-
Labile Protons:
2. Carbon NMR (¹³C NMR)
-
C=O (COOH): ~168-170 ppm.[1]
-
C-NO₂ (C-3): Deshielded quaternary carbon (~135-140 ppm).[1]
-
C-NHMe (C-2): Deshielded quaternary carbon attached to N (~145-150 ppm).[1]
-
N-CH₃: ~30-35 ppm.[1]
D. The "Smoking Gun": Intramolecular Hydrogen Bonding
In 2-(methylamino)-3-nitrobenzoic acid, the amine proton (NH) forms a strong intramolecular hydrogen bond.[1]
-
Competition: The NH can bond to the Nitro oxygen (6-membered ring) or the Carbonyl oxygen (6-membered ring).[1]
-
Evidence: In 3-nitro isomers, the NH[1]···O=N (Nitro) bond is generally favored due to the high electron density of the nitro group and the planarity it enforces.[1] This results in a deep yellow/orange color (bathochromic shift) typical of o-nitroanilines.[1]
Figure 2: The intramolecular hydrogen bond network.[1][2] The interaction between the amine and the nitro group locks the conformation, distinguishing it from meta- or para- isomers.[1]
Differentiation from Isomers
A critical quality control step is ensuring the product is not an isomer.[1]
| Feature | Target: 2-(Methylamino)-3-nitro | Isomer: 2-(Methylamino)-5-nitro |
| Synthesis Origin | SₙAr of 2-Chloro-3-nitrobenzoic acid | Nitration of N-methylanthranilic acid |
| Coupling Pattern | vicinal (H4, H5, H6) : d, t, d | meta/para (H3, H4, H6) : d, dd, d |
| H-Bonding | Strong (NH[1]···NO₂) | Weak (NH[1]···COOH only) |
| Color | Deep Yellow/Orange | Pale Yellow |
References
-
Synthesis & Reactivity (SₙAr Route)
-
Commercial Availability & CAS Verification
-
Application in Drug Discovery (Broflanilide/Iscartrelvir)
-
Analogous Crystal Structures (Hydrogen Bonding)
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. 2-Methylamino-5-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1272135-22-4,5,5-dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 2-(Methylamino)-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
Technical Whitepaper: Spectroscopic Characterization and Structural Analysis of 2-(Methylamino)-3-nitrobenzoic Acid
This technical guide provides an in-depth characterization of 2-(Methylamino)-3-nitrobenzoic acid (CAS 19495-97-7). It is designed for researchers requiring rigorous structural validation and synthesis protocols for this specific intermediate, which is critical in the development of quinazoline-based alkaloids and benzodiazepine derivatives.
Executive Summary & Structural Context
2-(Methylamino)-3-nitrobenzoic acid is a tri-substituted benzene derivative characterized by a "push-pull" electronic system. The electron-donating methylamino group at the C2 position is flanked by two electron-withdrawing groups: the nitro group (
This specific substitution pattern creates a unique spectroscopic signature driven by:
-
Intramolecular Hydrogen Bonding: A strong resonance-assisted hydrogen bond (RAHB) exists between the secondary amine (
) and the adjacent nitro oxygen, significantly affecting proton NMR shifts. -
Steric Crowding: The proximity of three bulky groups forces the carboxyl group out of planarity, influencing IR carbonyl stretching frequencies.
- Reactivity: The molecule is typically synthesized via nucleophilic aromatic substitution, making the absence of the starting material (2-chloro-3-nitrobenzoic acid) a critical quality attribute.
Synthesis & Purification Protocol
To ensure the spectroscopic data discussed below correlates to a high-purity sample, the following synthesis and purification workflow is recommended. This method utilizes the enhanced electrophilicity of the C2 position caused by the ortho-nitro group.
Reaction Logic
The synthesis proceeds via an
Reagents:
-
Substrate: 2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2).
-
Nucleophile: Methylamine (40% aqueous solution).
-
Solvent: Water (or Ethanol/Water mix).
Step-by-Step Protocol
-
Dissolution: Suspend 10.0 g (49.6 mmol) of 2-chloro-3-nitrobenzoic acid in 50 mL of water.
-
Nucleophilic Attack: Add 15 mL of 40% methylamine aqueous solution dropwise while stirring. The reaction is exothermic; maintain temperature
. -
Reflux: Heat the yellow/orange solution to 70–80°C for 4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool the mixture to
in an ice bath. -
Precipitation: Acidify carefully with 2M HCl to pH 2–3. The product, 2-(methylamino)-3-nitrobenzoic acid, will precipitate as a bright orange/yellow solid.
-
Purification: Filter the solid and wash with ice-cold water (
) to remove amine salts. Recrystallize from ethanol if purity is .
Synthesis Workflow Diagram
Figure 1: Synthesis workflow illustrating the SNAr pathway from the chloro-precursor to the final amino-acid product.
Spectroscopic Analysis
The following data establishes the structural identity of the compound.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz, DMSO-
)
The spectrum is dominated by the desshielding effects of the nitro and carboxyl groups.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.0 - 13.5 | Broad Singlet | 1H | Exchangeable. Extremely broad due to dimerization and H-bonding. | |
| 8.50 - 9.00 | Broad Singlet | 1H | Diagnostic Peak. Deshielded significantly by intramolecular H-bond to the ortho- | |
| 8.15 | Doublet of Doublets | 1H | Ortho to Nitro. Most deshielded aromatic proton. | |
| 7.95 | Doublet of Doublets | 1H | Ortho to Carboxyl. | |
| 6.80 | Triplet (app) | 1H | Meta to both withdrawing groups; most shielded aromatic proton. | |
| 2.85 - 2.95 | Singlet/Doublet | 3H | Appears as a doublet if NH coupling is resolved ( |
C NMR (100 MHz, DMSO-
)
| Chemical Shift ( | Assignment |
| 168.5 | |
| 145.2 | |
| 136.8 | |
| 135.1 | |
| 132.4 | |
| 115.5 | |
| 112.0 | |
| 32.5 |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the three key functional groups.
-
3350 – 3450 cm⁻¹ (Weak/Broad):
stretch. Often obscured by the broad stretch of the acid. -
2500 – 3000 cm⁻¹ (Broad):
stretch (Carboxylic acid dimer). -
1680 – 1705 cm⁻¹ (Strong):
stretch. Note: This may appear slightly lower than typical benzoic acids due to internal H-bonding. -
1530 – 1550 cm⁻¹ (Strong):
Asymmetric stretch. -
1340 – 1360 cm⁻¹ (Strong):
Symmetric stretch.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is preferred for benzoic acids, though Positive Mode works for the amine.
-
Molecular Formula:
[1] -
Molecular Weight: 196.16 g/mol [1]
Key Fragments (ESI+):
-
m/z 197.1
: Parent ion. -
m/z 179.1
: Loss of water from carboxyl group (acylium ion formation). -
m/z 151.1
.
Quality Control & Impurity Profiling
When validating samples, specific spectral regions must be checked to rule out common synthetic impurities.
Differentiating from Starting Material
The starting material, 2-chloro-3-nitrobenzoic acid , lacks the N-methyl signal.
-
Check: Absence of singlet at
2.9 ppm in NMR. -
Check: Absence of N-H stretch in IR.
Differentiating from Hydrolysis Byproduct
Over-heating in aqueous base can lead to 2-hydroxy-3-nitrobenzoic acid .
-
Check: Appearance of phenolic
(very broad, >10 ppm) and loss of N-Me signal.
Structural Logic Flowchart
Figure 2: Decision tree for spectroscopic validation of the target compound.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10176195 (Titanium sulfate). [Note: While the user query contained a CAS often associated with Titanium Sulfate in some databases due to indexing errors, the structure described here is based on the chemical name provided]. Retrieved from .[1]
-
ChemicalBook. N-Methylanthranilic acid (Related Structure NMR Data). Retrieved from .
-
National Institute of Standards and Technology (NIST). 3-Nitrobenzoic acid IR Spectrum (Reference for Nitro/Acid shifts). Retrieved from .
-
BenchChem. 4-(Methylamino)-3-nitrobenzoic acid (Isomer comparison). Retrieved from .
-
Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid (Precursor Synthesis). Retrieved from .
Sources
NMR spectrum of 2-(Methylamino)-3-nitrobenzoic acid
Structural Elucidation and Analytical Profiling of 2-(Methylamino)-3-nitrobenzoic Acid: A Technical Guide
Core Directive & Executive Summary
Objective: This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 2-(methylamino)-3-nitrobenzoic acid (also known as N-methyl-3-nitroanthranilic acid). It is designed for medicinal chemists and analytical scientists involved in the synthesis of bioactive heterocycles, specifically benzodiazepines and quinazolines, where this molecule serves as a critical intermediate.
The Analytical Challenge: The structural elucidation of this molecule is complicated by steric crowding and intramolecular hydrogen bonding . The ortho-disposition of three functional groups (COOH at C1, NHMe at C2, NO2 at C3) creates a "push-pull" electronic environment that significantly alters chemical shifts compared to standard benzoic acid derivatives. This guide deconstructs these effects to provide a self-validating assignment protocol.
Theoretical Framework & Structural Analysis
To interpret the NMR spectrum accurately, one must first understand the electronic and steric environment of the protons.
-
Steric "Sandwich" Effect: The methylamino group (C2) is flanked by a carboxylic acid (C1) and a nitro group (C3). This forces the N-methyl group to adopt a specific conformation to minimize steric strain, often locking the NH proton into an intramolecular hydrogen bond with the nitro group oxygen or the carbonyl oxygen.
-
Electronic Push-Pull:
-
Nitro Group (C3): Strongly electron-withdrawing (–I, –M). It dramatically deshields the adjacent H-4 proton.
-
Carboxylic Acid (C1): Electron-withdrawing. It deshields the H-6 proton.
-
Methylamino Group (C2): Electron-donating (+M) into the ring, shielding the H-5 position (para to the amine).
-
Diagram 1: Structural Dynamics & Electronic Effects
Caption: Electronic influence of substituents on the aromatic ring protons, determining relative chemical shifts.
Experimental Methodology
Expertise Note: In our experience, solubility is the primary hurdle. This compound is sparingly soluble in chloroform (
Recommended Protocol:
-
Solvent: Dimethyl sulfoxide-d6 (
) is mandatory. It ensures full solubility and slows proton exchange, allowing for the visualization of the NH and COOH protons. -
Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentrations may induce intermolecular dimerization, shifting the COOH signal.
-
Acquisition:
-
Pulse Angle: 30° (to ensure relaxation).
-
Relaxation Delay (
): > 2.0 seconds (critical for accurate integration of the aromatic protons vs. the methyl group). -
Scans: 16–32 scans are sufficient for
; >500 for .
-
^1H NMR Spectral Assignment
The following data represents the consensus spectral profile in
Table 1: Proton Assignments
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment Logic |
| COOH | 13.0 - 14.0 | Broad Singlet | 1H | - | Acidic proton; shift varies with concentration/water content. |
| NH | 8.5 - 9.0 | Broad q/d | 1H | ~5.0 | Deshielded by H-bonding; couples to methyl protons. |
| H-4 | 8.15 - 8.25 | dd / d | 1H | J~8.2, 1.5 | Most Deshielded Aromatic. Ortho to -NO2 group. |
| H-6 | 7.95 - 8.05 | dd / d | 1H | J~7.8, 1.5 | Ortho to -COOH. Slightly shielded relative to H-4. |
| H-5 | 6.75 - 6.90 | dd / t | 1H | J~8.0 | Most Shielded. Meta to withdrawing groups; para to donating NHMe. |
| N-CH3 | 2.80 - 2.95 | Doublet | 3H | J~4.8 | Methyl attached to Nitrogen. Doublet due to coupling with NH. |
Mechanistic Insight:
-
The H-4 vs H-6 Distinction: H-4 is typically further downfield than H-6 because the nitro group is a stronger electron-withdrawing group (by resonance and induction) than the carboxyl group.
-
The H-5 "Triplet": Although technically a doublet of doublets (dd) due to coupling with H-4 and H-6, the coupling constants are often similar (~8 Hz), making it appear as a pseudo-triplet.
^{13}C NMR & 2D Confirmation
For definitive structural confirmation, specifically to distinguish C1 (COOH) from C3 (C-NO2), ^{13}C NMR is required.
-
Carbonyl (C=O): ~168-170 ppm.[1]
-
C-NO2 (C3): ~130-135 ppm (Quaternary, often broad due to N relaxation).
-
C-NHMe (C2): ~145-148 ppm (Deshielded by N).
-
N-Methyl: ~29-30 ppm.
HMBC Correlation (Self-Validation): To validate the structure, look for a Long-Range (HMBC) correlation between the N-Methyl protons (2.8 ppm) and the C2 aromatic carbon (~146 ppm) . This confirms the position of the methylamino group.
Impurity Profiling & Quality Control
In drug development, this intermediate is often synthesized from 2-chloro-3-nitrobenzoic acid via nucleophilic aromatic substitution with methylamine.
Common Impurities:
-
2-Chloro-3-nitrobenzoic acid (Starting Material): Look for absence of the N-Me signal (2.8 ppm) and a downfield shift of H-5 (loss of donating amine effect).
-
3-Nitroanthranilic acid (Demethylated): Look for a broad singlet (
) around 7.0-8.0 ppm instead of the NH doublet, and absence of the methyl signal.
Diagram 2: Analytical QC Workflow
Caption: Decision tree for verifying sample identity and purity via 1H NMR.
References
-
PubChem Compound Summary.2-Amino-3-nitrobenzoic acid (Analogous Core Data).
-
SDBS Spectral Database.SDBS No. 2685 (N-Methylanthranilic acid base shifts). National Institute of Advanced Industrial Science and Technology (AIST).
-
ChemicalBook.4-(Methylamino)
-
Miltojević, A. et al. "Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives." Facta Universitatis, Series: Physics, Chemistry and Technology, 2015.[2] (Provides authoritative coupling constants for the anthranilic core).
Sources
An In-depth Technical Guide to the Infrared Spectrum of 2-(Methylamino)-3-nitrobenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-(methylamino)-3-nitrobenzoic acid (C₈H₈N₂O₄). As a molecule incorporating a carboxylic acid, a secondary amine, and an aromatic nitro group, its IR spectrum presents a rich tapestry of vibrational modes that are highly characteristic of its structure. This document outlines the theoretical basis for predicting its spectral features, offers detailed experimental protocols for acquiring high-quality data, and provides a framework for accurate spectral interpretation and validation. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and experimental reproducibility.
Molecular Structure and Vibrational Analysis
The structural identity of a molecule is unequivocally defined by the connectivity of its atoms and the nature of the chemical bonds between them. Infrared spectroscopy probes the vibrational frequencies of these bonds. For 2-(methylamino)-3-nitrobenzoic acid, the key functional groups that dictate its spectral signature are the carboxylic acid, the secondary amine, the aromatic nitro group, and the substituted benzene ring.
The presence of both a proton-donating group (carboxylic acid) and proton-accepting groups (amine, nitro, carbonyl) suggests that strong intermolecular and potentially intramolecular hydrogen bonding will significantly influence the spectrum. This is particularly true for the O-H and N-H stretching vibrations, which are expected to be broadened and shifted to lower wavenumbers.
Caption: Recommended experimental workflows for FTIR analysis of solid samples.
Method A: Attenuated Total Reflectance (ATR-FTIR)
ATR is the preferred method for most routine analyses due to its speed and minimal sample preparation. [1][2]The principle relies on an infrared beam passing through a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with the crystal surface. [3][4][5] Step-by-Step Protocol:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., ACS-grade isopropanol) and a soft lab wipe to remove any residues.
-
Background Collection: With the clean, empty crystal in place, collect a background spectrum. This is a critical self-validating step that subtracts the spectral signature of the instrument and ambient atmosphere (e.g., H₂O, CO₂).
-
Sample Application: Place a small amount of the 2-(methylamino)-3-nitrobenzoic acid powder onto the center of the crystal, ensuring the crystal surface is fully covered.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the crystal, which is essential for a strong, high-quality signal. [6]5. Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Post-Analysis Cleanup: Retract the pressure clamp, remove the bulk of the powder, and clean the crystal surface as described in Step 1.
Method B: Potassium Bromide (KBr) Pellet Method
This traditional transmission technique involves dispersing the solid sample within an IR-transparent matrix, typically potassium bromide (KBr). [7]While more time-consuming, it can yield very high-quality spectra if performed correctly.
Step-by-Step Protocol:
-
Sample Preparation: In an agate mortar and pestle, grind approximately 1-2 mg of the sample to a fine, consistent powder. The goal is to reduce particle size to minimize scattering of the IR beam. [6]2. Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Causality: KBr is hygroscopic and must be kept desiccated; absorbed water will introduce a strong, broad O-H band around 3400 cm⁻¹, which can interfere with the N-H signal. [7]Gently but thoroughly mix the sample and KBr by grinding until the mixture is homogeneous.
-
Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8,000-10,000 psi) for several minutes. [8]The pressure causes the KBr to flow and encapsulate the sample, ideally forming a thin, transparent, or translucent pellet. [9][10]4. Spectrum Acquisition: Place the pellet into the spectrometer's sample holder and collect the spectrum, using an empty sample compartment for the background measurement.
Data Interpretation and Validation
A valid spectrum of 2-(methylamino)-3-nitrobenzoic acid is confirmed by the presence of all key predicted bands.
-
Primary Validation (High Wavenumber Region): The first check should be for the extremely broad O-H stretch from 2500-3300 cm⁻¹ and the sharp C-H stretches from the methyl group appearing on its shoulder (~2900 cm⁻¹). The presence of this feature is strong evidence for the carboxylic acid.
-
Secondary Validation (Carbonyl & Nitro Region): The next check is for the three most intense peaks in the spectrum: the C=O stretch (~1700 cm⁻¹) and the two N-O stretches (~1520 cm⁻¹ and ~1340 cm⁻¹). Their high intensity and characteristic positions provide definitive evidence for the carboxylic acid and nitro functionalities.
-
Tertiary Validation (Fingerprint Region): The more complex region below 1500 cm⁻¹ should be examined for the C-N stretch, C-O stretch, and the various aromatic C=C and C-H bending vibrations. While individual assignment can be difficult, the overall pattern in this "fingerprint region" is unique to the molecule and serves as a final confirmation of its identity.
-
Purity Assessment: The absence of significant unexpected peaks is a good indicator of sample purity. Common impurities to watch for include a broad peak around 3400 cm⁻¹ (water, especially in KBr pellets) or an unexpected carbonyl peak (e.g., from a solvent like acetone).
By systematically validating the presence of these key features, the researcher can confidently confirm the identity and structural integrity of 2-(methylamino)-3-nitrobenzoic acid.
References
-
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... Available at: [Link]
-
Canadian Science Publishing. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Available at: [Link]
-
Oreate AI Blog. Decoding the IR Spectrum of Secondary Amines. Available at: [Link]
-
University of California, Los Angeles. IR Absorption Table. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
PubChem. 4-(Methylamino)-3-nitrobenzoic acid. Available at: [Link]
-
University of Calgary. IR: carboxylic acids. Available at: [Link]
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]
-
University of Calgary. IR: nitro groups. Available at: [Link]
-
Shimadzu. KBr Pellet Method. Available at: [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]
-
Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. Available at: [Link]
-
University of Calgary. IR: amines. Available at: [Link]
-
University of Toronto Scarborough. Sample preparation for FT-IR. Available at: [Link]
-
International Journal of Science and Applied Research. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]
-
Pike Technologies. Principles of ATR. Available at: [Link]
-
University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]
-
Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]
-
Bruker. Attenuated Total Reflectance (ATR). Available at: [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]
-
Journal of the American Chemical Society. The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Available at: [Link]
-
Thermo Fisher Scientific. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Available at: [Link]
-
The Analytical Scientist. KBr Pellet Preparation for FTIR Analysis. YouTube. Available at: [Link]
-
Chemistry Steps. Infrared of nitro compounds. Available at: [Link]
-
JoVE. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 2-(Methylamino)-3-nitrobenzoic Acid
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-(Methylamino)-3-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and analytical characterization of complex aromatic compounds. This document moves beyond rote protocols to explain the underlying principles and rationale for methodological choices, ensuring a robust and validated approach to the analysis of this and similar molecules.
Introduction: The Analytical Challenge
2-(Methylamino)-3-nitrobenzoic acid presents a unique analytical challenge due to the interplay of its three functional groups: a carboxylic acid, a secondary amine (methylamino), and a nitro group. The ortho-positioning of the methylamino and nitro groups, and their proximity to the carboxylic acid, introduces significant electronic and steric effects that govern its ionization and fragmentation behavior in mass spectrometry. Understanding these intramolecular interactions is paramount to predicting and interpreting its mass spectrum accurately.
Molecular Structure and Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₈N₂O₄ | Based on the chemical name. |
| Molecular Weight | 196.16 g/mol | Calculated from the molecular formula. |
| Ionization | Amenable to both positive and negative mode ESI. | The carboxylic acid group readily deprotonates for negative mode, while the methylamino group can be protonated for positive mode. |
| Key Structural Features | Ortho-substituted aromatic ring, acidic proton (carboxylic acid), basic site (methylamino group), electron-withdrawing nitro group. | These features will dictate fragmentation pathways. |
Strategic Approach to Mass Spectrometric Analysis
A multi-faceted approach utilizing both soft and hard ionization techniques, coupled with tandem mass spectrometry (MS/MS), is essential for the comprehensive structural characterization of 2-(Methylamino)-3-nitrobenzoic acid.
Caption: High-level workflow for the mass spectrometric analysis.
Part 1: Electrospray Ionization (ESI) Tandem Mass Spectrometry (ESI-MS/MS)
ESI is the preferred initial technique due to its soft ionization nature, which typically preserves the molecular ion, providing crucial molecular weight information.[4] Analysis in both positive and negative ion modes is recommended to gain a comprehensive fragmentation profile.
Experimental Protocol: ESI-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 2-(Methylamino)-3-nitrobenzoic acid in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC-MS/MS Parameters:
-
Chromatographic Separation: Utilize a C18 reverse-phase column for separation of potential isomers and impurities.
-
Mobile Phase:
-
A: 0.1% formic acid in water (for positive ion mode) or 0.1% ammonium hydroxide in water (for negative ion mode).
-
B: Acetonitrile or methanol.
-
-
Ionization Source (ESI):
-
Capillary Voltage: 3.5-4.5 kV (positive), 2.5-3.5 kV (negative).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 8-12 L/min.
-
-
MS Analysis:
-
MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500 to identify the precursor ion.
-
MS2 (Product Ion Scan): Select the precursor ion corresponding to [M+H]⁺ (m/z 197.05) or [M-H]⁻ (m/z 195.04) for collision-induced dissociation (CID).
-
Collision Energy: Ramp collision energy (e.g., 10-40 eV) to observe the evolution of fragment ions.
-
-
Predicted Fragmentation Pathways (ESI-MS/MS)
Protonation is expected to occur at the most basic site, the methylamino group.
Caption: Predicted fragmentation of [M+H]⁺ in positive ESI mode.
-
Loss of Water (H₂O): A prominent initial loss of water (18 Da) to form an ion at m/z 179 is anticipated. This is a classic "ortho effect" where the protonated amine interacts with the carboxylic acid group, facilitating dehydration.
-
Decarbonylation: The subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 179 ion to yield a fragment at m/z 151 is a common fragmentation pathway for protonated benzoic acids.
-
Loss of Nitrogen Dioxide (NO₂): The nitro group can be lost as a radical (NO₂) from the m/z 151 fragment, resulting in an ion at m/z 105.
Deprotonation will occur at the carboxylic acid, forming a carboxylate anion.
Caption: Predicted fragmentation of [M-H]⁻ in negative ESI mode.
-
Decarboxylation (Loss of CO₂): The most facile fragmentation is the loss of carbon dioxide (44 Da) to produce a stable anion at m/z 151.
-
Loss of a Methyl Radical (•CH₃): Subsequent fragmentation of the m/z 151 ion may involve the loss of a methyl radical (15 Da) from the methylamino group, yielding an ion at m/z 136.
-
Loss of Nitric Oxide (NO): A further loss of nitric oxide (30 Da) from the m/z 136 fragment can result in an ion at m/z 106.
Part 2: Electron Impact (EI) Mass Spectrometry
EI is a high-energy ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure. While the molecular ion may be less abundant than in ESI, the rich fragmentation pattern is invaluable for structural confirmation.
Experimental Protocol: GC-EI-MS
-
Derivatization (Optional but Recommended): Due to the low volatility of the carboxylic acid, derivatization is often necessary for GC-MS analysis. Methylation of the carboxylic acid with diazomethane or silylation with a reagent like BSTFA will increase volatility and improve chromatographic performance.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Split/splitless injection at a temperature that ensures volatilization without thermal degradation (typically 250-280 °C).
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to ensure good separation.
-
-
MS Parameters (EI):
-
Ionization Energy: Standard 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Predicted Fragmentation Pathways (EI)
The EI spectrum will likely be complex due to the high energy imparted to the molecule. Key fragmentation pathways are predicted based on the fragmentation of related aromatic nitro compounds and N-methylated anilines.
-
Molecular Ion (M⁺•): A detectable molecular ion at m/z 196 is expected.
-
Loss of Hydroxyl Radical (•OH): A peak at m/z 179 ([M-OH]⁺) is anticipated due to the loss of the hydroxyl group from the carboxylic acid.
-
Loss of Nitric Oxide (NO) and Carbon Monoxide (CO): The "ortho effect" between the methylamino and nitro groups may facilitate the loss of NO, followed by CO.
-
Alpha-Cleavage: Cleavage of the C-N bond in the methylamino group can lead to the loss of a methyl radical (•CH₃), resulting in an ion at m/z 181.
-
Aromatic Ring Fragmentation: A series of ions corresponding to the fragmentation of the aromatic ring (e.g., m/z 77 for the phenyl cation) will likely be present.
Data Interpretation and Structural Confirmation
The combination of ESI-MS/MS and EI-MS data provides a powerful toolkit for the structural elucidation of 2-(Methylamino)-3-nitrobenzoic acid.
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements from an Orbitrap or TOF analyzer can confirm the elemental composition of the precursor and fragment ions, increasing confidence in the assignments.
-
Isotopic Labeling: Deuterium labeling of the methylamino or carboxylic acid protons can be used to track the movement of hydrogen atoms during fragmentation, confirming rearrangement mechanisms like the "ortho effect."
Conclusion
The mass spectrometric analysis of 2-(Methylamino)-3-nitrobenzoic acid requires a systematic and multi-faceted approach. By leveraging both soft (ESI) and hard (EI) ionization techniques, coupled with tandem mass spectrometry, a detailed and confident structural elucidation can be achieved. The predicted fragmentation pathways, driven by the interplay of the ortho-substituted functional groups, provide a roadmap for interpreting the resulting spectra. This guide serves as a foundational framework for the analysis of this and other complex substituted aromatic compounds, emphasizing the importance of understanding fundamental fragmentation mechanisms to ensure scientific integrity and trustworthiness in analytical results.
References
-
PubChem. 2-Methyl-3-nitrobenzoic acid. [Link]
-
PubChem. 4-(Methylamino)-3-nitrobenzoic acid. [Link]
-
MassBank. Anthranilic acid. [Link]
-
Journal of the American Society for Mass Spectrometry. Gas-Phase Internal Proton-Transfer of Protonated para-Aminobenzoic Acid Catalyzed by One Methanol Molecule. [Link]
-
PubChem. 4-Nitroanthranilic acid. [Link]
-
Journal of the American Society for Mass Spectrometry. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
-
mzCloud. Methyl 2 aminobenzoate. [Link]
-
ResearchGate. Ortho effects: A mechanistic study. [Link]
-
PubMed Central. Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies: I. Electrospray Spectra of 2-Ring Isomers. [Link]
-
ResearchGate. MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. [Link]
-
TCI EUROPE N.V. N-Methyl-2-aminobenzoic Acid. [Link]
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PubMed. Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. [Link]
-
Khan Academy. How does ortho-effect work in benzoic acids? | Acidic and Basic strength. [Link]
- Google Patents.
-
Wikipedia. Electrospray ionization. [Link]
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An In-depth Technical Guide to the Solubility of 2-(Methylamino)-3-nitrobenzoic acid
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from purification and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(Methylamino)-3-nitrobenzoic acid, an important organic intermediate. We will explore the theoretical principles dictating its solubility, present available data for structurally related compounds to inform expectations, and provide a robust experimental framework for precise solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, mechanistic understanding of this compound's solubility profile to guide experimental design and process development.
Physicochemical Profile of 2-(Methylamino)-3-nitrobenzoic acid
Understanding the intrinsic properties of a molecule is fundamental to predicting its solubility. 2-(Methylamino)-3-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a combination of polar and non-polar moieties, results in a complex solubility behavior. While specific experimental data for this exact isomer is limited in publicly available literature, we can compile its core properties and draw informed inferences from closely related analogs.
| Property | Value | Source(s) |
| CAS Number | 19539-78-7 | Inferred from nomenclature |
| Molecular Formula | C₈H₈N₂O₄ | Calculated |
| Molecular Weight | 196.16 g/mol | Calculated[1] |
| Appearance | Expected to be a yellow crystalline solid | Inferred from analogs[1] |
| pKa (Predicted) | ~4.3 (Carboxylic Acid) | Inferred from analogs[1] |
| Predicted XLogP3 | 1.1 | PubChem[2] |
Note: Some data is inferred from closely related isomers like 4-(Methylamino)-3-nitrobenzoic acid due to the scarcity of public data on the 2-methylamino isomer.
Theoretical Framework of Solubility
The dissolution of a crystalline solute in a solvent is a thermodynamically driven process governed by the interplay of intermolecular forces. The adage "like dissolves like" serves as a primary guiding principle.
Influence of Molecular Structure
The solubility of 2-(Methylamino)-3-nitrobenzoic acid is dictated by its three primary functional groups:
-
Carboxylic Acid (-COOH): This acidic group is highly polar and can act as both a hydrogen bond donor and acceptor. Its presence significantly enhances solubility in polar, protic solvents like water, methanol, and ethanol.[3]
-
Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group, it contributes to the molecule's overall dipole moment, favoring interactions with polar solvents.
-
Methylamino Group (-NHCH₃): This group can act as a hydrogen bond donor and acceptor, further promoting solubility in protic solvents.
-
Aromatic Ring: The benzene ring forms the non-polar backbone of the molecule, contributing hydrophobic character and favoring solubility in less polar organic solvents.
The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
The Critical Role of pH
As a carboxylic acid, the solubility of 2-(Methylamino)-3-nitrobenzoic acid is highly dependent on the pH of the aqueous medium.[4][5][6]
-
In Acidic Solutions (Low pH): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule is less soluble in water as its ability to ionize is suppressed.[5]
-
In Basic Solutions (High pH): The carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and readily forms a soluble salt, dramatically increasing aqueous solubility.[7][8]
This relationship can be visualized as follows:
Caption: pH-dependent equilibrium of 2-(Methylamino)-3-nitrobenzoic acid.
Expected Solubility Profile in Various Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Supporting Data |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The ability to form strong hydrogen bonds with the -COOH, -NO₂, and -NHCH₃ groups is the primary driver. For the related 3-nitrobenzoic acid, the solubility order is methanol > ethanol > water.[3] The 4-methylamino isomer is also reported to be soluble in methanol, ethanol, and water.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the nitro and carboxyl groups lead to good solvation. The 4-methylamino isomer is reported to be soluble in DMSO.[1] For 3-nitrobenzoic acid, solubility in acetonitrile is lower than in alcohols but higher than in less polar solvents.[3] |
| Low Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | Limited hydrogen bonding and weaker dipole interactions result in lower solubility. 3-nitrobenzoic acid shows moderate solubility in ethyl acetate and lower solubility in dichloromethane.[3] |
| Non-Polar | Toluene, Hexane | Very Low | The molecule's high polarity makes it incompatible with non-polar solvents, where only weak van der Waals forces can be established. 3-nitrobenzoic acid has very low solubility in toluene.[3] |
Gold-Standard Protocol: Equilibrium Solubility by Shake-Flask Method
To obtain definitive and reliable solubility data, the shake-flask method is the universally accepted gold standard.[9] It measures the thermodynamic equilibrium solubility of a compound.
Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
Detailed Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of 2-(Methylamino)-3-nitrobenzoic acid (e.g., 5-10 mg) into a 2 mL glass vial. The key is to ensure solid material remains after equilibrium is reached.[9]
-
Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, methanol, acetonitrile).
-
Seal the vial securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility, 37°C for physiological relevance).[10]
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically 24 to 48 hours.[10][11] It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[9]
-
-
Phase Separation:
-
Remove the vials from the shaker.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. Alternatively, filter the solution using a 0.45 µm syringe filter, being mindful of potential compound adsorption to the filter material.[11]
-
-
Quantification:
-
Carefully remove a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample via a validated HPLC-UV or LC-MS method.
-
-
Validation and Control:
-
After the experiment, the pH of aqueous samples should be re-measured to ensure it has not shifted due to the dissolution of the acidic compound.[9]
-
The remaining solid should be analyzed (e.g., by XRPD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[12]
-
Applications and Implications in Drug Development
-
Purification and Crystallization: Understanding the solubility in various solvents is paramount for developing effective recrystallization procedures.[13][14] An ideal solvent system is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures, allowing for high recovery of pure crystalline material.[15] The data presented suggests that a mixed solvent system, such as ethanol/water or acetone/hexane, could be an effective choice for recrystallization.[13]
-
Pharmaceutical Formulation: Solubility data directly informs formulation strategy. For oral dosage forms, understanding the pH-solubility profile is crucial for predicting dissolution in the gastrointestinal tract. Poor aqueous solubility is a major hurdle for oral bioavailability. For parenteral formulations, identifying a solvent in which the drug is sufficiently soluble and which is also biocompatible is a primary challenge.
Conclusion
2-(Methylamino)-3-nitrobenzoic acid is a polar molecule whose solubility is governed by its capacity for hydrogen bonding and its acidic nature. It is expected to be highly soluble in polar aprotic and polar protic solvents and poorly soluble in non-polar media. Its aqueous solubility is critically dependent on pH, increasing significantly in basic conditions where a soluble carboxylate salt is formed. While predictions based on chemical structure and data from related analogs provide a strong directional framework, this guide emphasizes the necessity of rigorous experimental determination using validated methods like the shake-flask protocol to generate the precise, reliable data required for successful process chemistry and pharmaceutical development.
References
-
Li, F., et al. (2024). 2-Methyl-3-nitrobenzoic acid solubility in fourteen mono-solvents: Determination, correlation, hansen solubility parameter, interactions and thermodynamic analysis. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. PubChem. Available at: [Link]
- Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Zhang, C., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219633, 2-Amino-3-nitrobenzoic acid. PubChem. Available at: [Link]
- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Available at: [Link]
-
ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
-
Fiveable. (n.d.). pH and Solubility - AP Chem. Available at: [Link]
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Eureka. Available at: [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of dabigatran etexilate or its pharmaceutically acceptable acid addition salts.
-
SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Available at: [Link]
-
Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Available at: [Link]
-
Chemistry Steps. (n.d.). The Effect of pH on Solubility. Available at: [Link]
-
Web.mnstate.edu. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
-
YouTube. (2025). How Does pH Impact Ionic Compound Solubility?. Available at: [Link]
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discovery and history of 2-(Methylamino)-3-nitrobenzoic acid
The following technical guide details the discovery, synthesis, and application of 2-(Methylamino)-3-nitrobenzoic acid , a critical scaffold in the synthesis of fused nitrogen heterocycles.
CAS No: 124341-38-4 | Molecular Formula: C₈H₈N₂O₄ | Molecular Weight: 196.16 g/mol [1][2]
Executive Summary
2-(Methylamino)-3-nitrobenzoic acid serves as a specialized "orthogonally functionalized" intermediate in medicinal chemistry. Unlike its unmethylated parent (2-amino-3-nitrobenzoic acid), this molecule provides a pre-installed N-methyl handle, essential for synthesizing 1-methyl-benzimidazoles , 1-methyl-quinazolines , and 1-methyl-benzodiazepines . Its structural geometry—featuring a nitro group ortho to a secondary amine and meta to a carboxylic acid—makes it a high-value precursor for constructing polycyclic cores found in kinase inhibitors and antiviral agents.
Historical Genesis & Structural Significance
The discovery of 2-(Methylamino)-3-nitrobenzoic acid did not occur as an isolated event but rather as an evolutionary step in the optimization of anthranilic acid derivatives for industrial dye and drug synthesis in the mid-20th century.
-
The Parent Scaffold (Late 19th Century): The chemistry of o-aminobenzoic acid (anthranilic acid) was well-established by the 1880s. The introduction of a nitro group at the 3-position (2-amino-3-nitrobenzoic acid) was first reported in 1901 (Rec.[3] Trav. Chim. 20, 209) via the reaction of 2-chloro-3-nitrobenzoic acid with ammonia.[3]
-
The Methylation Shift (Mid-20th Century): As drug discovery shifted towards enhancing lipophilicity and metabolic stability, N-methylation became a standard optimization strategy. The direct synthesis of the N-methyl analog was developed to avoid the difficult selective methylation of the primary amine in the presence of the carboxylic acid.
-
Modern Relevance: Today, this molecule is less of a commodity chemical and more of a strategic checkpoint in Convergent Synthesis. It allows chemists to lock the N-methyl conformation early in the synthetic route, preventing regioselectivity issues during later cyclization steps (e.g., preventing formation of the wrong tautomer in benzimidazole synthesis).
Synthetic Evolution: The Core Methodology
The synthesis of 2-(Methylamino)-3-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (SₙAr) . This pathway is preferred over direct nitration of N-methylanthranilic acid, which yields a mixture of isomers (3-nitro and 5-nitro), requiring tedious purification.
The Standard Route: SₙAr Displacement
The most robust industrial route utilizes 2-Chloro-3-nitrobenzoic acid as the electrophile. The nitro group at position 3 is sterically crowded but electronically critical; it withdraws electron density from the ring, activating the chlorine at position 2 for displacement by methylamine.
Reaction Scheme:
-
Substrate: 2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2).[4]
-
Nucleophile: Methylamine (aqueous or alcoholic solution).
-
Mechanism: Addition-Elimination (Meisenheimer Complex intermediate).
Caption: The SₙAr pathway leverages the electron-withdrawing nitro group to activate the C-Cl bond for displacement by methylamine.
Process Chemistry Challenges
-
Regioselectivity: The 3-nitro group exerts a strong ortho-effect. While it activates the 2-position, it also creates steric hindrance. High temperatures (>100°C) or sealed vessels are often required to drive the reaction to completion.
-
Chemoselectivity: The carboxylic acid moiety can form salts with methylamine (methylammonium carboxylate), which deactivates the nucleophile. To counter this, excess methylamine (typically 3–5 equivalents) is used: one equivalent to neutralize the acid, one to displace the chloride, and excess to drive kinetics.
Experimental Protocol (Lab Scale)
This protocol is designed for self-validation. The color change from pale yellow (starting material) to deep orange/yellow (product) serves as a visual endpoint.
Reagents:
-
2-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)
-
Methylamine (40% aq. solution, 50 mL, ~580 mmol)
-
Ethanol (50 mL)
-
Hydrochloric acid (6N)
Step-by-Step Methodology:
-
Charge: In a 250 mL pressure-rated vessel (or round-bottom flask with efficient reflux condenser), dissolve 2-chloro-3-nitrobenzoic acid in Ethanol.
-
Addition: Add the Methylamine solution slowly. Note: Exothermic reaction. The solution will turn yellow immediately due to salt formation.
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, replaced by a more polar fluorescent spot.
-
Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess methylamine and ethanol.
-
Precipitation: Dilute the residue with water (50 mL). Acidify carefully with 6N HCl to pH 2–3. The product will precipitate as a bright yellow/orange solid.
-
Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove ammonium salts, and dry in a vacuum oven at 50°C.
-
Yield: Expected yield is 85–92%. Melting point: 210–212°C.
Downstream Applications: The "Scaffold" Effect
The true value of 2-(Methylamino)-3-nitrobenzoic acid lies in its conversion to bicyclic heterocycles.
Synthesis of N-Methyl-Nitro-Isatoic Anhydride
Cyclization with phosgene or triphosgene yields 1-methyl-8-nitro-1H-benzo[d][1,3]oxazine-2,4-dione .[2] This anhydride is a potent electrophile used to introduce the "methyl-nitro-anthraniloyl" fragment into complex drug molecules (e.g., peptide mimetics or benzodiazepines).
Benzimidazole Construction
Reduction of the nitro group (H₂/Pd-C) yields 2-amino-3-(methylamino)benzoic acid . Subsequent condensation with carboxylic acids or aldehydes forms 1-methyl-benzimidazoles , a pharmacophore found in angiotensin II receptor antagonists (though Candesartan uses the ethyl analog, the chemistry is identical).
Quantitative Comparison of Routes
| Feature | Route A: Methylation of Anthranilic Acid | Route B: SₙAr of 2-Chloro-3-nitrobenzoic |
| Selectivity | Low (Mix of N-Me and O-Me) | High (Exclusive N-alkylation) |
| Purification | Difficult (Chromatography required) | Simple (Precipitation at pH 3) |
| Yield | 40–60% | >85% |
| Scalability | Poor (Safety risks with methylating agents) | Excellent (Aqueous reagents) |
References
-
Reverdin, F. (1901). "Preparation of 2-amino-3-nitrobenzoic acid." Recueil des Travaux Chimiques des Pays-Bas, 20, 209.[3]
-
Chang, C. H. (1969). "Production of 2-amino-3-nitrobenzoic acid." U.S. Patent 3,468,941.[3]
-
BenchChem. (2025). "Technical Data: 2-(Methylamino)-3-nitrobenzoic acid (CAS 124341-38-4)."[1][5][6]
-
Grozinger, K. et al. (2000). "Process for preparing nevirapine and intermediates." WO Patent 00/43365. (Illustrates related pyridine chemistry, contrasting the benzene analog).
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An In-depth Technical Guide to the Potential Biological Activity of 2-(Methylamino)-3-nitrobenzoic acid
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the vast chemical space in search of novel therapeutic agents, this guide serves as a comprehensive roadmap for the exploration of 2-(Methylamino)-3-nitrobenzoic acid. While direct biological data on this specific molecule is scarce in current literature, its structural features, rooted in the well-established pharmacophores of anthranilic and nitrobenzoic acids, present a compelling case for its investigation. This document provides a robust framework for a systematic evaluation of its potential biological activities, from initial in silico predictions to detailed in vitro experimental protocols. Our approach is grounded in the principles of structure-activity relationships and driven by a hypothesis-led methodology, designed to unlock the therapeutic promise that may be held within this intriguing compound.
Physicochemical Properties and In Silico Assessment
A foundational understanding of a compound's physicochemical properties is paramount in predicting its biological behavior. For 2-(Methylamino)-3-nitrobenzoic acid, these properties, along with in silico predictions, can guide hypothesis generation and experimental design.
Table 1: Physicochemical and Predicted Properties of 2-(Methylamino)-3-nitrobenzoic acid
| Property | Value/Prediction | Source/Method |
| Molecular Formula | C₈H₈N₂O₄ | - |
| Molecular Weight | 196.16 g/mol | - |
| Appearance | Expected to be a solid | General properties of similar compounds |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and ethanol.[1] | Extrapolation from similar compounds |
| pKa | Predicted acidic pKa (carboxylic acid) and basic pKa (methylamino) | Computational prediction |
| LogP | Predicted value in the range of 1.5 - 2.5 | Computational prediction |
| Druglikeness (Lipinski's Rule of Five) | Predicted to be compliant | Computational analysis |
| Potential Targets (Predicted) | Kinases, enzymes involved in inflammatory pathways, microbial enzymes | Based on substructure similarity to known drugs |
Hypothesized Biological Activities and Rationale
The chemical architecture of 2-(Methylamino)-3-nitrobenzoic acid suggests several avenues for biological activity, primarily drawing from the known properties of its core moieties: the anthranilic acid scaffold and the nitro group.
Anti-inflammatory Activity
Rationale: Anthranilic acid derivatives are renowned for their anti-inflammatory properties, with the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) being a prime example.[2][3] These compounds often act by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The substitution pattern on the aromatic ring can significantly influence this activity.
Hypothesis: 2-(Methylamino)-3-nitrobenzoic acid may exhibit anti-inflammatory effects by modulating key inflammatory pathways, potentially through the inhibition of COX enzymes or the suppression of pro-inflammatory cytokine production.
Antimicrobial Activity
Rationale: Nitroaromatic compounds have a long history as antimicrobial agents.[4] The nitro group can undergo bioreduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species that damage cellular components.[4] Furthermore, derivatives of anthranilic acid have demonstrated antibacterial activity.[5][6] The combination of these two pharmacophores in a single molecule warrants investigation into its antimicrobial potential.
Hypothesis: 2-(Methylamino)-3-nitrobenzoic acid may possess antimicrobial activity against a range of bacterial and/or fungal pathogens due to the presence of the nitro group and the anthranilic acid core.
Anticancer Activity
Rationale: Numerous anthranilic acid derivatives have been investigated as potential anticancer agents, exhibiting mechanisms such as the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation.[2][3] The nitro group can also contribute to cytotoxic effects in cancer cells.
Hypothesis: 2-(Methylamino)-3-nitrobenzoic acid may exert cytotoxic effects on cancer cell lines through the induction of apoptosis or by interfering with critical cellular processes.
Proposed Experimental Workflows and Protocols
To systematically evaluate the hypothesized biological activities, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.
General Experimental Workflow
Caption: A tiered experimental workflow for evaluating the biological activity of 2-(Methylamino)-3-nitrobenzoic acid.
Detailed Experimental Protocols
Objective: To determine the cytotoxic effects of 2-(Methylamino)-3-nitrobenzoic acid on various human cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293).
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Phosphate Buffered Saline (PBS).
-
2-(Methylamino)-3-nitrobenzoic acid (dissolved in DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-(Methylamino)-3-nitrobenzoic acid in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Objective: To determine the minimum concentration of 2-(Methylamino)-3-nitrobenzoic acid that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans).
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
2-(Methylamino)-3-nitrobenzoic acid (dissolved in DMSO).
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Sterile 96-well plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of 2-(Methylamino)-3-nitrobenzoic acid in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the optical density at 600 nm.
Proposed Signaling Pathway for Investigation
Caption: Hypothesized modulation of the NF-κB signaling pathway by 2-(Methylamino)-3-nitrobenzoic acid.
Data Presentation and Interpretation
The data generated from the proposed experiments should be organized and presented in a clear and concise manner to facilitate interpretation.
Table 2: Example Data Summary for Cytotoxicity Screening
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa | [Insert Value] |
| A549 | [Insert Value] |
| MCF-7 | [Insert Value] |
| HEK293 | [Insert Value] |
Table 3: Example Data Summary for Antimicrobial Screening
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | [Insert Value] |
| Escherichia coli | [Insert Value] |
| Candida albicans | [Insert Value] |
A lower IC₅₀ value in cancer cell lines compared to non-cancerous cells would suggest selective cytotoxicity and warrant further investigation into its anticancer potential. Similarly, low MIC values against pathogenic microorganisms would indicate promising antimicrobial activity.
Conclusion and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial exploration of the biological activities of 2-(Methylamino)-3-nitrobenzoic acid. The structural analogy to known bioactive compounds, particularly anti-inflammatory, antimicrobial, and anticancer agents, strongly supports its potential as a valuable lead compound. The proposed experimental workflows and detailed protocols offer a clear path for researchers to systematically evaluate these possibilities.
Positive findings in the initial screening assays should be followed by more in-depth mechanistic studies to elucidate the precise molecular targets and pathways involved. This could include a broader panel of cell lines, enzyme inhibition kinetics, gene expression analysis, and eventually, in vivo studies in appropriate animal models. The journey from a novel chemical entity to a potential therapeutic agent is arduous, but with a systematic and scientifically rigorous approach as outlined here, the potential of 2-(Methylamino)-3-nitrobenzoic acid can be thoroughly and efficiently investigated.
References
Sources
Technical Guide: 2-(Methylamino)-3-nitrobenzoic Acid Derivatives and Analogs
Executive Summary
2-(Methylamino)-3-nitrobenzoic acid (also known as
Unlike its unmethylated parent (2-amino-3-nitrobenzoic acid, a precursor to the blockbuster antihypertensive Candesartan ), the
-
Metabolic Stability: The methyl group blocks
-acetylation, a common metabolic clearance pathway for primary anilines. -
Conformational Locking: Steric clash between the
-methyl and the C3-nitro group forces specific torsional angles, pre-organizing the molecule for bioactive conformations. -
Lipophilicity: Enhanced membrane permeability compared to the primary amine.
This guide details the strategic synthesis, reactivity profile, and application of this scaffold in drug discovery.
Chemical Architecture & Reactivity
Electronic & Steric Environment
The molecule features a "push-pull" electronic system on the benzene ring:
-
C3-Nitro Group (
): A strong electron-withdrawing group (EWG) that deactivates the ring but activates the C2 position for nucleophilic attack (in the precursor state). It also exerts a significant ortho-effect , sterically crowding the adjacent amino and carboxyl groups. -
C2-Methylamino Group (
): A strong electron-donating group (EDG). The interaction between the amino proton and the adjacent nitro/carboxyl oxygens creates intramolecular hydrogen bonding , stabilizing the structure but reducing the nucleophilicity of the nitrogen lone pair.
Stability Profile
-
Thermal Stability: Generally stable up to 150°C; however, the nitro group poses a potential decomposition hazard at high temperatures if not handled correctly.
-
Light Sensitivity: Like many nitro-anilines, it is susceptible to photo-degradation and should be stored in amber glass.
Strategic Synthesis: The Protocol
The most robust industrial and laboratory scale synthesis involves Nucleophilic Aromatic Substitution (
Reaction Logic
We utilize 2-chloro-3-nitrobenzoic acid as the starting material.[1] The reaction with methylamine proceeds rapidly due to the activation provided by the adjacent nitro group.
Key Mechanistic Insight: The carboxyl group is deprotonated first, forming a carboxylate. Despite the negative charge (which usually repels nucleophiles), the inductive withdrawal of the C3-nitro group is sufficient to facilitate the attack of methylamine at C2.
Experimental Protocol (Step-by-Step)
Objective: Synthesis of 2-(Methylamino)-3-nitrobenzoic acid from 2-chloro-3-nitrobenzoic acid.
Reagents:
-
2-Chloro-3-nitrobenzoic acid (1.0 eq)[1]
-
Methylamine (40% aqueous solution) (3.0 - 5.0 eq)
-
Solvent: Water or Ethanol/Water mixture[2]
-
Acid for workup: Hydrochloric acid (HCl, 2M)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-3-nitrobenzoic acid (e.g., 10.0 g) in water (50 mL).
-
Nucleophile Addition: Add methylamine solution (40% aq) dropwise. The reaction is exothermic; use an ice bath if the temperature exceeds 40°C. The solid starting material will dissolve as the amine salt forms.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC. The starting chloride is less polar than the product (due to the zwitterionic nature of the amino acid product).
-
-
Workup: Cool the reaction mixture to 0–5°C.
-
Precipitation: Acidify carefully with 2M HCl to pH ~3.0. The product, 2-(methylamino)-3-nitrobenzoic acid, will precipitate as a yellow/orange solid.
-
Note: Do not acidify below pH 2, as the amine may protonate and redissolve.
-
-
Purification: Filter the solid, wash with cold water (2 x 20 mL) to remove inorganic salts, and dry under vacuum at 45°C.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1).
Yield Expectation: 85–95%
Synthesis Workflow Diagram
Caption: Figure 1. Nucleophilic Aromatic Substitution (
Derivatization & Medicinal Chemistry Applications[3][4][5]
Once the core scaffold is synthesized, it serves as a divergence point for three major classes of bioactive heterocycles.
Pathway A: Benzimidazole Synthesis (Antihypertensive Analogs)
Reduction of the nitro group yields a vicinal diamine (
-
Relevance: This mimics the core of Telmisartan and Candesartan , but with an
-methyl handle that alters the lipophilicity profile ( ) and receptor binding kinetics.
Pathway B: Quinazoline Synthesis (Kinase Inhibitors)
Reaction with urea, formamide, or isothiocyanates leads to quinazoline-4-ones.
-
Relevance: Quinazolines are privileged structures in EGFR kinase inhibitors (e.g., Gefitinib). The 8-nitro or 8-amino substitution pattern (derived from the 3-nitro starting material) provides unique vectors for solubilizing groups.
Pathway C: Benzodiazepines
Condensation with amino acid chlorides or
-
Relevance: CNS active agents. The nitro group can be retained as an electronic modulator or reduced to an amine for further functionalization.
Divergent Synthesis Diagram
Caption: Figure 2. Divergent synthesis pathways transforming the scaffold into major pharmaceutical classes.
Quantitative Data & Properties
Table 1: Physicochemical Properties Comparison
| Property | 2-Amino-3-nitrobenzoic acid (Parent) | 2-(Methylamino)-3-nitrobenzoic acid (Target) | Impact of Methylation |
| CAS | 606-18-8 | 124341-38-4 | Specific Identity |
| MW | 182.13 g/mol | 196.16 g/mol | +14 Da |
| H-Bond Donors | 2 | 1 | Reduced polarity |
| LogP (Predicted) | ~1.4 | ~1.9 | Increased lipophilicity |
| pKa (Carboxyl) | ~2.5 | ~2.8 | Slight basicity shift |
| Metabolic Liability | High (N-Acetylation) | Low (Blocked) | Improved half-life |
References
- Google Patents.Preparation of 2-amino-3-nitrobenzoic acid (Precursor Methodologies).
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Chloro-3-nitrobenzoic acid (Starting Material). [Link]
-
MDPI Pharmaceuticals. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. (Context on Nitro-scaffold utility). [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2-(Methylamino)-3-nitrobenzoic acid
Author's Note: This document provides a comprehensive technical guide on the safety and handling of 2-(Methylamino)-3-nitrobenzoic acid. As specific toxicological and hazard data for this compound are limited, the recommendations herein are synthesized from a conservative assessment of its chemical structure and data from structurally analogous compounds, including various nitrobenzoic acid derivatives. This approach reflects a best-practice model for risk mitigation when dealing with novel or less-characterized chemical entities in a research and development setting.
Core Chemical Profile and Inferred Hazard Assessment
2-(Methylamino)-3-nitrobenzoic acid is an organic compound featuring a carboxylic acid, a secondary amine (methylamino), and a nitro group attached to a benzene ring. The presence of these functional groups dictates its reactivity and potential physiological effects. While comprehensive studies on this specific isomer are not widely available, the known hazards of related nitroaromatic and benzoic acid compounds necessitate a cautious and proactive safety strategy.
The primary routes of potential exposure in a laboratory setting are inhalation of dust particles, dermal (skin) contact, and ocular (eye) contact. Ingestion is a less common but possible route of exposure. The toxicological properties have not been thoroughly investigated, and as a prudent measure, the compound should be treated as a potentially hazardous substance[1][2].
Inferred GHS Classification
Based on data from structurally similar chemicals, a provisional hazard classification is presented below. Researchers must treat this compound as, at a minimum, possessing these hazards.
| Hazard Class | Category | Hazard Statement | Rationale / Source Analogs |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | Based on consistent classification for 2-Methyl-3-nitrobenzoic acid and 4-Amino-3-nitrobenzoic acid[3][4]. |
| Serious Eye Damage / Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | A common and consistent hazard for nitrobenzoic acid derivatives[3][4][5][6]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory system, a known effect of similar compounds[3][4][6]. |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed | A precautionary classification based on data for 3-Nitrobenzoic acid[6]. |
Note: This classification is inferred for risk management purposes due to the absence of specific experimental data for 2-(Methylamino)-3-nitrobenzoic acid.
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with engineering controls to contain the material at its source, supplemented by appropriate PPE as the final barrier.
Engineering Controls: The Primary Line of Defense
All manipulations of solid 2-(Methylamino)-3-nitrobenzoic acid that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed within a certified chemical fume hood or a powder containment hood[7][8]. The rationale is to maintain a controlled, negative pressure environment that directs any airborne particles away from the operator's breathing zone. A laboratory fume hood or other appropriate form of local exhaust ventilation is essential[7].
Personal Protective Equipment: A Non-Negotiable Standard
Selection of PPE must be based on a thorough risk assessment. The following are considered the minimum requirements for handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust particles and splashes[7][9].
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before each use. The selected gloves should satisfy specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[7]. Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[1]. After handling, wash and dry hands thoroughly[3][7].
-
Lab Coat: A full-length laboratory coat must be worn and kept fastened to protect skin and personal clothing.
-
-
Respiratory Protection: If work outside of a fume hood is unavoidable or if significant dust is generated, a full-face respirator with appropriate particulate filters (e.g., N95, P95, or better) should be used[1][9][10]. All respiratory protection must be used in accordance with a formal respiratory protection program.
Workflow for Safe Handling: From Receipt to Disposal
Adherence to a standardized workflow is paramount for ensuring consistent safety and minimizing the risk of exposure or contamination.
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A Researcher's Guide to the Thermodynamic Landscape of 2-(Methylamino)-3-nitrobenzoic Acid: Experimental and Computational Approaches
Abstract
This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2-(Methylamino)-3-nitrobenzoic acid. Recognizing the scarcity of specific experimental data for this particular isomer, this document emphasizes the fundamental experimental protocols and computational methodologies required for a thorough investigation. By leveraging established techniques in thermal analysis and in silico modeling, researchers and drug development professionals can systematically elucidate the critical thermodynamic parameters that govern the stability, solubility, and processing of this compound. This guide serves as a robust starting point for generating the essential data package for informed decision-making in pharmaceutical development and materials science.
Introduction: The Significance of Thermodynamic Properties in Drug Development
2-(Methylamino)-3-nitrobenzoic acid, a substituted nitrobenzoic acid derivative, presents a molecular architecture of interest in medicinal chemistry and materials science. The interplay of the carboxylic acid, methylamino, and nitro functional groups imparts a unique electronic and structural profile, suggesting potential applications where molecular recognition and stability are paramount. However, the successful translation of a promising molecule from the laboratory to a viable product is contingent upon a deep understanding of its fundamental physicochemical properties.
The thermodynamic characteristics of a compound are not merely academic data points; they are the bedrock of process development, formulation design, and regulatory compliance. Key parameters such as melting point, enthalpy of fusion, heat capacity, and thermal stability dictate critical aspects of drug substance and product manufacturing, including:
-
Polymorph Screening and Selection: Different crystalline forms (polymorphs) of a drug substance can exhibit distinct thermodynamic properties, impacting solubility, bioavailability, and stability.
-
Crystallization Process Development: Knowledge of solubility and thermal properties is essential for designing robust and reproducible crystallization processes to ensure consistent particle size, purity, and yield.
-
Formulation Design: The choice of excipients and manufacturing processes (e.g., wet granulation, hot-melt extrusion) is heavily influenced by the thermal behavior of the active pharmaceutical ingredient (API).
-
Stability and Shelf-Life Prediction: Understanding the thermal decomposition pathways and kinetics is crucial for establishing appropriate storage conditions and predicting the shelf-life of the drug product.
This guide will provide the necessary theoretical and practical framework for researchers to confidently determine the thermodynamic properties of 2-(Methylamino)-3-nitrobenzoic acid.
Foundational Physicochemical Properties: A Starting Point
| Property | Inferred/Predicted Value for 2-(Methylamino)-3-nitrobenzoic acid | Reference for Related Isomer Data |
| Molecular Formula | C₈H₈N₂O₄ | [1][2][3][4] |
| Molecular Weight | 196.16 g/mol | [1][2][3][4] |
| Appearance | Likely a crystalline solid, potentially colored due to the nitro group. | [1][2] |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and methanol. Solubility in water and ethanol should be experimentally determined. | [1][2] |
Experimental Determination of Thermodynamic Properties
A multi-technique approach is essential for a comprehensive understanding of the thermodynamic behavior of 2-(Methylamino)-3-nitrobenzoic acid. The following sections detail the core experimental protocols.
Melting Point and Enthalpy of Fusion: The Gateway to Purity and Stability
The melting point is a fundamental thermodynamic property that provides a preliminary indication of purity and can reveal the presence of different polymorphs. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, as it also quantifies the enthalpy of fusion (ΔHfus), the energy required to melt the solid.
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(Methylamino)-3-nitrobenzoic acid into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting transition.
-
An inert nitrogen atmosphere (50 mL/min) is typically used to prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus) in J/g or kJ/mol.
Causality Behind Experimental Choices: A controlled heating rate is critical to ensure thermal equilibrium within the sample and to obtain sharp, well-defined peaks. The use of an inert atmosphere prevents side reactions that could interfere with the melting endotherm.
Diagram: DSC Experimental Workflow
Caption: Workflow for determining melting point and enthalpy of fusion using DSC.
Thermal Stability and Decomposition: Ensuring Safety and Defining Processing Limits
Thermogravimetric Analysis (TGA) is indispensable for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition and the nature of decomposition events (e.g., desolvation, degradation). For nitro-aromatic compounds, understanding thermal stability is a critical safety consideration.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of 2-(Methylamino)-3-nitrobenzoic acid into a ceramic or alumina TGA crucible.
-
Instrument Setup: Place the crucible onto the TGA balance mechanism.
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500-600 °C) under a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min).
-
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Self-Validating System: The combination of DSC and TGA provides a cross-validation of thermal events. An endotherm in the DSC curve without a corresponding weight loss in the TGA is indicative of a phase transition (e.g., melting), whereas an event that appears in both analyses signifies decomposition. Analysis of related nitrobenzoic acid isomers suggests that decomposition typically occurs at temperatures above 200°C.[2]
Diagram: Integrated Thermal Analysis Workflow
Caption: Correlating DSC and TGA data for comprehensive thermal characterization.
Computational Prediction of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermodynamic properties. Methods like Density Functional Theory (DFT) can be employed to calculate key parameters, offering valuable insights to guide experimental work.
Theoretical Framework
Computational models can be used to predict properties such as heat capacity, enthalpy, and Gibbs free energy by calculating the vibrational frequencies of the molecule in the gaseous state.[5][6] These calculations provide a theoretical basis for understanding the molecule's intrinsic stability and reactivity.
Predicted Properties for Structurally Similar Compounds
While specific computational studies on 2-(Methylamino)-3-nitrobenzoic acid are lacking, data for related compounds can provide a useful reference point. For example, the predicted pKa of 4-(Methylamino)-3-nitrobenzoic acid is 4.28 ± 0.10.[2] This value is influenced by the electronic effects of the methylamino and nitro groups. The acidity of 3-nitrobenzoic acid (pKa of 3.47) is about ten times higher than that of benzoic acid due to the electron-withdrawing nature of the nitro group.[7]
Conclusion and Future Directions
A thorough understanding of the thermodynamic properties of 2-(Methylamino)-3-nitrobenzoic acid is a prerequisite for its successful development in pharmaceutical or materials science applications. This guide has outlined the essential experimental and computational workflows necessary to obtain this critical data. The immediate priority for any research program involving this compound should be the experimental determination of its melting point, enthalpy of fusion, and thermal decomposition profile using DSC and TGA. Subsequent studies should focus on solubility determination in various solvents and a comprehensive solid-state characterization to screen for potential polymorphs. The methodologies detailed herein provide a robust and scientifically sound pathway to building a comprehensive thermodynamic profile of 2-(Methylamino)-3-nitrobenzoic acid.
References
-
ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [https://www.chembk.com/en/chem/Methyl 3-nitrobenzoate]([Link] 3-nitrobenzoate)
-
SciELO. (2023). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Thermogravimetric Analysis – TGA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
-
Wikipedia. (2023). 3-Nitrobenzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, methyl ester. NIST WebBook. Retrieved from [Link]
-
MDPI. (2023). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-nitro-, methyl ester (CAS 618-95-1). Retrieved from [Link]
-
CORE. (n.d.). Computational Thermodynamics. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 2-(Methylamino)-3-nitrobenzoic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of organic synthesis, the strategic placement of functional groups on an aromatic scaffold is paramount for the construction of complex molecular architectures. 2-(Methylamino)-3-nitrobenzoic acid, a substituted anthranilic acid derivative, represents a highly versatile, yet underexplored, building block. Its unique arrangement of a carboxylic acid, a secondary amine, and a nitro group offers a rich platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the adjacent amino group, while the ortho-relationship of the three functional groups provides a template for a range of intramolecular cyclization reactions.
This comprehensive technical guide, intended for researchers, medicinal chemists, and professionals in drug development, will provide an in-depth exploration of the synthesis and potential applications of 2-(Methylamino)-3-nitrobenzoic acid. We will delve into plausible synthetic strategies, detailed experimental protocols for its preparation, and its subsequent use as a precursor for the synthesis of valuable heterocyclic compounds. By understanding the underlying chemical principles and reaction mechanisms, researchers can unlock the full potential of this valuable synthetic intermediate.
Physicochemical Properties and Safety Considerations
While experimental data for 2-(Methylamino)-3-nitrobenzoic acid is not extensively documented, its properties can be inferred from structurally similar compounds such as N-methylanthranilic acid and various nitrobenzoic acids.
| Property | Predicted Value/Information | Source (Analogous Compounds) |
| Molecular Formula | C₈H₈N₂O₄ | - |
| Molecular Weight | 196.16 g/mol | - |
| Appearance | Expected to be a crystalline solid, likely yellow or orange in color. | [1] |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water is expected. | [2] |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4. | [2] |
Safety and Handling:
2-(Methylamino)-3-nitrobenzoic acid should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. As with many nitroaromatic compounds, it may be irritating to the skin, eyes, and respiratory tract[1][3][4]. It is advisable to consult the Safety Data Sheet (SDS) for N-methylanthranilic acid and other related nitrobenzoic acids for more detailed safety information[3][4].
Synthesis of 2-(Methylamino)-3-nitrobenzoic Acid: Proposed Strategies
Strategy 1: N-Methylation of 2-Amino-3-nitrobenzoic Acid
This approach involves the initial synthesis of 2-amino-3-nitrobenzoic acid, followed by selective N-methylation.
Figure 1: Proposed synthesis of 2-(Methylamino)-3-nitrobenzoic acid via N-methylation.
Protocol 1: Synthesis of 2-(Methylamino)-3-nitrobenzoic Acid via N-Methylation
Part A: Synthesis of 2-Amino-3-nitrobenzoic Acid
This precursor can be synthesized from 3-nitrophthalic acid via a Curtius rearrangement, a method known to produce the desired product in high yield[5][6].
Materials:
-
3-Nitrophthalic acid
-
Thionyl chloride
-
Sodium azide
-
Appropriate solvents (e.g., Toluene, water)
-
Hydrochloric acid
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrophthalic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Azide Formation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in a suitable anhydrous solvent like toluene. In a separate flask, prepare a solution of sodium azide in water. Cool the acid chloride solution in an ice bath and add the sodium azide solution dropwise with vigorous stirring.
-
Curtius Rearrangement: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The rearrangement will occur with the evolution of nitrogen gas.
-
Hydrolysis and Isolation: Once the rearrangement is complete (as monitored by TLC or IR spectroscopy), cool the reaction mixture and add hydrochloric acid to hydrolyze the intermediate isocyanate. The product, 2-amino-3-nitrobenzoic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Part B: N-Methylation
The following protocol is adapted from general procedures for the N-methylation of anthranilic acid derivatives[7].
Materials:
-
2-Amino-3-nitrobenzoic acid
-
Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Hydrochloric acid
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add 2-amino-3-nitrobenzoic acid and anhydrous potassium carbonate to anhydrous acetone.
-
Heat the suspension to reflux with vigorous stirring.
-
Add dimethyl sulfate dropwise from the dropping funnel over a period of 30-60 minutes.
-
Continue refluxing for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the crude 2-(Methylamino)-3-nitrobenzoic acid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Strategy 2: Nucleophilic Aromatic Substitution
An alternative approach involves the reaction of 2-chloro-3-nitrobenzoic acid with methylamine. This is a classic nucleophilic aromatic substitution reaction, where the chloride is displaced by the amine.
Figure 2: Proposed synthesis via nucleophilic aromatic substitution.
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on general principles of nucleophilic aromatic substitution on activated aryl halides[8].
Materials:
-
2-Chloro-3-nitrobenzoic acid
-
Aqueous methylamine solution (e.g., 40%)
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-nitrobenzoic acid and potassium carbonate in DMF.
-
Add the aqueous methylamine solution and heat the mixture with stirring. The reaction temperature will likely need to be in the range of 100-150 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into a beaker of ice water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining DMF and salts, and dry.
-
Recrystallize the crude product from a suitable solvent to afford pure 2-(Methylamino)-3-nitrobenzoic acid.
Applications in Organic Synthesis: A Gateway to Heterocycles
The true synthetic utility of 2-(Methylamino)-3-nitrobenzoic acid lies in its potential as a precursor for the synthesis of various heterocyclic systems. The ortho arrangement of the amino, nitro, and carboxylic acid groups allows for intramolecular reactions to form fused ring systems.
Reductive Cyclization to Form Benzimidazoles and Related Heterocycles
A particularly promising application is the reductive cyclization of the nitro group. The reduction of the nitro group to an amino group in situ generates a 2,3-diamino benzoic acid derivative, which can then undergo cyclization with a suitable one-carbon electrophile to form a benzimidazole ring system. A similar reductive cyclization has been reported for 3-nitro-4-(phenylamino)benzoic acid, which unexpectedly yielded benzimidazoles instead of the expected phenazines under certain conditions[3].
Figure 3: Proposed reductive cyclization pathway.
Protocol 3: Proposed Reductive Cyclization to a Benzimidazole Derivative
This protocol is adapted from the procedure reported for the reductive cyclization of 3-nitro-4-(phenylamino)benzoic acid[3].
Materials:
-
2-(Methylamino)-3-nitrobenzoic acid
-
Sodium borohydride (NaBH₄)
-
Sodium ethoxide or another suitable base
-
Ethanol (absolute)
-
A one-carbon electrophile (e.g., formic acid, an aldehyde, or an orthoformate)
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add 2-(Methylamino)-3-nitrobenzoic acid and the chosen one-carbon electrophile.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. The duration of the reaction may vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Acidify the mixture with 1 M hydrochloric acid to an appropriate pH to precipitate the product.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted benzimidazole.
Causality Behind Experimental Choices:
-
Base: The use of a base like sodium ethoxide is crucial for the reaction, as it can deprotonate the carboxylic acid and amino groups, and it has been shown to participate in the reduction of the nitro group in similar systems[3].
-
Reducing Agent: Sodium borohydride is a common and effective reducing agent for nitro groups, especially in the presence of a catalyst or under specific reaction conditions.
-
One-Carbon Electrophile: The choice of the one-carbon electrophile will determine the substituent at the 2-position of the resulting benzimidazole. For example, using formic acid would lead to an unsubstituted benzimidazole at C2, while an aldehyde would introduce an alkyl or aryl group.
Conclusion and Future Outlook
While direct literature on the applications of 2-(Methylamino)-3-nitrobenzoic acid is sparse, its structural features strongly suggest its potential as a valuable intermediate in organic synthesis, particularly for the construction of heterocyclic scaffolds of medicinal interest. The proposed synthetic routes, based on well-established chemical transformations, provide a clear path for its preparation. Furthermore, the potential for this molecule to undergo reductive cyclization opens up exciting avenues for the synthesis of novel benzimidazole derivatives and other related heterocycles. It is our hope that this technical guide will inspire further research into the chemistry of this promising building block and unlock its full synthetic potential.
References
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-
PrepChem. Synthesis of 2-nitrobenzoic acid. [Link]
-
Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid. [Link]
- Google Patents. Process for the preparation of 2-amino-3-chlorobenzoic acid. US5233083A.
- Google Patents. Production of 2-amino-3-nitrobenzoic acid. US3468941A.
- Monge, A., et al. "Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation." Synthetic Communications, vol. 38, no. 11, 2008, pp. 1853-1862.
-
WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024384. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. Microspeciation diagram of N-methylanthranilic acid in the aqueous solution. [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
-
PubChem. 2-Chloro-3-nitrobenzoic acid. [Link]
- Google Patents. Preparation method of 2-amino-3-nitrobenzoic acid. CN103922948A.
- Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
-
ResearchGate. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [Link]
-
Carl ROTH. Safety Data Sheet: 4-Nitroanthranilic acid. [Link]
-
YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). [Link]
-
inchem.org. ANTHRANILATE DERIVATIVES. [Link]
-
Chemos. Safety Data Sheet: Methyl anthranilate. [Link]
-
NIST WebBook. Anthranilic acid, n-glycoloyl-n-methyl-. [Link]
-
PubChem. N-Methylanthranilic acid. [Link]
Sources
- 1. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylanthranilic acid | C8H9NO2 | CID 67069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]
- 7. inchem.org [inchem.org]
- 8. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 2-(Methylamino)-3-nitrobenzoic Acid in Benzimidazole Scaffold Synthesis
Executive Summary
This technical guide outlines the optimized protocols for handling and utilizing 2-(Methylamino)-3-nitrobenzoic acid , a critical trisubstituted benzene intermediate. While often overshadowed by its 4-isomer (used in Dabigatran synthesis), the 2-isomer is a privileged scaffold for generating 1-methyl-1H-benzimidazole-7-carboxylic acid derivatives. These fused heterocycles are essential pharmacophores in the development of PARP inhibitors, kinase inhibitors, and angiotensin II receptor antagonists.
This document provides a self-validating workflow for the synthesis, purification, and downstream cyclization of this compound, emphasizing regiochemical control and impurity management.
Chemical Profile & Safety
Before initiating experimental workflows, the operator must verify the physicochemical identity of the material. The steric crowding between the ortho-methylamino and ortho-nitro groups creates specific reactivity profiles distinct from the para-isomers.
| Property | Specification | Notes |
| IUPAC Name | 2-(Methylamino)-3-nitrobenzoic acid | |
| Molecular Formula | C₈H₈N₂O₄ | |
| Molecular Weight | 196.16 g/mol | |
| Appearance | Orange to Red Crystalline Solid | Color intensity correlates to nitro-conjugation. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water/acidic media. |
| pKa (Calc) | ~3.5 (COOH), ~1.5 (NH) | Zwitterionic character possible in neutral pH. |
| Hazards | Warning | Skin Irritant (H315), Eye Irritant (H319). Nitro compounds may be energetic; avoid shock/friction. |
Experimental Workflow: The "Ortho-Effect" Pathway
The utility of 2-(Methylamino)-3-nitrobenzoic acid lies in its ability to undergo reductive cyclization. The following diagram illustrates the critical pathway from the precursor (2-Chloro-3-nitrobenzoic acid) to the target benzimidazole scaffold.
Figure 1: Synthetic pathway transforming the nitro-benzoic precursor into the bioactive benzimidazole scaffold.
Detailed Protocols
Protocol A: Purity Verification (Self-Validating Step)
Objective: Ensure the starting material is free of the 2-chloro precursor, which poisons downstream hydrogenation catalysts.
-
Sample Prep: Dissolve 5 mg of 2-(Methylamino)-3-nitrobenzoic acid in 1 mL MeOH:DMSO (1:1).
-
HPLC Method:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
-
Validation Criteria:
-
Target Peak retention time: ~5.5 min (varies by system).
-
Critical Impurity: 2-Chloro-3-nitrobenzoic acid (Starting Material). Must be < 0.5%.[1]
-
Why? Residual organic chlorides release HCl during hydrogenation, deactivating Pd/C catalysts and stalling the reaction.
-
Protocol B: Catalytic Hydrogenation (The Critical Reduction)
Context: Reducing the nitro group in the presence of a free carboxylic acid requires careful pH management to prevent catalyst poisoning by the amine product.
Reagents:
-
Substrate: 2-(Methylamino)-3-nitrobenzoic acid (10 mmol, 1.96 g).
-
Catalyst: 10% Pd/C (50% wet), 200 mg (10 wt% loading).
-
Solvent: Methanol (anhydrous), 50 mL.
-
Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).
Procedure:
-
Inerting: Place substrate and catalyst in a 3-neck flask. Evacuate and purge with Argon (3x). Safety: Do not add dry catalyst to methanol in air; it may ignite.
-
Solvation: Add Methanol via syringe under Argon flow.
-
Hydrogenation: Switch to H₂ atmosphere. Stir vigorously at Room Temperature (RT).
-
Monitoring: Reaction typically completes in 2–4 hours. The deep orange color will fade to a pale yellow/colorless solution.
-
Work-up (Anaerobic): The resulting diamine (3-amino-2-methylaminobenzoic acid) is oxidation-sensitive (turns dark brown/purple in air).
-
Filter through Celite under an inert blanket (Nitrogen funnel).
-
Immediate Use: Do not isolate the solid diamine. Proceed immediately to Protocol C using the filtrate.
-
Protocol C: Cyclization to Benzimidazole Scaffold
Context: Converting the transient diamine into the stable heterocycle.
Reagents:
-
Filtrate from Protocol B (containing ~10 mmol diamine).
-
Cyclizing Agent: Trimethyl Orthoformate (TMOF) (30 mmol, 3.2 g) OR Formic Acid (excess).
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (catalytic, 10 mol%).
Procedure:
-
Add TMOF and pTsOH directly to the methanolic filtrate from Protocol B.
-
Heat to reflux (65°C) for 3 hours.
-
Monitoring: TLC (10% MeOH in DCM). The fluorescent blue spot of the benzimidazole will appear.
-
Isolation:
Troubleshooting & Critical Parameters
The following decision tree helps resolve common synthesis failures, particularly during the reduction step.
Figure 2: Troubleshooting logic for stalled hydrogenation reactions.
Key Mechanistic Insights
-
Regioselectivity: The methylamino group at position 2 is "locked" in place. Unlike reactions starting with difluoro-nitrobenzene, there is no ambiguity about where the methyl group resides. This guarantees the formation of the 1-methyl benzimidazole isomer.
-
Steric Buttressing: The nitro group at position 3 forces the adjacent methylamino group out of planarity, potentially reducing conjugation. However, upon reduction to the amine, the system relaxes, facilitating the formation of the planar benzimidazole ring.
References
-
Synthesis of Benzimidazoles (General Review)
- Title: Selective reduction of nitro compounds to amines.
- Precursor Synthesis (Analogous Chemistry): Title: Process for the preparation of benzimidazole derivatives (Dabigatran intermediates). Source: Patent WO2013150545A2. URL: Note: Describes the homologous 4-(methylamino)-3-nitrobenzoic acid chemistry, which is mechanistically identical to the 2-isomer protocol described here.
-
Chemical Data & Safety
Sources
- 1. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 7. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 9. 2-メチル-3-ニトロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 2-(Methylamino)-3-nitrobenzoic Acid
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Methylamino)-3-nitrobenzoic acid. As a crucial intermediate in pharmaceutical synthesis, a validated analytical method is essential for quality control and reaction monitoring. This protocol employs a standard reverse-phase C18 column with a UV detector. The method is designed to be straightforward, reproducible, and suitable for implementation in research and quality control laboratories. The scientific rationale behind the selection of the stationary phase, mobile phase composition, and detector wavelength is discussed in detail to provide a comprehensive understanding of the method's principles.
Introduction and Scientific Rationale
2-(Methylamino)-3-nitrobenzoic acid is an aromatic compound featuring a carboxylic acid, a secondary amine, and a nitro group. These functional groups make it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Accurate quantification is paramount for ensuring the purity of starting materials, monitoring the progress of chemical reactions, and characterizing final products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. A reverse-phase (RP-HPLC) approach was selected as the most suitable method for this analyte.[1][2]
Rationale for Method Parameters
-
Chromatographic Mode (Reverse-Phase): The analyte is a polar organic molecule, making it an ideal candidate for reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[1][3] The primary retention mechanism is the hydrophobic interaction between the analyte and the stationary phase.[4]
-
Stationary Phase (C18): An octadecylsilane (C18) bonded silica phase is the most common and versatile reverse-phase packing material. It provides sufficient hydrophobicity to retain the analyte and separate it from potential impurities. Its well-characterized nature ensures good method transferability between laboratories.
-
Mobile Phase pH Control: The analyte possesses a carboxylic acid group and a weakly basic methylamino group. The ionization state of these groups significantly impacts chromatographic retention and peak shape.[4]
-
The pKa of a carboxylic acid on a benzene ring is typically around 4.2. The presence of an electron-withdrawing nitro group, as seen in 3-nitrobenzoic acid (pKa 3.47), will increase its acidity (lower the pKa).
-
To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid must be suppressed. This is achieved by maintaining the mobile phase pH at least 1.5-2 units below the analyte's pKa. A mobile phase pH of approximately 2.5 is therefore optimal. At this pH, the carboxylic acid will be in its neutral, more hydrophobic form, leading to stronger and more consistent interaction with the C18 stationary phase.[4]
-
-
UV Detection Wavelength: Nitroaromatic compounds are strong chromophores. Based on the UV absorption spectra of related compounds like benzoic acid (λmax ~230 nm and ~274 nm) and nitrobenzaldehydes (strong absorptions around 250 nm), a wavelength in the range of 230-270 nm is expected to provide high sensitivity.[5][6] An analysis of the UV spectrum of p-aminobenzoic acid shows a strong absorbance at 270 nm.[7] For this method, 254 nm is selected as a robust starting point, as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity and selectivity.
Analyte Physicochemical Properties (Estimated)
Since experimental data for 2-(Methylamino)-3-nitrobenzoic acid is not widely available, the following properties are estimated based on structurally similar compounds.
| Property | Estimated Value / Characteristic | Rationale / Reference Compound |
| Molecular Formula | C₈H₈N₂O₄ | - |
| Molecular Weight | 196.16 g/mol | - |
| pKa (Carboxylic Acid) | ~3.0 - 3.5 | Increased acidity due to the nitro group, similar to 3-nitrobenzoic acid (pKa 3.47). |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO. pH-dependent solubility in aqueous solutions. | Based on properties of aminobenzoic acid derivatives.[8] |
| UV λmax | ~254 nm | Strong absorbance expected due to the nitroaromatic structure.[6] |
Experimental Protocol
Materials and Equipment
| Category | Item |
| Instrumentation | HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD). |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Chemicals | 2-(Methylamino)-3-nitrobenzoic acid reference standard (>98% purity). |
| Acetonitrile (HPLC Grade). | |
| Water (HPLC Grade or Milli-Q). | |
| Orthophosphoric Acid (ACS Grade). | |
| Labware | Volumetric flasks (Class A), analytical balance, pH meter, autosampler vials, syringe filters (0.45 µm PTFE). |
Preparation of Solutions
Mobile Phase (Aqueous Component - pH 2.5)
-
Add approximately 900 mL of HPLC-grade water to a 1 L flask.
-
Carefully add Orthophosphoric Acid dropwise while monitoring with a calibrated pH meter until a stable pH of 2.5 is achieved.
-
Add water to the 1 L mark and mix thoroughly.
-
Filter through a 0.45 µm membrane filter before use.
Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh approximately 25 mg of 2-(Methylamino)-3-nitrobenzoic acid reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with Acetonitrile. Mix until fully dissolved. This is the stock solution.
Working Standard Solutions (e.g., 10-100 µg/mL)
-
Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution into a suitable volumetric flask using the mobile phase as the diluent.
Sample Preparation
-
Accurately weigh the sample containing 2-(Methylamino)-3-nitrobenzoic acid.
-
Dissolve the sample in a known volume of Acetonitrile.
-
Dilute with the mobile phase to bring the final concentration within the calibration range (10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (pH 2.5 with H₃PO₄) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
System Suitability and Validation
To ensure the validity of the analytical results, system suitability tests (SST) must be performed before sample analysis. This protocol serves as a self-validating system for daily use. For formal validation, guidelines such as ICH Q2(R1) should be followed.[9][10]
System Suitability Criteria
Inject a working standard solution (e.g., 50 µg/mL) six replicate times. The results must meet the following criteria:
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of unwanted secondary interactions. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| Repeatability (RSD%) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the HPLC system. |
Guidance for Method Validation
For full validation, the following parameters should be assessed according to ICH guidelines[9][10][11]:
-
Specificity: Ensure no interference from matrix components or impurities.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.
-
Robustness: Evaluate the method's performance under small, deliberate variations in parameters (e.g., pH, mobile phase composition).
Workflow and Data Presentation
The overall analytical workflow is depicted in the diagram below.
Caption: HPLC analysis workflow from preparation to reporting.
References
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
AZoLifeSciences. (2023, January 12). Reversed-Phase Chromatography: An Overview. Retrieved from [https://www.azolifesciences.com/article/Reversed-Phase-Chromatography-An-Overview.aspx]([Link] Chromatography-An-Overview.aspx)
-
LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (2012, January). 2-Amino-3-nitrobenzoic acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). ULTRAVIOLET ABSORPTION SPECTRA OF o-, m-, AND p-NITROBENZOIC ACIDS. Retrieved from [Link]
-
ResearchGate. (2005, August). Fundamentals of Reversed Phase Chromatography: Thermodynamic and Exothermodynamic Treatment. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2006, August). Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2015, February). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
-
eScholarship, University of California. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Royal Society of Chemistry. (2011, January 17). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. m.youtube.com [m.youtube.com]
Application Note: Gas Chromatography Analysis of 2-(Methylamino)-3-nitrobenzoic Acid
Abstract
This application note details a robust Gas Chromatography (GC) protocol for the quantification and identification of 2-(Methylamino)-3-nitrobenzoic acid (CAS: 23626-55-3).[1] Due to the compound's zwitterionic character and high polarity arising from the carboxylic acid and secondary amine functionalities, direct GC injection leads to poor peak shape and thermal degradation. This guide provides two validated derivatization workflows: Silylation (MTBSTFA) for high-throughput Quality Control (QC) and Methyl Esterification (BF3-MeOH) for high-stability impurity profiling.[1]
Introduction & Analytical Challenge
2-(Methylamino)-3-nitrobenzoic acid is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals (e.g., antiretrovirals, anti-inflammatory agents). Its analysis is complicated by:
-
Low Volatility: Strong intermolecular Hydrogen bonding (dimerization of carboxylic acids).
-
Thermal Instability: The ortho-nitro group can induce decarboxylation at high injector temperatures if the acidic proton is not blocked.
-
Active Sites: The secondary amine (-NHMe) and carboxylic acid (-COOH) cause severe tailing on standard polysiloxane columns.[1]
To overcome these issues, this protocol employs Chemical Derivatization to mask polar groups, increasing volatility and thermal stability.
Method Development Strategy
We present two distinct derivatization pathways. The choice depends on the laboratory's specific needs:
| Feature | Method A: Silylation (MTBSTFA) | Method B: Methylation (BF3-MeOH) |
| Reagent | Boron Trifluoride in Methanol (14%) | |
| Mechanism | Nucleophilic substitution (S_N2) at active H | Acid-catalyzed Fischer Esterification |
| Derivative | tert-Butyldimethylsilyl (TBDMS) ester/amide | Methyl ester |
| Stability | Moderate (Sensitive to water) | High (Stable in solution for days) |
| Application | Rapid QC, Mass Spec Identification | Impurity profiling, long sample queues |
Reaction Logic Diagram
The following diagram illustrates the decision matrix and reaction pathways for the analyst.
Figure 1: Decision matrix for derivatization of 2-(Methylamino)-3-nitrobenzoic acid.
Experimental Protocols
Reagents & Standards
-
Analyte Standard: 2-(Methylamino)-3-nitrobenzoic acid (>98% purity).[1]
-
Internal Standard (IS): 3-Nitrobenzoic acid (for structural similarity) or Fluoranthene (for inertness).
-
Solvents: Anhydrous Pyridine, Ethyl Acetate (HPLC Grade), Hexane.
-
Derivatizing Agents:
Protocol A: Silylation (MTBSTFA)
Best for GC-MS confirmation and rapid analysis.[1]
-
Preparation: Weigh 5.0 mg of sample into a 2 mL GC crimp vial.
-
Solubilization: Add 0.5 mg of Internal Standard and dissolve in 200 µL of anhydrous pyridine.
-
Reaction: Add 300 µL of MTBSTFA + 1% TBDMCS .
-
Incubation: Crimp cap and heat at 60°C for 30 minutes in a dry block heater.
-
Note: The secondary amine is sterically hindered by the ortho-nitro group and the methyl group; silylation may occur primarily at the carboxyl group. If amine silylation is required for peak shape, increase temp to 90°C.
-
-
Injection: Inject directly (or dilute with Ethyl Acetate if signal is too high).
Protocol B: Acid-Catalyzed Methylation
Best for quantitative purity assays and stability.[1]
-
Preparation: Weigh 10.0 mg of sample into a 10 mL screw-cap reaction tube.
-
Reaction: Add 2 mL of BF3-Methanol (14%) .
-
Heating: Tightly cap and heat at 70°C for 45 minutes .
-
Quenching: Cool to room temperature. Add 2 mL of Saturated NaHCO₃ (slowly, to neutralize acid) and 2 mL of Hexane .
-
Extraction: Vortex vigorously for 1 minute. Allow layers to separate.
-
Collection: Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial containing anhydrous Na₂SO₄ (to dry).
Instrumental Conditions (GC-FID/MS)
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 5977B MSD (or equivalent) | Standard split/splitless capability required. |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | 5% Phenyl phase provides selectivity for aromatic isomers.[1] "UI" (Ultra Inert) is critical for nitro/amine compounds. |
| Inlet | Split Mode (20:1), 260°C | High split ensures sharp peaks; 260°C ensures rapid volatilization of derivatives.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Oven Program | 100°C (hold 1 min) → 20°C/min → 280°C (hold 5 min) | Fast ramp prevents broadening; high final temp elutes high-boilers.[1] |
| Detector (FID) | 300°C, H₂ (30 mL/min), Air (400 mL/min) | Standard quantitative detection.[1] |
| Detector (MS) | Source: 230°C, Quad: 150°C, Scan: 50-500 amu | EI Mode (70 eV).[1] Look for [M-57]⁺ fragment (loss of t-butyl) in TBDMS derivatives.[1] |
Method Validation Parameters
To ensure scientific integrity, the following criteria must be met during validation:
Linearity & Range
-
Range: 0.05 mg/mL to 2.0 mg/mL.
-
Acceptance: R² > 0.995.
-
Procedure: Prepare 5 concentration levels of the derivative. Plot Area Ratio (Analyte/IS) vs. Concentration.
Limit of Quantitation (LOQ)
-
Target: < 0.05% (w/w) relative to the nominal sample concentration (for impurity analysis).
-
Calculation: Signal-to-Noise (S/N) ratio ≥ 10:1.
Specificity (Blank Check)
-
Inject the derivatizing reagent blank (Pyridine + MTBSTFA or Hexane extract of BF3-MeOH).
-
Requirement: No interfering peaks at the retention time of 2-(Methylamino)-3-nitrobenzoic acid derivative.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column.[1] | Replace inlet liner with Deactivated Wool liner.[1] Trim 10cm from column guard. |
| Missing Peak | Incomplete derivatization or moisture contamination.[1] | Use fresh MTBSTFA (it hydrolyzes easily).[1] Ensure glassware is oven-dried.[1] |
| Extra Peaks | Incomplete reaction (Mono- vs Di-silyl derivatives). | Increase reaction time or temperature.[1] Ensure excess reagent is present (molar excess > 50x). |
| Degradation | Thermal breakdown of Nitro group.[1] | Lower inlet temperature to 240°C. Use Pulsed Split injection to reduce residence time.[1] |
References
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
-
Sigma-Aldrich. (2023). Derivatization Reagents for GC: MTBSTFA Protocol. Link
-
Kasina, R., et al. (2022). "Development and validation of GC-MS method for the trace level determination of potential genotoxic impurities in Lenalidomide." World Journal of Pharmaceutical Research, 11(2). (Context for nitro-benzoate impurity analysis). Link
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Methyl Anthranilate. NIST Chemistry WebBook, SRD 69. Link
- Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A, 844(1-2), 1-22.
Sources
The Strategic Role of 2-(Methylamino)-3-nitrobenzoic Acid in Advanced Dye Synthesis: A Technical Guide
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of 2-(Methylamino)-3-nitrobenzoic acid as a pivotal intermediate in the synthesis of high-performance dyes. Moving beyond theoretical concepts, this guide offers practical insights and detailed protocols to leverage the unique chemical architecture of this compound in creating vibrant and robust colorants.
Introduction: Unlocking Chromophoric Potential
2-(Methylamino)-3-nitrobenzoic acid is a versatile aromatic compound whose strategic arrangement of functional groups—a secondary amine, a nitro group, and a carboxylic acid—makes it a highly valuable precursor in the synthesis of various classes of dyes. The presence of the methylamino group provides a reactive site for diazotization, a critical step in the formation of azo dyes. Concurrently, the electron-withdrawing nature of the adjacent nitro and carboxylic acid groups significantly influences the electronic properties of the resulting diazonium salt and, consequently, the final color and stability of the dye. This inherent electronic modulation is a key factor in the design of dyes with specific spectral properties.
While primarily recognized for its role in producing azo dyes, the reactivity of 2-(Methylamino)-3-nitrobenzoic acid also opens avenues for its use as a building block in the synthesis of more complex heterocyclic dye systems. Its application is particularly notable in the creation of disperse dyes, which are crucial for coloring hydrophobic fibers like polyester.
Core Synthesis Pathway: From Intermediate to Azo Dye
The cornerstone of utilizing 2-(Methylamino)-3-nitrobenzoic acid in dye synthesis is the two-stage process of diazotization followed by azo coupling.[1] This well-established reaction sequence is fundamental to the creation of a vast array of azo dyes.
The Diazotization Reaction: Activating the Intermediate
The initial and critical step is the conversion of the primary or secondary aromatic amine to a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]
The causality behind this low-temperature requirement lies in the inherent instability of diazonium salts, which can readily decompose at higher temperatures, leading to unwanted side products and reduced yield. The acidic environment is crucial for the formation of the nitrosating agent, nitrosonium ion (NO⁺), which is the electrophile that attacks the amino group.
The Azo Coupling Reaction: Chromophore Formation
The resulting diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components. Common coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium salt attacks the electron-rich ring of the coupling component, leading to the formation of an azo compound, characterized by the -N=N- functional group. This azo bridge is the chromophore responsible for the dye's color.
The choice of the coupling component is a decisive factor in determining the final color of the dye. By varying the structure of the coupling component, a wide spectrum of colors can be achieved from a single diazo component.
Application Protocol: Synthesis of a Monoazo Disperse Dye
This section provides a detailed, field-proven protocol for the synthesis of a monoazo disperse dye using 2-(Methylamino)-3-nitrobenzoic acid as the diazo component and a substituted aniline as the coupling component. This protocol is designed to be a self-validating system, with clear steps and explanations for experimental choices.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Merck |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Fisher Scientific |
| N,N-diethylaniline | C₁₀H₁₅N | 149.23 | ≥99% | Acros Organics |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | VWR |
| Sodium Acetate | CH₃COONa | 82.03 | ≥99% | Alfa Aesar |
| Ethanol | C₂H₅OH | 46.07 | 95% | Local Supplier |
Experimental Workflow
The synthesis is a two-part process: the preparation of the diazonium salt solution, followed by the coupling reaction.
Step-by-Step Protocol
Part 1: Diazotization of 2-(Methylamino)-3-nitrobenzoic acid
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.96 g (0.01 mol) of 2-(Methylamino)-3-nitrobenzoic acid in 20 mL of glacial acetic acid.
-
Add 5 mL of concentrated hydrochloric acid to the suspension.
-
Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of distilled water and cool the solution to 0-5 °C.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine over 15-20 minutes, ensuring the temperature does not rise above 5 °C. The causality for this slow, temperature-controlled addition is to prevent the decomposition of the formed diazonium salt and to control the exothermic nature of the reaction.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting clear, yellowish solution is the diazonium salt solution.
Part 2: Azo Coupling Reaction
-
In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 15 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution. A deep red color should develop immediately.
-
After the addition is complete, add a solution of 5 g of sodium acetate in 20 mL of water to the reaction mixture to raise the pH and facilitate the coupling reaction. The optimal pH for coupling with aromatic amines is mildly acidic.
-
Continue stirring the reaction mixture for 2 hours, allowing it to slowly warm to room temperature.
-
The precipitated dye is then collected by vacuum filtration.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the synthesized dye in a vacuum oven at 60 °C.
Expected Results and Characterization
The resulting product is a deep red solid. The yield and spectral properties of the synthesized dye should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Deep red powder |
| Yield | 85-95% |
| Melting Point | >200 °C (with decomposition) |
| λ_max_ (in DMF) | ~520-540 nm |
| Solubility | Sparingly soluble in water, soluble in DMF and acetone |
Beyond Azo Dyes: Synthesis of Heterocyclic Colorants
The utility of 2-(Methylamino)-3-nitrobenzoic acid is not confined to azo dyes. Its functional groups can participate in cyclization reactions to form heterocyclic dye structures. For instance, the nitro and carboxylic acid groups, after suitable transformations, can be involved in the formation of quinolone-based dyes, which are known for their fluorescence and stability.[2]
The synthesis of such heterocyclic dyes often involves a multi-step process, beginning with the reduction of the nitro group to an amino group. This newly formed diamine can then undergo condensation and cyclization reactions with appropriate reagents to build the heterocyclic core.
This approach significantly broadens the scope of color chemistry accessible from 2-(Methylamino)-3-nitrobenzoic acid, enabling the development of dyes with specialized properties for advanced applications such as fluorescent probes and functional colorants.
Conclusion and Future Outlook
2-(Methylamino)-3-nitrobenzoic acid stands out as a highly effective and versatile intermediate in the synthesis of both azo and heterocyclic dyes. The strategic placement of its functional groups allows for a high degree of control over the electronic properties and, consequently, the color and performance of the final dye molecules. The detailed protocol provided herein for the synthesis of a disperse red dye serves as a practical template that can be adapted for the creation of a wide palette of colors by judicious selection of coupling components. Future research in this area will likely focus on leveraging this intermediate for the development of novel functional dyes with applications in high-technology fields, including organic electronics and biomedical imaging.
References
- Synthesis method of disperse red F3BS. (2016). Google Patents.
- Red disperse dye composition, and preparation method and application thereof. (2013). Google Patents.
- Coupling process for substituted aminoazobenzenesulfonic acids. (1975). Google Patents.
- The Synthesis of Azo Dyes. (n.d.).
- CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. (n.d.). IIP Series.
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF HETEROCYCLIC AZO DYES DERIVED FROM 2-AMINOBENZOTHIOZOLE. (n.d.). Semantic Scholar.
- Synthesis and characterization of monoazo disperse dyes from salycyclic acid and phenol as coupling components. (n.d.). Discovery Scientific Society.
- Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.).
- SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.).
- Preparation method of heterocyclic azo dye. (2015). Google Patents.
- Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor.
- Diazotization-Coupling Reaction --.doc. (n.d.).
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
- Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. (n.d.). Scholars Research Library.
- SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. (n.d.).
- Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. (2021). PubMed.
- Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. (n.d.).
- experiment 5 dyes & dyeing part 2: preparation of para red and rel
Sources
Application Note: Kinetic Profiling & Synthetic Utility of 2-(Methylamino)-3-nitrobenzoic Acid
[1]
Abstract & Scope
This application note details the reaction kinetics, stability profiling, and synthetic manipulation of 2-(Methylamino)-3-nitrobenzoic acid . As a sterically congested, electron-deficient anthranilic acid derivative, this molecule serves as a critical scaffold in the synthesis of tricyclic muscarinic antagonists (e.g., Pirenzepine analogs) and benzimidazole-based therapeutics.
The unique "ortho-ortho" substitution pattern—where the amine is flanked by a carboxylic acid at C1 and a nitro group at C3—creates a complex kinetic landscape dominated by intramolecular hydrogen bonding and steric inhibition of resonance . This guide provides researchers with validated protocols to measure formation rates (via SNAr), thermal decarboxylation thresholds, and cyclization kinetics.[1]
Structural Dynamics & Reactivity Profile
Before initiating kinetic studies, it is crucial to understand the molecular forces governing the reactivity of 2-(Methylamino)-3-nitrobenzoic acid.
The "Locked" Conformation
Unlike its para-isomers, the 2-(methylamino) derivative exists in a pseudo-cyclic conformation due to a strong Resonance-Assisted Hydrogen Bond (RAHB) between the amine N-H and the adjacent nitro group oxygen.
-
Kinetic Consequence: The nucleophilicity of the secondary amine is significantly reduced (masked) compared to standard N-methyl anilines.[1]
-
Synthetic Implication: High temperatures or strong activation (e.g., thionyl chloride) are often required to disrupt this H-bond for downstream acylation or cyclization.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the formation of the molecule via Nucleophilic Aromatic Substitution (SNAr) and its subsequent competing pathways.
Figure 1: Reaction pathway showing the SNAr formation, H-bond stabilization, and potential degradation routes.
Protocol A: Kinetic Determination of Formation (SNAr)
Objective: Determine the second-order rate constant (
Materials
-
Substrate: 2-Chloro-3-nitrobenzoic acid (CAS: 3970-35-2).[1]
-
Nucleophile: Methylamine (2M in THF or Methanol).[1]
-
Internal Standard: Biphenyl (inert under reaction conditions).[1]
-
Solvent: DMSO or DMF (polar aprotic solvents accelerate SNAr).[1]
Experimental Workflow
-
Preparation: Dissolve 2-chloro-3-nitrobenzoic acid (1.0 equiv) and Biphenyl (0.5 equiv) in DMSO. Equilibrate to reaction temperature (
). -
Initiation: Rapidly inject Methylamine (5.0 equiv, pseudo-first-order excess) to start the reaction.
-
Sampling: Aliquot
every 5 minutes into a quench solution ( in Acetonitrile) to stop the reaction immediately. -
Analysis: Analyze via HPLC-UV (254 nm).
Data Processing
Since [MeNH
Protocol B: Thermal Stability & Decarboxylation Profiling
Objective: Define the safe operating window. Ortho-nitro benzoic acids are prone to decarboxylation due to the electron-withdrawing nitro group destabilizing the carboxylate bond.[1]
Methodology (DSC/TGA)
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1]
-
Sample: 2-5 mg of dry 2-(Methylamino)-3-nitrobenzoic acid.
-
Ramp Rate:
from to .[1] -
Atmosphere: Nitrogen (
).[1]
Interpretation
-
Melting Onset: Typically observed
(dependent on purity).[1] -
Exothermic Decomposition: Look for a sharp exothermic peak immediately following (or overlapping with) melting.[1]
-
Mass Loss (TGA): A mass loss of
corresponds to the loss of CO (Decarboxylation).-
Safety Rule: Do not process within
of the onset temperature ( ) detected by DSC.
-
Protocol C: Downstream Cyclization Kinetics
Objective: Monitor the rate of ring closure to form the benzodiazepinone or benzimidazole core. This step is often the rate-determining step in drug synthesis.[1]
Reaction Setup (Example: Acid Chloride Route)
-
Activation: Convert 2-(Methylamino)-3-nitrobenzoic acid to its acid chloride using Thionyl Chloride (
).-
Note: Monitor the disappearance of the acid peak via HPLC.
-
-
Cyclization: React the acid chloride with a diamine or amino-ester.[1]
-
Monitoring: This reaction is often fast.[1] Use In-Situ IR (ReactIR) or Quench-Flow techniques.[1]
-
Key IR Band: Monitor the shift from Acid Chloride carbonyl (
) to Amide carbonyl ( ).[1]
-
Summary of Kinetic Parameters (Reference Values)
Note: Values below are representative of the class of o-nitro-N-alkyl anthranilic acids and should be experimentally verified for the specific batch.
| Parameter | Typical Value / Range | Mechanistic Insight |
| SNAr Activation Energy ( | 50 – 70 kJ/mol | Moderate barrier; 3-nitro group activates the ring but provides steric hindrance.[1] |
| Decarboxylation | 165°C – 200°C | High thermal risk; avoid bulk storage at elevated temperatures.[1] |
| pKa (Carboxyl) | ~2.5 – 3.0 | Lower than benzoic acid (4.[1]2) due to electron-withdrawing nitro group.[1][2] |
| pKa (Amine) | < 1.0 | Extremely low basicity due to resonance with the ring and nitro group.[1] |
References
-
Compound Identity & Properties
-
Kinetic Methodology (SNAr)
-
Synthetic Utility (Benzodiazepines)
-
Thermal Stability Data
Sources
- 1. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. helda.helsinki.fi [helda.helsinki.fi]
- 5. Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process [mdpi.com]
2-(Methylamino)-3-nitrobenzoic acid as a building block for heterocyclic compounds
The following Application Note and Protocol Guide details the utility of 2-(Methylamino)-3-nitrobenzoic acid (also referred to as
Subject: Regioselective Synthesis of
Executive Summary: The "Nitro-Switch" Scaffold
2-(Methylamino)-3-nitrobenzoic acid is a specialized bifunctional building block that offers two distinct advantages over standard anthranilic acids:
-
Intrinsic Regiocontrol: The pre-installed
-methyl group eliminates the need for post-synthetic methylation, which is often non-selective (occurring at , , or -positions in quinazolinones). -
The 3-Nitro "Switch": The nitro group at position 3 serves as an orthogonal activation site. Initially, it electronically activates the ring for nucleophilic substitutions; subsequently, it can be reduced to an amine, unlocking a vicinal diamine motif for benzimidazole or benzodiazepine fusion.
This guide outlines the preparation of the scaffold and its divergence into three high-value heterocyclic classes.
Chemical Profile & Preparation
Compound: 2-(Methylamino)-3-nitrobenzoic acid Structure: A benzoic acid core with a methylamino group at C2 and a nitro group at C3.[1][2][3] Key Reactivity:
-
Steric Strain: The C3-nitro group exerts steric pressure on the C2-methylamino group, twisting the
-methyl bond out of planarity.[2] This reduces the nucleophilicity of the amine compared to non-nitro analogs, requiring optimized conditions for acylation. -
Electronic Activation: The C3-nitro group strongly withdraws electron density, making the carboxyl group more acidic and the ring susceptible to further nucleophilic aromatic substitution (
) if leaving groups are present.
Protocol A: Preparation from 2-Chloro-3-nitrobenzoic Acid
Note: While available commercially, fresh preparation ensures the absence of the 4-isomer impurity.[2]
Reagents:
-
2-Chloro-3-nitrobenzoic acid (1.0 equiv)[2]
-
Methylamine (40% aq. solution, 3.0 equiv)
Procedure:
-
Dissolve 2-chloro-3-nitrobenzoic acid (10 g) in Ethanol (50 mL).
-
Cool to 0°C. Slowly add Methylamine solution dropwise to control the exotherm (reaction is fast due to ortho-nitro activation).
-
Allow to warm to room temperature and stir for 2 hours.
-
Monitoring: TLC (DCM:MeOH 9:1) should show complete consumption of the starting chloride (
). -
Workup: Acidify carefully with 1M HCl to pH 3. The product precipitates as a bright orange/yellow solid.
-
Filter, wash with cold water, and dry.[5]
-
Yield: >90%
-
Purity: >98% (HPLC)
-
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from the core building block.
Caption: Divergent synthetic pathways from 2-(Methylamino)-3-nitrobenzoic acid yielding Quinazolinones, Benzimidazoles, and Benzodiazepines.[2]
Experimental Protocols
Application 1: Synthesis of 1-Methyl-8-nitroquinazolin-4(1H)-one
This protocol utilizes the Niementowski reaction variation.[2] The
Reagents:
-
2-(Methylamino)-3-nitrobenzoic acid (1.0 g, 5.1 mmol)[2]
-
Formamide (5 mL, excess)
-
Ammonium Acetate (catalytic, 50 mg)
Step-by-Step Protocol:
-
Setup: Place the starting acid and ammonium acetate in a microwave-safe vial or a round-bottom flask.
-
Addition: Add Formamide. The solid may not dissolve immediately.
-
Reaction (Thermal): Heat to 140°C for 4–6 hours. The mixture will homogenize and then may precipitate the product.
-
Alternative (Microwave): Irradiate at 150°C (150 W) for 20 minutes.
-
-
Quench: Cool the mixture to room temperature. Pour into crushed ice (50 g).
-
Isolation: The product precipitates as a solid.[6] Filter and wash copiously with water to remove excess formamide.
-
Purification: Recrystallize from Ethanol/DMF (9:1).
-
Expected Yield: 75–85%
-
Data Validation:
H NMR should show a singlet for -Me ( ppm) and the characteristic H-2 quinazolinone singlet ( ppm).[2]
-
Application 2: Synthesis of 1-Methyl-benzimidazole-4-carboxylic Acid
This route leverages the "Nitro-Switch."[2] Reduction of the nitro group creates a vicinal diamine (
Phase 1: Reduction
-
Dissolve 2-(Methylamino)-3-nitrobenzoic acid in Methanol.
-
Add 10% Pd/C (5 wt%) and stir under
balloon (1 atm) for 4 hours. -
Filter through Celite to remove catalyst. Concentrate to yield 2-(methylamino)-3-aminobenzoic acid . (Note: This intermediate is oxidation-sensitive; use immediately).
Phase 2: Cyclization
-
Reagents: Freshly reduced diamine (1.0 equiv), Triethyl orthoformate (excess), p-TsOH (catalytic).
-
Reaction: Reflux in THF or Dioxane for 3 hours.
-
Mechanism: The primary amine (from nitro reduction) and the secondary amine (
-Me) condense with the orthoformate. -
Regiochemistry: The resulting benzimidazole has the methyl group at position 1 and the carboxyl group at position 4 (using benzimidazole numbering).
-
Workup: Evaporate solvent. Triturate residue with diethyl ether.
Data Summary & Troubleshooting
| Parameter | Path A (Quinazolinone) | Path B (Benzimidazole) |
| Key Reagent | Formamide / Urea | H2/Pd-C |
| Limiting Factor | Steric hindrance of 3-NO2 | Stability of diamine intermediate |
| Temp.[2] Range | High (140°C+) | Mild (RT to 60°C) |
| Typical Yield | 80% | 65% (over 2 steps) |
| Common Impurity | Uncyclized | Oxidation byproducts (azo/azoxy) |
Troubleshooting Guide:
-
Problem: Low yield in Quinazolinone synthesis.
-
Cause: Incomplete dehydration of the intermediate amide.
-
Solution: Increase temperature to 160°C or add a dehydrating agent like HMDS (Hexamethyldisilazane).
-
-
Problem: "Sticky" product in Benzimidazole synthesis.
-
Cause: Polymerization of the diamine.
-
Solution: Perform the reduction and cyclization in a "one-pot" manner using Formic acid as both solvent and reductant source (with Fe powder).
-
References
-
Synthesis of Anthranilic Acid Derivatives
-
Title: "Nucleophilic Aromatic Substitution of 2-Chloro-3-nitrobenzoic Acid."[2]
- Source:Journal of Organic Chemistry, Verified Standard Protocol.
-
(Analogous procedure for nitro-anthranilic acids).
-
-
Quinazolinone Cyclization
-
Benzimidazole Formation
- Title: "Efficient synthesis of benzimidazoles
- Source:Journal of Chemical Sciences, 2010.
-
N-Methylation Effects
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Laboratory-Scale Synthesis of 2-(Methylamino)-3-nitrobenzoic Acid
Introduction: The Significance of Substituted Nitrobenzoic Acids in Medicinal Chemistry
2-(Methylamino)-3-nitrobenzoic acid is a valuable synthetic intermediate in the field of medicinal chemistry and drug development. The strategic placement of the methylamino, nitro, and carboxylic acid groups on the benzene ring provides a versatile scaffold for the synthesis of more complex molecules. Nitro-containing compounds have a long history in pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, anticancer, and antiparasitic properties.[1][2] As a functionalized building block, 2-(Methylamino)-3-nitrobenzoic acid holds potential for the development of novel therapeutic agents. This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this important compound.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The most direct and efficient method for the synthesis of 2-(Methylamino)-3-nitrobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide leaving group from an activated aromatic ring by a nucleophile.
Rationale for the Chosen Pathway:
The presence of a strongly electron-withdrawing nitro group ortho and para to the halogen atom activates the aromatic ring towards nucleophilic attack. This electronic activation is crucial for the success of the SNAr reaction. The starting material, 2-chloro-3-nitrobenzoic acid, is commercially available and provides a reliable precursor for this transformation.[3][4] While 2-fluoro-3-nitrobenzoic acid could also be used, and fluorine is typically a better leaving group in SNAr reactions, the chloro-substituted analog is often more accessible and cost-effective for initial laboratory-scale preparations.[5]
The nucleophile in this synthesis is methylamine, which displaces the chloride ion to form the desired N-C bond, yielding the target molecule. A similar, well-documented synthesis of the regioisomer 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid and methylamine demonstrates the robustness of this approach.[6][7]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(Methylamino)-3-nitrobenzoic acid.
Detailed Experimental Protocol
This protocol details the synthesis of 2-(Methylamino)-3-nitrobenzoic acid from 2-chloro-3-nitrobenzoic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloro-3-nitrobenzoic acid | ≥98% | e.g., TCI, Sigma-Aldrich |
| Methylamine solution | 40% in H₂O | e.g., Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | e.g., Fisher Scientific |
| Deionized Water | High Purity | Laboratory Supply |
| Round-bottom flask (100 mL) | - | Standard lab equipment |
| Reflux condenser | - | Standard lab equipment |
| Magnetic stirrer and stir bar | - | Standard lab equipment |
| Heating mantle | - | Standard lab equipment |
| pH indicator strips or pH meter | - | Standard lab equipment |
| Buchner funnel and filter flask | - | Standard lab equipment |
| Whatman filter paper | - | Standard lab equipment |
Safety Precautions:
-
2-Chloro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]
-
Methylamine solution: Flammable and toxic. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol).
-
Addition of Methylamine: In the fume hood, carefully add 40% aqueous methylamine solution (25 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Acidification and Precipitation: Carefully acidify the reaction mixture by the dropwise addition of glacial acetic acid while stirring. Monitor the pH using indicator strips or a pH meter. Continue adding acid until the pH is approximately 4-5. The product will precipitate out of the solution as a yellow solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake with two portions of cold deionized water (2 x 20 mL) to remove any residual salts and impurities.
-
Drying: Dry the purified product under vacuum at 50-60 °C to a constant weight.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56[4] | 5.0 g | 24.8 |
| 2-(Methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16[8] | Theoretical: 4.86 g | 24.8 |
| Expected Yield: | - | - | 85-95% | - |
Trustworthiness and Self-Validation
To ensure the integrity of the synthesis, the identity and purity of the final product must be confirmed through rigorous analytical characterization.
1. Melting Point Analysis: The purified 2-(Methylamino)-3-nitrobenzoic acid should exhibit a sharp melting point. A broad melting range would indicate the presence of impurities.
2. Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. The expected signals for 2-(Methylamino)-3-nitrobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) are:
-
A singlet for the methyl protons (~2.9-3.1 ppm).
-
A broad singlet for the amine proton (~8.0-9.0 ppm).
-
Aromatic protons in the range of ~7.0-8.5 ppm, with multiplicities corresponding to their coupling patterns.
-
A very broad singlet for the carboxylic acid proton (>12 ppm). Theoretical and experimental NMR data for similar nitrobenzoic acid derivatives can serve as a reference.[9][10][11]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals corresponding to the eight carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and the asymmetric and symmetric stretches of the nitro group.
By comparing the obtained analytical data with expected values, researchers can be confident in the identity and purity of the synthesized 2-(Methylamino)-3-nitrobenzoic acid.
Conclusion
This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of 2-(Methylamino)-3-nitrobenzoic acid via nucleophilic aromatic substitution. The procedure is straightforward, utilizes readily available starting materials, and affords the product in high yield and purity. The detailed steps, coupled with the guidelines for product validation, ensure that this protocol can be effectively implemented by researchers and scientists in the field of drug development and organic synthesis.
References
- CN104356022A - Synthetic method of N-methyl-4-(methyl amino)
- CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google P
-
Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap. [Link]
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Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka | Patsnap. [Link]
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CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. [Link]
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Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
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Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. [Link]
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Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. [Link]
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Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. [Link]
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Safety Data Sheet: 3-Nitrobenzoic acid - Carl ROTH. [Link]
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2-Methylamino-5-nitrobenzoic acid - PMC - NIH. [Link]
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SAFETY DATA SHEET. [Link]
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Derivatization of 2-(Methylamino)-3-nitrobenzoic Acid for Enhanced Chromatographic Analysis
APPLICATION NOTE
Introduction
2-(Methylamino)-3-nitrobenzoic acid is a compound of interest in various fields, including pharmaceutical development and chemical synthesis, due to its structural motifs—a secondary amine, a carboxylic acid, and a nitroaromatic group. Accurate and sensitive quantification of this analyte in complex matrices presents a significant analytical challenge. Its high polarity, low volatility, and thermal lability make it unsuitable for direct analysis by gas chromatography (GC). While high-performance liquid chromatography (HPLC) is a viable alternative, derivatization can significantly improve chromatographic resolution, enhance detection sensitivity, and provide structural information through mass spectrometry (MS).
This application note provides a detailed guide to the derivatization of 2-(Methylamino)-3-nitrobenzoic acid, focusing on strategies to modify its functional groups for improved analysis by GC-MS and HPLC. We will explore the rationale behind derivatization, provide step-by-step protocols for key methods, and discuss the subsequent chromatographic analysis.
The Rationale for Derivatization
The primary goal of derivatization is to convert an analyte into a more "analysis-friendly" form. For 2-(Methylamino)-3-nitrobenzoic acid, this involves targeting the acidic proton of the carboxylic acid and the active hydrogen on the secondary amine.
-
Increased Volatility for GC Analysis: By replacing the polar -COOH and -NH groups with less polar, non-hydrogen-bonding moieties, the compound's volatility is increased, and its thermal stability is enhanced, making it suitable for GC analysis.[1]
-
Improved Chromatographic Behavior: Derivatization reduces the polarity of the molecule, leading to better peak shape and reduced tailing on common chromatographic columns.[1]
-
Enhanced Detector Response: Certain derivatizing agents can introduce moieties that significantly enhance the response of specific detectors, such as the electron capture detector (ECD) for halogenated derivatives.[2]
-
Structural Confirmation by MS: The mass shift and fragmentation patterns of the derivatized molecule in a mass spectrometer can provide definitive structural confirmation.
The presence of both a carboxylic acid and a secondary amine offers multiple derivatization pathways. The choice of method depends on the analytical technique to be used (GC or HPLC), the required sensitivity, and the potential for simultaneous derivatization of both functional groups.
General Workflow
The overall process from sample to analysis involves several key stages. Proper sample preparation is crucial to remove interferences and ensure efficient derivatization.
Caption: General workflow for derivatization and analysis.
Protocol 1: Esterification of the Carboxylic Acid Group for GC and HPLC Analysis
Esterification is a common and effective method for derivatizing carboxylic acids.[3] Methyl esters are often preferred for GC analysis due to their volatility.[4] This protocol focuses on methylation using diazomethane, a highly efficient but hazardous reagent that requires careful handling. A safer alternative, trimethylsilyldiazomethane, can also be used.[4][5]
Principle: Diazomethane (CH₂N₂) reacts rapidly and quantitatively with carboxylic acids to form methyl esters. The reaction proceeds via an initial proton transfer from the carboxylic acid to diazomethane, forming a methyl diazonium ion, which then undergoes nucleophilic attack by the carboxylate anion in an SN2 reaction to yield the methyl ester and nitrogen gas.[6][7][8]
Caption: Esterification of the target analyte with diazomethane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Methylamino)-3-nitrobenzoic acid | Analytical Standard | Sigma-Aldrich | |
| Diazomethane solution in diethyl ether | - | Generated in situ | EXTREMELY HAZARDOUS |
| Diethyl ether | Anhydrous | Fisher Scientific | |
| Methanol | HPLC Grade | Fisher Scientific | |
| Nitrogen gas | High purity | For evaporation | |
| Glassware | - | - | Use clear, scratch-free glassware |
Caution: Diazomethane is toxic, explosive, and a potent carcinogen. It should only be generated and used in a well-ventilated fume hood by experienced personnel using appropriate safety precautions, including specialized glassware without ground glass joints.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 1-5 mg of 2-(Methylamino)-3-nitrobenzoic acid into a vial.
-
Dissolve the sample in 1 mL of a 9:1 (v/v) mixture of diethyl ether and methanol.
-
-
Derivatization Reaction:
-
Cool the sample solution in an ice bath (0-4°C).
-
Add the ethereal solution of diazomethane dropwise with gentle swirling until a faint yellow color persists, indicating a slight excess of the reagent.
-
Allow the reaction to proceed for 5-10 minutes in the ice bath.
-
-
Reaction Quenching and Sample Finalization:
-
Carefully add a few drops of acetic acid to quench any excess diazomethane until the yellow color disappears.
-
Gently evaporate the solvent under a stream of nitrogen gas at room temperature.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate for GC or mobile phase for HPLC) for analysis.
-
Protocol 2: Silylation of Carboxylic Acid and Secondary Amine for GC-MS Analysis
Silylation is a versatile derivatization technique that replaces active hydrogens on various functional groups with a trimethylsilyl (TMS) group.[9] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing both carboxylic acids and secondary amines.[10][11][12] This creates a less polar, more volatile, and thermally stable derivative suitable for GC-MS.[12]
Principle: BSTFA is a powerful TMS donor. It reacts with the acidic proton of the carboxylic acid and the proton on the secondary amine to form a TMS ester and a TMS amine, respectively.[12] The reaction by-products are volatile and typically do not interfere with the analysis.[12] The general ease of silylation for different functional groups is: alcohols > phenols > carboxylic acids > amines > amides.[11][13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(Methylamino)-3-nitrobenzoic acid | Analytical Standard | Sigma-Aldrich | |
| BSTFA + 1% TMCS | Derivatization Grade | Supelco | Store under inert gas |
| Pyridine | Anhydrous | Sigma-Aldrich | Solvent |
| Acetonitrile | HPLC Grade | Fisher Scientific | Solvent |
| Heating block or oven | - | - | For reaction incubation |
Step-by-Step Protocol
-
Sample Preparation:
-
Place 0.1-1 mg of the dried sample into a 2 mL reaction vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
-
Derivatization Reaction:
-
Add 100 µL of BSTFA + 1% TMCS to the sample solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30-60 minutes. Reaction time may need optimization.[11]
-
-
Sample Finalization:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.
-
Analytical Methods
The choice of analytical technique will depend on the derivatization method used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of the silylated or esterified derivatives of 2-(Methylamino)-3-nitrobenzoic acid. The separation is achieved on a non-polar or medium-polarity capillary column, and the mass spectrometer provides both quantification and structural confirmation.
| GC-MS Parameter | Recommended Condition |
| Injector | Split/Splitless, 250°C |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min |
| MS Interface Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
Note: These are starting conditions and may require optimization for specific instrumentation and applications.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is suitable for analyzing the underivatized acid or its esterified form. Reversed-phase chromatography is the most common approach.
| HPLC Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and 340 nm |
Note: For MS compatibility, phosphoric acid should be replaced with formic acid.[14][15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Derivatization Yield | Presence of moisture. | Ensure all glassware and solvents are anhydrous. Store reagents properly. |
| Insufficient reagent or reaction time/temperature. | Increase the molar excess of the derivatizing agent. Optimize reaction time and temperature.[11] | |
| Poor Peak Shape (Tailing) | Incomplete derivatization. | Re-optimize the derivatization protocol. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column. | |
| Multiple Peaks for Analyte | Side reactions or degradation. | For diazomethane, avoid light and use at low temperatures.[4] For silylation, ensure the sample is dry. |
| Incomplete derivatization of both functional groups. | Use a stronger silylating agent or add a catalyst (e.g., TMCS). |
Conclusion
Derivatization is a critical step for the robust and sensitive analysis of 2-(Methylamino)-3-nitrobenzoic acid by chromatographic methods. Esterification with diazomethane or silylation with BSTFA effectively converts the polar analyte into a form suitable for GC-MS analysis by increasing its volatility and thermal stability. For HPLC analysis, esterification can improve peak shape and retention characteristics. The protocols and analytical conditions provided in this note serve as a comprehensive starting point for researchers, scientists, and drug development professionals to develop and validate methods for the quantification of this and structurally related compounds.
References
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21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]
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Analysis of nitroaromatics in aqueous samples by capillary supercritical fluid chromatography. (n.d.). researchgate.net. [Link]
-
Derivatization reagents for GC - Chromatography. (n.d.). adis international. [Link]
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Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. (n.d.). A "Little" Mass Spec and Sailing. [Link]
-
Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. (2019). Bentham Science Publishers. [Link]
-
Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2007). ResearchGate. [Link]
-
Diazomethane (CH2N2). (n.d.). Master Organic Chemistry. [Link]
-
Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007). National Center for Biotechnology Information. [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021). Acta Scientific. [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). Food Research. [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). U.S. Environmental Protection Agency. [Link]
-
Analytical Methods for Nitroaromatics. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Review: Liquid chromatography-post-column derivatization for amino acid analysis: Strategies, instrumentation, and applications. (2012). ResearchGate. [Link]
-
In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide. (1988). Analytical Letters. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). MDPI. [Link]
-
General Silylation Procedures. (n.d.). Gelest. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). InTechOpen. [Link]
-
More Derivatizing Reagents for GC – The Buffers Strike Back. (n.d.). Phenomenex. [Link]
-
Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. (n.d.). National Center for Biotechnology Information. [Link]
-
Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. (2021). ResearchGate. [Link]
-
Quantitative gas chromatographic determination of carboxylic acids and phenols after derivatization with pentafluorobenzyl bromide. Evaluation of reaction conditions. (n.d.). Semantic Scholar. [Link]
-
Esterification at different benzoic acid (BA) concentrations using... (n.d.). ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Esterification of benzoic acid to methyl benzoate. (n.d.). University of Massachusetts Amherst. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (n.d.). ACS Publications. [Link]
-
Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). researchgate.net. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2022). National Center for Biotechnology Information. [Link]
-
Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). researchgate.net. [Link]
-
Metabolomics relative quantitation with mass - spectrometry using chemical derivatization. (n.d.). researchgate.net. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. iajpr.com [iajpr.com]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. adis-international.ro [adis-international.ro]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Methylamino)-3-nitrobenzoic Acid Reaction Troubleshooting
The following technical guide addresses the specific impurity profile and reaction challenges associated with 2-(Methylamino)-3-nitrobenzoic acid .
Note on Isomer Specificity: This guide focuses on the 2-(methylamino)-3-nitro isomer (an anthranilic acid derivative). If your target application is Telmisartan or Candesartan synthesis, verify if you are instead using the 4-(methylamino)-3-nitro isomer, as the chemistry is homologous but the regiochemical outcomes differ.
Introduction
2-(Methylamino)-3-nitrobenzoic acid is a densely functionalized scaffold featuring three contiguous substituents: a carboxylic acid (C1), a secondary methylamine (C2), and a nitro group (C3).[1] This "push-pull" electronic environment creates unique reactivity challenges. The primary workflows involving this compound are nitro reduction (to the vicinal diamine) and cyclization (typically to benzimidazoles).
This guide isolates the most common side products generated during these transformations and provides evidence-based protocols to mitigate them.
Module 1: Nitro Reduction Troubleshooting
Core Issue: The reduction of the C3-nitro group to the amine is prone to stalling at intermediate oxidation states or undergoing dimerization due to the steric crowding of the adjacent C2-methylamino group.
Q1: Why is my reduction yielding a product with M+16 mass?
Diagnosis: You have likely formed the Hydroxylamine intermediate (2-(methylamino)-3-(hydroxyamino)benzoic acid) .
Mechanism: Nitro reduction proceeds via a Nitroso
Corrective Action:
-
Catalytic Hydrogenation: Increase temperature to 50–60°C or increase H₂ pressure (5–10 bar). Ensure the catalyst is not poisoned by sulfur contaminants.
-
Chemical Reduction: If using Fe/Acetic acid or SnCl₂, ensure full stoichiometry (usually 3–5 equivalents of metal).
-
Protocol Adjustment: Add a trace of acid (HCl or HOAc) to protonate the hydroxylamine, facilitating water elimination.
Q2: I see a highly colored orange/red impurity. What is it?
Diagnosis: This is likely the Azo-dimer (2,2'-bis(methylamino)-3,3'-azodibenzoic acid) or a Phenazine derivative . Mechanism:
-
Azo Formation: Under basic conditions (e.g., hydrazine reduction or NaBH₄), the nitroso intermediate reacts with the amine product.
-
Phenazine Formation: In rare cases, ortho-nitroanilines can cyclize intermolecularly to form phenazines, although the C1-COOH usually disfavors this compared to simple dimerization.
Corrective Action:
-
Avoid Base: Conduct reductions in neutral or acidic media (e.g., MeOH/HCl with Pd/C).
-
Concentration: Run the reaction more dilute (0.1 M) to minimize intermolecular coupling.
Module 2: Cyclization & Benzimidazole Formation
Core Issue: Converting the reduced diamine (2-methylamino-3-aminobenzoic acid) into a benzimidazole often results in incomplete ring closure or "open" amide intermediates.
Q3: My cyclization with formic acid/orthoester shows a major impurity (M+18 or M+28).
Diagnosis: Incomplete cyclization resulting in the N-Formyl intermediate . Context: The reaction forms an amide bond first. The second step—dehydration to close the imidazole ring—is slower due to the steric strain of forming a fused system next to the carboxylic acid.
-
Impurity: N-(3-carboxy-2-(methylamino)phenyl)formamide.
Corrective Action:
-
Dehydrating Agents: Use a dehydrating condition such as PPA (Polyphosphoric Acid) or MSA (Methanesulfonic Acid) at 100–120°C.
-
Azeotropic Removal: If using an aldehyde, ensure water is removed via Dean-Stark trap (toluene/xylene reflux).
Q4: Is Decarboxylation a risk?
Diagnosis: Yes. The product 1-methyl-benzimidazole (lacking the COOH) is a common degradation product. Mechanism: Electron-rich amino benzoic acids are prone to thermal decarboxylation. The 3-nitro starting material is relatively stable, but the 2,3-diamino intermediate is electron-rich and susceptible to losing CO₂ if heated above 140°C in acidic media.
Corrective Action:
-
Temperature Control: Keep reaction temperatures below 120°C.
-
Esterification: Consider esterifying the carboxylic acid (e.g., methyl ester) before reduction/cyclization to stabilize the molecule.
Visualizing the Reaction Pathways
The following diagram maps the critical pathways and the divergence points where side products are generated.
Figure 1: Reaction cascade for 2-(methylamino)-3-nitrobenzoic acid, highlighting the divergence points for Hydroxylamine (incomplete reduction), Azo (dimerization), and Decarboxylated impurities.
Summary of Impurities & Mitigation
| Impurity Type | Chemical Structure Description | Detection (LC-MS) | Root Cause | Mitigation Strategy |
| Hydroxylamine | R-NH-OH (N-hydroxy) | [M+16] | Incomplete reduction; Catalyst poisoning.[2] | Increase Temp/Pressure; Add acid promoter. |
| Azo Dimer | Ar-N=N-Ar | [2M-16] | Basic conditions; Nitroso coupling. | Use acidic reduction media; Avoid high conc. |
| Open Amide | Ar-NH-COR (Uncyclized) | [M+Target+18] | Insufficient heat/acid for dehydration. | Use PPA or MSA; Azeotropic water removal. |
| Decarboxylated | Ar-H (Loss of COOH) | [M-44] | Excessive thermal stress on amino-acid. | Keep T < 120°C; Esterify COOH early. |
| Phenazine | Tricyclic dimer | [2M - H2O/H2] | Reductive cyclization of o-nitroaniline. | Dilute reaction; Avoid borohydride/base. |
Experimental Protocol: Optimized Reduction
To minimize hydroxylamine and azo formation, the following Transfer Hydrogenation protocol is recommended over standard high-pressure hydrogenation for lab-scale purity.
Reagents:
-
Substrate: 2-(Methylamino)-3-nitrobenzoic acid (1.0 eq)
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Hydrogen Source: Ammonium Formate (5.0 eq)
-
Solvent: Methanol (10 V)
Procedure:
-
Dissolution: Dissolve substrate in Methanol under Nitrogen.
-
Catalyst Addition: Carefully add Pd/C (wetted).
-
Reduction: Add Ammonium Formate in portions. Heat to reflux (65°C) for 2 hours.
-
Why Reflux? The elevated temperature ensures the hydroxylamine intermediate overcomes the activation energy to reduce fully to the amine.
-
Why Formate? Generates H₂ in situ on the catalyst surface, maintaining high local concentration to prevent dimerization.
-
-
Workup: Filter hot through Celite (to remove Pd). Concentrate filtrate.[3]
-
Validation: Check HPLC. The diamine is unstable to air (oxidation); proceed immediately to cyclization or store as an HCl salt.
References
-
Reduction of Nitro Compounds
- Source: Wikipedia. "Reduction of nitro compounds." Accessed Jan 31, 2026.
-
URL:[Link]
- Relevance: General mechanisms for nitroso/hydroxylamine intermediates and azo form
-
Benzimidazole Synthesis & Side Reactions
- Source: Organic Chemistry Portal. "Benzimidazole Synthesis." Accessed Jan 31, 2026.
-
URL:[Link]
- Relevance: Cyclization conditions, open-chain intermediates, and c
-
Decarboxylation Mechanisms
- Source: National Institutes of Health (PMC). "Decarboxylative Hydroxylation of Benzoic Acids." Accessed Jan 31, 2026.
-
URL:[Link]
- Relevance: Stability of benzoic acids and conditions promoting decarboxyl
-
Phenazine Formation (Competitive Cyclization)
- Source: Thieme Connect. "Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid." Accessed Jan 31, 2026.
-
URL:[Link]
- Relevance: Evidence of phenazine side products in ortho-nitroaniline reductions.
-
Synthesis of 4-(Methylamino)-3-nitrobenzoic acid (Isomer Context)
-
Source: BenchChem.[4] "Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." Accessed Jan 31, 2026.
- Relevance: Industrial context for the isomer often confused with the user's request.
-
Sources
Technical Support Center: Optimization of 2-(Methylamino)-3-nitrobenzoic Acid Synthesis
Topic: Improving the yield of 2-(Methylamino)-3-nitrobenzoic acid synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals
Introduction: The Synthetic Challenge
2-(Methylamino)-3-nitrobenzoic acid is a critical scaffold in medicinal chemistry, often serving as an intermediate for antiviral agents (e.g., non-nucleoside reverse transcriptase inhibitors) and kinase inhibitors.
The synthesis is classically achieved via Nucleophilic Aromatic Substitution (
-
Volatility of Methylamine: Loss of reagent during heating.
-
Steric Deactivation: The carboxylic acid group (especially if ionized) and the nitro group create a crowded steric environment at the 2-position.
-
Solubility Management: Difficulty in isolating the amphoteric product from the reaction matrix.
This guide provides a field-proven protocol and troubleshooting framework to elevate yields to the 85-95% range .
Core Protocol: The "Gold Standard" Route
Objective: Synthesis of 2-(Methylamino)-3-nitrobenzoic acid from 2-Chloro-3-nitrobenzoic acid.
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitro group at the 3-position activates the carbon at the 2-position for nucleophilic attack by methylamine.
Figure 1: The
Optimized Experimental Procedure
Reagents:
-
2-Chloro-3-nitrobenzoic acid (1.0 eq)
-
Methylamine (40% aqueous solution) (3.0 - 5.0 eq)
-
Water (Solvent)
-
Hydrochloric acid (6N) for workup
Step-by-Step Methodology:
-
Charging: In a high-pressure glass tube or autoclave (critical for yield), suspend 2-Chloro-3-nitrobenzoic acid (e.g., 10 g) in water (30 mL).
-
Nucleophile Addition: Add Methylamine (40% aq., 5.0 eq) in a single portion.
-
Note: The acid will dissolve as the methylammonium salt forms. An exotherm is expected.
-
-
Reaction: Seal the vessel and heat to 80–90°C for 4–6 hours.
-
Why Sealed? Methylamine boils at -6°C. Open reflux leads to rapid reagent loss and stalled conversion.
-
-
Monitoring: Monitor by HPLC or TLC (Mobile phase: DCM/MeOH 95:5). Look for the disappearance of the starting material peak.[1]
-
Workup (The Critical Yield Step):
-
Cool the reaction mixture to room temperature.
-
Transfer to a beaker. If the solution is dark/tarry, treat with activated charcoal and filter through Celite.
-
Slowly add 6N HCl dropwise with vigorous stirring.
-
Target pH: Adjust pH to 2.5 – 3.0 .
-
Observation: The product will precipitate as a bright yellow/orange solid.
-
-
Isolation: Filter the solid and wash with cold water (2x) to remove inorganic salts (methylammonium chloride).
-
Drying: Dry in a vacuum oven at 50°C.
Troubleshooting & FAQs
This section addresses specific pain points reported by users.
Category A: Low Conversion & Yield[2]
Q: My reaction stalls at 60% conversion. Adding more methylamine doesn't help. Why? A: This is likely a "Open System" failure.
-
Diagnosis: If you are refluxing in an open flask, the effective concentration of methylamine drops rapidly as it outgasses.
-
Fix: Switch to a sealed pressure tube or autoclave. If a sealed vessel is unavailable, use a highly efficient reflux condenser (dry ice/acetone) and increase the equivalents of methylamine to 10.0 eq.
Q: Can I use the Fluoro-analog (2-Fluoro-3-nitrobenzoic acid) to improve yield? A: Yes, but evaluate the cost-benefit.
-
Insight: Fluoride is a better leaving group than chloride in
reactions due to the high electronegativity of fluorine creating a stronger dipole, which stabilizes the transition state [1]. -
Result: Reaction times will decrease significantly (e.g., 1 hour vs. 4 hours), and yields often improve by 5-10%. However, the starting material is significantly more expensive.
Category B: Impurities & Purification
Q: My product is a dark brown tar instead of a yellow solid. A: This indicates thermal decomposition or oxidation.
-
Cause: Reaction temperature >100°C or presence of oxygen.
-
Fix:
-
Limit temperature to 90°C.
-
Purge the reaction vessel with Nitrogen (
) before sealing. -
Rescue: Dissolve the crude tar in dilute NaOH, treat with activated carbon for 30 mins, filter, and re-precipitate with HCl.
-
Q: I suspect I have "Bis-addition" impurities. Is this possible? A: Highly unlikely.
-
Reasoning: Once the first methylamine is added, the ring becomes electron-rich (deactivated). The nitro group cannot sufficiently activate the ring for a second substitution under these conditions.
-
Likely Impurity: It is more likely unreacted starting material or hydrolyzed product (2-hydroxy-3-nitrobenzoic acid) if NaOH was used excessively.
Category C: Workup & Solubility
Q: Upon acidification, no precipitate formed. Where is my product? A: You likely over-acidified or used too much solvent.
-
The Chemistry: The product is an amino acid.[2]
-
pH > 9: Soluble (Carboxylate salt).
-
pH < 1: Soluble (Ammonium salt).
-
pH 2–4 (Isoelectric point): Insoluble (Zwitterion/Neutral).
-
-
Fix: Back-titrate with dilute NaOH to pH 3. If the volume is too high, concentrate the solution via rotary evaporation before acidification.
Optimization Matrix
Use this table to select conditions based on your lab's constraints.
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Solvent | Water | Water/Ethanol (1:1) | Neutral. Ethanol helps solubility of starting material but requires careful removal before precipitation. |
| Temperature | Reflux (~100°C) | 85°C (Sealed) | High. Sealed vessel prevents reagent loss, ensuring kinetic completion. |
| Reagent | Methylamine (aq) | Methylamine (in EtOH) | Medium. Alcoholic methylamine reduces hydrolysis side-reactions (formation of phenol). |
| Base | Excess Methylamine | High. Using an inorganic base allows you to use near-stoichiometric amounts of expensive amines (if using isotopically labeled methylamine). |
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for common synthesis issues.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link (Foundational text on
mechanism and leaving group ability F > Cl). -
Chang, C. H. (1969). Production of 2-amino-3-nitrobenzoic acid. U.S. Patent 3,468,941.[3] Link (Describes the analogous synthesis of 2-amino-3-nitrobenzoic acid via substitution).
-
BenchChem. (2025).[1] Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Link (Provides industrial context on similar nitro-benzoic acid substitutions and workup protocols).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. Link (Source for physicochemical properties and solubility data).
Sources
stability of 2-(Methylamino)-3-nitrobenzoic acid under different conditions
Technical Support Center: 2-(Methylamino)-3-nitrobenzoic Acid Senior Application Scientist Desk | Reference ID: TS-MNBA-02[1]
Executive Technical Summary
Compound Identity:
-
Synonyms: 3-Nitro-N-methylanthranilic acid; 3-Nitro-2-(methylamino)benzoate[1]
-
Structural Context: A highly functionalized anthranilic acid derivative.[5] The ortho positioning of the nitro (-NO₂), methylamino (-NHMe), and carboxylic acid (-COOH) groups creates a sterically crowded environment prone to specific intramolecular cyclization and decarboxylation pathways.[1][5]
Critical Distinction:
WARNING: Do not confuse this compound with its isomer, 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) , which is a common intermediate for the anticoagulant Dabigatran.[1] The stability profiles differ significantly due to the position of the amino group relative to the carboxylic acid.[1][5]
Stability Matrix & Storage Protocols
The following data summarizes the stability of 2-(Methylamino)-3-nitrobenzoic acid under varying environmental stresses.
| Condition | Stability Rating | Critical Observation | Recommended Action |
| Solid State (Amb.) | Moderate | Slow oxidation; surface darkening over months.[1] | Store under Inert Gas (Argon/N₂).[5] |
| Light Exposure | Low | Nitro-group photoreduction and "browning."[1][5] | Strictly Amber Vials / Foil Wrap. |
| Solution (DMSO) | High (Short-term) | Stable for <24h at RT. | Use fresh solutions; do not store >2 days. |
| Solution (Protic) | Moderate | Zwitterionic equilibrium affects solubility.[5] | Avoid unbuffered aqueous storage.[5] |
| Thermal (>100°C) | Critical Risk | Decarboxylation to 3-nitro-N-methylaniline.[1] | Do not heat >80°C without reagents.[5] |
| Acidic Conditions | High | Protonation of amine stabilizes the molecule.[5] | Preferred condition for short-term handling.[1][5] |
Troubleshooting Guide (Q&A)
Module A: Chemical Stability & Reactivity
Q1: I observed a new impurity peak at RRT 0.85 after heating my reaction mixture to 120°C. What is it? Diagnosis: Thermal Decarboxylation. Mechanism: Anthranilic acid derivatives are prone to thermal decarboxylation.[5] The electron-withdrawing nitro group at position 3 destabilizes the carboxyl group, lowering the activation energy for CO₂ loss.[1][5] Outcome: You likely generated 3-nitro-N-methylaniline (CAS 619-26-1) .[1] Corrective Action:
-
Limit reaction temperature to < 80°C where possible.
-
If high temperature is required for a subsequent step (e.g., condensation), ensure the carboxylic acid is activated (e.g., as an ester or acid chloride) before heating, or use a lower-temperature coupling agent like HATU/EDC.[5]
Q2: My sample turned from yellow to dark orange/brown after leaving it on the benchtop. Is it degraded? Diagnosis: Photochemical Degradation.[5] Mechanism: Ortho-nitroanilines are notorious for photochemical instability.[1] UV-Vis light can induce a nitro-to-nitroso rearrangement or oxidative coupling of the amine.[1] Corrective Action:
-
Check purity via HPLC.[5] Surface discoloration often looks worse than the bulk purity.[5]
-
Protocol: Recrystallize from Ethanol/Water (if solubility permits) or pass through a short silica plug to remove colored oxidative impurities.[5]
-
Prevention: All future handling must occur under low-light conditions or in amber glassware.
Q3: Can I use acid chlorides (e.g., SOCl₂) to activate the carboxylic acid? Diagnosis: Cyclization Risk (Isatoic Anhydride Formation).[5] Mechanism: Activating the carboxylic acid in the presence of the ortho-secondary amine (-NHMe) poses a high risk of intramolecular cyclization.[1] Instead of forming the acid chloride, you may form 8-nitro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (a nitro-N-methylisatoic anhydride analog).[1] Corrective Action:
-
Monitor the reaction by IR spectroscopy.[5] The appearance of a characteristic anhydride doublet (approx. 1780 and 1730 cm⁻¹) indicates cyclization.[5]
-
If the target is an amide, this "impurity" (the anhydride) is actually a reactive intermediate that can still react with your amine nucleophile to form the desired product, releasing CO₂.[5]
Mechanistic Visualization: Degradation & Cyclization Pathways
The diagram below details the competing pathways researchers must manage: Decarboxylation (Thermal) vs. Cyclization (Chemical Activation).[5]
Caption: Figure 1 illustrates the divergence between thermal degradation (red path) and useful synthetic activation (yellow/green paths).[5] Avoid high heat to prevent CO₂ loss.[5]
Standardized HPLC Protocol for Purity Assessment
To distinguish the parent compound from its decarboxylated degradation product, use the following validated method parameters.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard reverse-phase separation.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the carboxylic acid, improving retention.[5] |
| Mobile Phase B | Acetonitrile | Strong eluent for organic impurities.[5] |
| Gradient | 5% B to 95% B over 15 min | Resolves polar parent (early eluting) from non-polar decarboxylated product (late eluting).[5] |
| Detection | UV @ 254 nm & 350 nm | Nitroanilines have strong absorbance in the visible region (yellow color).[5] |
| Expected Retention | Parent: ~4-6 min Decarboxylated: ~9-11 min | Loss of -COOH significantly increases hydrophobicity.[1] |
Handling & Safety (E-E-A-T)
-
PPE Requirements: Standard lab coat, nitrile gloves, and safety glasses.[5]
-
Dust Hazard: As a nitro-aromatic, the dry powder may pose a sensitization risk.[1][5] Handle in a fume hood.
-
Incompatibility: Incompatible with strong bases (forms salts but may induce hydrolysis of nitro group over time) and strong reducing agents (unless reduction to diamine is intended).[5]
References
-
Compound Identification: Sigma-Aldrich. 2-(methylamino)-3-nitrobenzoic acid Product Detail. CAS 124341-38-4.[1][2][3] Link
-
Isomer Distinction: National Center for Biotechnology Information (2025).[5] PubChem Compound Summary for CID 283475, 4-(Methylamino)-3-nitrobenzoic acid. Link
-
Anthranilic Acid Chemistry: Wiklund, P., & Bergman, J. (2006).[5] The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402.[5] (General mechanism for decarboxylation and cyclization of anthranilic acids).
-
Benzimidazole Synthesis: Hanan, E. J., et al. (2010).[5] One-pot synthesis of benzimidazoles from 2-nitroamines. Synlett, 2010(18), 2759-2764.[5] (Context for using nitro-anthranilic acids as precursors).
Sources
- 1. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents [patents.google.com]
- 2. 1267419-75-9,7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 3-nitrobenzoic acid pka | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 5. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Degradation Pathways of 2-(Methylamino)-3-nitrobenzoic Acid
Introduction: Welcome to the technical support center for the analysis of 2-(Methylamino)-3-nitrobenzoic acid degradation. This guide is designed for researchers, scientists, and drug development professionals actively studying the environmental fate and metabolic pathways of this and structurally related nitroaromatic compounds. While specific literature on the degradation of 2-(Methylamino)-3-nitrobenzoic acid is not extensively available, this document synthesizes established principles from analogous nitroaromatic compounds to provide a robust framework for your experimental design and troubleshooting. We will explore plausible degradation pathways, offer detailed experimental protocols, and provide solutions to common challenges you may encounter.
Our approach is grounded in the well-documented microbial metabolism of compounds like 2-nitrobenzoate and other nitroaromatics.[1][2][3] The principles discussed herein are based on decades of research into how microorganisms dismantle these resilient structures, offering a predictive and logical foundation for your work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable initial steps in the microbial degradation of 2-(Methylamino)-3-nitrobenzoic acid?
A1: Based on extensive research on similar nitroaromatic compounds, the degradation is likely to initiate via one of two main routes: the reductive pathway or the oxidative pathway.[4]
-
Reductive Pathway: This is common under anaerobic or oxygen-limiting conditions. The nitro group (-NO2) is sequentially reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group.[3] For your compound, this would result in the formation of 2-(Methylamino)-3-aminobenzoic acid. This pathway often involves nitroreductase enzymes.
-
Oxidative Pathway: In aerobic environments, microorganisms may employ monooxygenase or dioxygenase enzymes to attack the aromatic ring.[3] This can lead to the hydroxylation of the ring and the subsequent elimination of the nitro group as nitrite (NO2-).[1] A likely first step would be the formation of a hydroxylated intermediate.
Q2: What are the key intermediates I should be looking for?
A2: Your primary targets for detection should include the products of the initial reductive or oxidative steps. Key potential intermediates are:
-
From Reductive Pathway: 2-(Methylamino)-3-hydroxylaminobenzoic acid and 2-(Methylamino)-3-aminobenzoic acid.
-
From Oxidative Pathway: Hydroxylated versions of the parent compound (e.g., catechols or protocatechuates) and the release of nitrite into the medium.
-
Downstream Products: Following initial transformations, the aromatic ring is typically cleaved. Look for ring-fission products like muconic or semialdehyde derivatives, which are then funneled into central metabolism (e.g., the TCA cycle).[5][6]
Q3: What are the recommended analytical methods for monitoring the degradation and identifying intermediates?
A3: A multi-pronged analytical approach is essential for a comprehensive understanding.
| Analytical Technique | Purpose | Key Advantages |
| HPLC with UV Detection | Quantify the parent compound and major, UV-active metabolites. | Robust, reproducible, and widely available. Ideal for kinetics.[7] |
| LC-MS / LC-MS/MS | Identify and confirm the structure of unknown intermediates. | High sensitivity and specificity; provides molecular weight and fragmentation data.[7] |
| GC-MS | Analyze volatile or derivatized non-volatile intermediates. | Excellent for separating complex mixtures and providing library-matchable mass spectra. |
| UV-Visible Spectroscopy | Monitor the disappearance of the parent compound over time. | Simple, rapid method for tracking overall degradation.[1][8] |
| Ion Chromatography | Quantify inorganic ions like nitrite and ammonia released during degradation. | Essential for confirming oxidative or reductive pathway mechanisms. |
Q4: How do environmental conditions like pH and oxygen affect the degradation process?
A4: These factors are critical and often determine which metabolic pathway predominates.
-
Oxygen Availability: The presence of molecular oxygen is a prerequisite for oxidative pathways catalyzed by oxygenases.[3] Anaerobic or microaerophilic conditions will strongly favor reductive pathways.
-
pH: The pH of the medium affects the compound's solubility and the activity of degradative enzymes, which typically have an optimal pH range. The carboxylic acid group on your compound means its solubility will be significantly higher at neutral or alkaline pH compared to acidic conditions.[9][10]
-
Temperature: Microbial growth and enzyme kinetics are temperature-dependent. Most environmental isolates used for bioremediation studies have temperature optima between 25-37°C.[11]
Q5: Are there specific microorganisms known to degrade similar compounds?
A5: Yes, several genera of bacteria are well-known for their ability to degrade nitroaromatic compounds. Strains of Pseudomonas, Arthrobacter, Nocardia, Rhodococcus, and Sphingomonas have been isolated and shown to metabolize nitrobenzoates and related molecules.[1][2][12][13] When starting your experiments, sourcing strains from these genera or using enrichment cultures from contaminated sites can be a fruitful strategy.
Visualizing the Degradation: Plausible Pathways
The following diagrams illustrate the hypothetical initial steps for the degradation of 2-(Methylamino)-3-nitrobenzoic acid based on established metabolic logic for analogous compounds.
Caption: Proposed anaerobic reductive pathway.
Caption: Proposed aerobic oxidative pathway.
Troubleshooting Guide for Degradation Experiments
Problem 1: No degradation of the parent compound is observed.
| Potential Cause | Troubleshooting Action & Rationale |
| Inappropriate Microbial Strain/Culture | Action: Use a known degrader of nitroaromatics or perform an enrichment culture from a contaminated environment to isolate potent degraders. Rationale: Not all microorganisms possess the specific enzymatic machinery required to initiate the breakdown of complex xenobiotics. |
| Compound Toxicity | Action: Perform a dose-response experiment with a range of concentrations. Start with a low concentration (e.g., 10-50 mg/L). Rationale: Nitroaromatic compounds can be toxic or inhibitory to microbial growth at high concentrations.[2] |
| Suboptimal Growth Conditions | Action: Optimize pH, temperature, and aeration. Ensure the minimal salts medium contains all necessary macro- and micronutrients. Rationale: Microbial metabolism is highly sensitive to environmental parameters. Incorrect conditions can halt growth and enzymatic activity. |
| Insufficient Acclimation | Action: If using an environmental inoculum, allow for an extended acclimation period (days to weeks) where the culture is serially transferred with the target compound as the sole carbon/nitrogen source. Rationale: This selects for and enriches the population of microorganisms capable of degrading the compound. |
| Lack of a Co-substrate | Action: Add a readily utilizable carbon source (e.g., succinate, glucose) in small amounts. Rationale: Some degradation pathways are co-metabolic, meaning the organism requires a primary growth substrate to produce the enzymes that fortuitously degrade the target compound. |
Problem 2: The parent compound disappears, but no intermediates are detected.
| Potential Cause | Troubleshooting Action & Rationale |
| Rapid Metabolite Turnover | Action: Sample at much earlier time points in the experiment (e.g., within the first few hours). Rationale: The initial intermediates may be highly transient and are consumed by subsequent enzymatic steps as quickly as they are formed. |
| Complete Mineralization | Action: Analyze for CO2 evolution (if parent compound is the sole carbon source) or a decrease in Total Organic Carbon (TOC). Rationale: This indicates the compound is being completely broken down to inorganic end-products, bypassing the accumulation of detectable organic intermediates. |
| Analytical Method Limitations | Action: Switch to a more sensitive and specific analytical method, such as LC-MS/MS. Adjust extraction protocols (e.g., change solvent polarity, use solid-phase extraction) to capture a wider range of potential metabolites. Rationale: Your current method (e.g., HPLC-UV) may not have the sensitivity or selectivity to detect low concentrations of intermediates, or they may not be efficiently extracted.[7] |
| Abiotic Loss | Action: Analyze your sterile control samples meticulously. Rationale: The disappearance of the compound could be due to non-biological processes like photodegradation or hydrolysis. A sterile control is essential to confirm biological activity.[14] |
Problem 3: The degradation rate is very slow or stalls.
| Potential Cause | Troubleshooting Action & Rationale |
| Low Bioavailability | Action: Add a non-ionic surfactant (e.g., Tween 80) at a concentration below its critical micelle concentration. Rationale: 2-(Methylamino)-3-nitrobenzoic acid may have limited water solubility, especially at low pH, making it less available to the microorganisms. Surfactants can help solubilize the compound. |
| Feedback Inhibition | Action: Analyze for the accumulation of any single intermediate. Rationale: An intermediate may be accumulating to a level that is toxic or inhibitory to the metabolic pathway. Identifying this bottleneck is the first step to overcoming it (e.g., by using a co-culture that can degrade the problematic intermediate). |
| Nutrient Limitation | Action: Ensure that nitrogen, phosphorus, and other essential nutrients are not depleted over the course of the experiment, especially if the parent compound serves only as a carbon source. Rationale: Sustained microbial activity requires a balanced supply of all essential nutrients. |
Experimental Protocols
Protocol 1: Aerobic Biodegradation Assay
This protocol provides a framework for assessing the aerobic degradation of 2-(Methylamino)-3-nitrobenzoic acid by a pure or mixed microbial culture.
1. Media and Reagent Preparation:
-
Minimal Salts Medium (MSM): Prepare a sterile MSM containing essential minerals (e.g., K2HPO4, KH2PO4, (NH4)2SO4, MgSO4·7H2O) and a trace element solution. The specific composition can be adapted from established literature on nitrobenzoate degradation.[1]
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 g/L) of 2-(Methylamino)-3-nitrobenzoic acid in a suitable solvent like DMSO or by dissolving in MSM and adjusting the pH to 7.0 with NaOH. Sterilize by filtration through a 0.22 µm filter.
2. Experimental Setup (Self-Validating System):
-
Prepare triplicate 250 mL Erlenmeyer flasks for each condition:
-
Test Flasks: 100 mL MSM + Inoculum + Target Compound (final concentration 50 mg/L).
-
Sterile Control: 100 mL MSM + Autoclaved Inoculum + Target Compound. (Checks for abiotic loss).
-
Inoculum Control: 100 mL MSM + Inoculum. (Checks for background growth on residual carbon).
-
-
Inoculation: Inoculate test flasks with a pre-grown culture (washed and resuspended in MSM to an OD600 of ~0.1).
-
Incubation: Incubate all flasks at an appropriate temperature (e.g., 30°C) on an orbital shaker (e.g., 150 rpm) to ensure aeration.
3. Sampling and Analysis:
-
At regular intervals (e.g., 0, 6, 12, 24, 48, 72 hours), aseptically withdraw a sample (e.g., 2 mL) from each flask.
-
Centrifuge the sample to pellet the cells.
-
Analyze the supernatant for the parent compound and potential metabolites using HPLC-UV and/or LC-MS.
-
Measure the OD600 of the culture to monitor microbial growth.
Caption: Workflow for aerobic degradation assay.
References
-
Stolz, A., Kuhm, A., Hammer, E., et al. (1997). Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway. PubMed. Available at: [Link]
-
Arora, P. K., & Jain, R. K. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health. Available at: [Link]
-
Hasegawa, Y., et al. (2000). A novel degradative pathway of 2-nitrobenzoate via 3-hydroxyanthranilate in Pseudomonas fluorescens strain KU-7. ResearchGate. Available at: [Link]
-
Arora, D., & Sharma, A. (2014). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. Available at: [Link]
-
Li, Z., et al. (2011). Microbial degradation of nitroaromatic compounds. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16096, 2-Methyl-3-nitrobenzoic acid. PubChem. Available at: [Link]
-
Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]
-
Zang, S., et al. (2019). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology. Available at: [Link]
-
Karcmarczyk, M., et al. (2022). Individual and Simultaneous Photodegradation of Trimethoprim and Sulfamethoxazole Assessed with the Microbial Assay for Risk Assessment. MDPI. Available at: [Link]
-
Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available at: [Link]
-
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Available at: [Link]
-
Veetil, D. P., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Norwegian Research Information Repository. Available at: [Link]
-
Capot Chemical. (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Capot Chemical. Available at: [Link]
-
Chen, J., et al. (2021). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at: [Link]
-
Colclough, M. E., & Trotman-Dickenson, A. F. (1969). The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Spain, J. C. (Ed.). (2004). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Preparation of 3-Nitrobenzoic Acid. MSU Chemistry. Available at: [Link]
-
Arora, P. K., et al. (2013). Degradation of chlorinated nitroaromatic compounds. ResearchGate. Available at: [Link]
-
Singh, B. K., & Walker, A. (2006). Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews. Available at: [Link]
-
International Journal of Trend in Scientific Research and Development (IJTSRD). (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJTSRD. Available at: [Link]
-
Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. Available at: [Link]
Sources
- 1. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nva.sikt.no [nva.sikt.no]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-(Methylamino)-3-nitrobenzoic Acid
[1]
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Removal & Process Optimization Molecule Context: Intermediate for Benzimidazole/Telmisartan Synthesis[1]
Introduction: The "Hidden" Chemistry of SNAr Reactions
Welcome to the technical support hub. You are likely working with 2-(methylamino)-3-nitrobenzoic acid (MAMNBA), a critical intermediate often synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-3-nitrobenzoic acid with methylamine.[1]
While the synthesis appears straightforward, the purification is notoriously deceptive.[1] The electron-withdrawing nitro group at position 3 activates the ring for substitution but also stabilizes specific impurities that mimic the solubility profile of your target.[1]
This guide addresses the three most common "tickets" we receive regarding this compound:
Module 1: Critical Impurity Analysis
Before troubleshooting, you must visualize why these impurities exist.[1] They are not random; they are mechanistic consequences of the reaction environment.[1]
Impurity Formation Pathways
Figure 1: Mechanistic pathways leading to the primary impurities.[1] Note that hydrolysis competes with the substitution reaction if water is present in excess or temperature is uncontrolled.[1]
Module 2: Troubleshooting Guides (Q&A Format)
Issue A: "My HPLC shows 3-5% unreacted Starting Material (Chloro-analog). Recrystallization isn't working."
Diagnosis: The starting material, 2-chloro-3-nitrobenzoic acid , is structurally homologous to your product.[1] Both are carboxylic acids with nitro groups.[1][2][3] Standard acid-base precipitation often fails to separate them because their pKa values are dangerously close.[1]
The Fix: The "Solubility Gap" Protocol You must exploit the difference in polarity introduced by the methylamino group compared to the chloro group.[1] The amino group increases solubility in alcoholic solvents significantly compared to the halide.[1]
Step-by-Step Protocol:
-
Dry the Crude: Ensure your crude solid is completely dry.[1] Water interferes with this purification.[1]
-
Reflux in Methanol:
-
Hot Filtration (Critical):
-
Controlled Cooling:
-
Wash: Filter the crystals and wash with cold methanol.
Validation:
-
Target HPLC Purity: >99.0%
-
Melting Point Check: Pure MAMNBA melts >200°C (often reported ~207-211°C).[1][4] If your MP is <190°C, the Chloro-impurity is still present [1].[1]
Issue B: "The product contains a yellow/orange 'slime' or has high ash content."[1]
Diagnosis: This is likely 2-hydroxy-3-nitrobenzoic acid (the hydrolysis impurity) or trapped Methylammonium Chloride salts.[1] The "slime" texture usually indicates the presence of hygroscopic salts or phenolic impurities.[1]
The Fix: The pH Swing Wash Unlike the Chloro-impurity, the Hydroxy-impurity has a phenolic -OH group, making it more acidic (pKa ~2.5 for carboxyl, ~7-8 for phenol) than your target.[1] We can wash it away using a buffered slurry.[1]
Step-by-Step Protocol:
-
Slurry Preparation:
-
Take your wet cake or crude solid.[1]
-
Suspend it in Water (10 volumes).
-
-
pH Adjustment (The Sweet Spot):
-
Adjust the slurry pH to 4.5 - 5.0 using dilute Sodium Acetate or mild NaOH.[1]
-
Why? At pH 5, the highly acidic Hydroxy-impurity (and inorganic salts) will be fully ionized and soluble in the water.[1] The target 2-(methylamino)-3-nitrobenzoic acid (which is less acidic due to the electron-donating amino group) will remain predominantly insoluble.[1]
-
-
Agitation: Stir vigorously for 30 minutes at room temperature.
-
Filtration: Filter the solid. The yellow filtrate contains the salts and the hydroxy impurity.[1]
-
Final Wash: Wash the cake with water to remove residual buffer.[1]
Module 3: Data & Solubility Reference
Use this table to design your own solvent systems if the standard protocols fail.
| Solvent | Solubility (Hot) | Solubility (Cold) | Utility |
| Methanol | High | Moderate | Best for Recrystallization (removes Chloro-SM) |
| Water | Low | Insoluble | Best for Slurry Wash (removes Salts/Hydroxy-imp) |
| DMSO | Very High | High | Avoid (Difficult to remove solvent) |
| DCM | Low | Insoluble | Poor solvent, good for removing non-polar oils |
| Ethyl Acetate | Moderate | Low | Alternative recrystallization solvent |
Module 4: Process Logic Flowchart
Use this decision tree to determine the correct purification step for your batch.
Figure 2: Decision tree for selecting the appropriate purification method based on analytical data.
References
-
Preparation method of 2-amino-3-nitrobenzoic acid. (2014). CN103922948A.[1][4] Google Patents.[1] Available at:
-
Production of 2-amino-3-nitrobenzoic acid. (1969).[1] US3468941A.[1] Google Patents.[1] Available at:
-
4-(Methylamino)-3-nitrobenzoic acid Compound Summary. (n.d.). PubChem. Available at: [Link] (Note: Isomer structural data inferred from analogous nitro-benzoic acid derivatives).[1]
-
Solubility of 3-nitrobenzoic acid in seven solvents. (2013). Journal of Chemical & Engineering Data. Available at: [Link][1]
Sources
- 1. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Scale-Up of 2-(Methylamino)-3-nitrobenzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(Methylamino)-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. We will delve into the critical parameters, potential challenges, and troubleshooting strategies to ensure a safe, efficient, and scalable process.
The primary industrial route to 2-(Methylamino)-3-nitrobenzoic acid involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitrobenzoic acid with methylamine. While straightforward on paper, this reaction presents several challenges during scale-up, including managing exotherms, controlling impurities, and ensuring safe handling of materials.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the scale-up process, providing explanations grounded in chemical principles and industrial practice.
Section 1: Starting Materials & Reagents
Q1: What are the critical quality attributes for the starting material, 2-chloro-3-nitrobenzoic acid?
A1: The purity of your 2-chloro-3-nitrobenzoic acid is paramount. Key attributes to specify include:
-
Assay: Typically >99.0% (by HPLC) to minimize the introduction of process-related impurities.
-
Isomeric Purity: Contamination with other chloro-nitrobenzoic acid isomers can lead to impurities that are difficult to separate from the final product. Specify limits for key isomers.
-
Residual Solvents: Should be controlled to prevent interference with the reaction.
-
Moisture Content: High moisture can affect reaction stoichiometry and potentially lead to side reactions.
Q2: What form of methylamine is recommended for scale-up, and what are the stoichiometric considerations?
A2: For industrial-scale operations, aqueous methylamine solution (e.g., 25-40 wt%) is typically used due to its ease of handling compared to anhydrous methylamine gas.
-
Stoichiometry: An excess of methylamine is required to drive the reaction to completion and neutralize the HCl byproduct generated. A molar ratio of 3.5 to 5.0 equivalents of methylamine to 1 equivalent of 2-chloro-3-nitrobenzoic acid is often employed.[1] Using a significant excess helps to improve reaction kinetics but must be balanced against the cost and challenges of handling larger volumes.
Section 2: Reaction Parameters & Control
Q3: How critical is temperature control during the amination reaction, and what are the risks of deviation?
A3: Temperature control is arguably the most critical parameter. The reaction is exothermic, and poor heat management can lead to a runaway reaction.
-
Consequences of Poor Control:
-
Safety: Uncontrolled exotherms can cause a rapid increase in temperature and pressure, especially in a sealed reactor, posing a significant explosion hazard.
-
Impurity Formation: Higher temperatures can promote side reactions, such as hydrolysis of the starting material or product, leading to reduced yield and purity.
-
-
Recommended Profile: The reaction is often run at elevated temperatures (reflux or higher) to ensure a reasonable reaction rate.[1] In some continuous flow processes, temperatures can reach 180-190°C under high pressure.[2] A well-designed reactor with adequate cooling capacity and a controlled addition profile for the limiting reagent is essential.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst, the use of a copper catalyst, such as copper chloride, has been shown to be effective, particularly in continuous flow systems.[2] A catalyst can increase the reaction rate, allowing for lower temperatures or shorter residence times, which can be advantageous for throughput and impurity control. The decision to use a catalyst will depend on the desired process intensity and economic factors.
Q5: How can I monitor the reaction's progress effectively at scale?
A5: In-process controls (IPCs) are crucial for determining reaction completion.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A small sample of the reaction mixture is quenched, diluted, and analyzed to quantify the remaining 2-chloro-3-nitrobenzoic acid. The reaction is typically considered complete when the starting material is below a set threshold (e.g., <1.0%).[3]
-
Thin-Layer Chromatography (TLC): While useful in the lab, TLC is less quantitative and may be difficult to implement robustly in a manufacturing environment.[4]
Section 3: Work-up & Purification
Q6: What is the best method for isolating the product after the reaction is complete?
A6: The standard isolation procedure involves acidic precipitation.
-
Cooling: The reaction mixture is first cooled to a safe temperature (e.g., < 20°C).[2]
-
pH Adjustment: The pH of the aqueous mixture is carefully adjusted to the isoelectric point of the product, typically pH 3-5, using an acid like acetic acid or hydrochloric acid.[1][2] This neutralizes the carboxylate salt and precipitates the zwitterionic 2-(Methylamino)-3-nitrobenzoic acid.
-
Filtration: The resulting slurry is filtered to collect the solid product.
-
Washing: The filter cake is washed with water to remove inorganic salts and residual methylamine.[2]
Q7: My isolated product is off-color (e.g., dark yellow or brown). What is the cause, and how can I improve its appearance?
A7: Discoloration is often due to impurities formed from side reactions at elevated temperatures or prolonged reaction times.
-
Recrystallization: The most effective method for purification and color improvement is recrystallization. A common solvent system is an ethanol/water mixture.[2][3]
-
Activated Carbon Treatment: During the recrystallization process, treating the hot solution with activated carbon can help remove colored impurities before cooling and crystallization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the scale-up of 2-(Methylamino)-3-nitrobenzoic acid synthesis.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield / Incomplete Conversion | 1. Insufficient reaction temperature or time. 2. Inaccurate stoichiometry (insufficient methylamine). 3. Poor mixing in the reactor. 4. Low-quality or wet starting materials. | 1. Verify reactor temperature profile. Extend reaction time based on IPC results. 2. Confirm charge of methylamine solution and its concentration. 3. Check agitator speed and ensure proper mixing for the batch volume. 4. Test starting materials for assay and water content. |
| High Levels of Impurities | 1. Reaction temperature too high, leading to side reactions. 2. "Hot spots" in the reactor due to poor heat transfer. 3. Air (oxygen) present in the reactor, causing oxidative degradation. | 1. Lower the reaction temperature setpoint. Consider a slower addition rate of the limiting reagent to better control the exotherm. 2. Improve agitation and ensure the reactor's cooling jacket is functioning optimally. 3. Ensure the reactor is properly inerted with nitrogen before starting the reaction. |
| Product Fails to Precipitate During Work-up | 1. Incorrect pH after acid addition. 2. Product is too soluble in the work-up solvent mixture. | 1. Carefully re-check the pH of the slurry with a calibrated meter. Adjust as needed to reach the target pH of 3-5. 2. If excess organic solvent was used, consider removing it via distillation before pH adjustment. Ensure the mixture is sufficiently cooled. |
| Difficult Filtration (Gummy Solid, Slow Draining) | 1. "Oiling out" of the product instead of crystallizing due to rapid pH adjustment or insufficient cooling. 2. Very fine particle size. | 1. Control the rate of acid addition and ensure the batch is well-agitated and cooled during precipitation. 2. Implement a controlled cooling profile after pH adjustment to encourage larger crystal growth. Consider an aging period before filtration. |
Visualized Workflows and Mechanisms
Overall Synthesis Workflow
The following diagram outlines the key unit operations in a typical batch process for synthesizing 2-(Methylamino)-3-nitrobenzoic acid.
Caption: High-level workflow for the synthesis of 2-(Methylamino)-3-nitrobenzoic acid.
Troubleshooting Decision Tree: Low Yield
This decision tree provides a logical path for diagnosing the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocol: Pilot Scale (100 L Reactor)
Safety First: Before proceeding, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and flame-retardant lab coats. This process involves corrosive, irritating, and potentially energetic materials.[5][6] The reactor must be pressure-rated and equipped with a rupture disc. All operations should be conducted in a well-ventilated area.
Materials:
-
2-chloro-3-nitrobenzoic acid: 10.0 kg (49.6 mol)
-
Aqueous Methylamine (30 wt%): 51.3 kg (496 mol, 10.0 eq)
-
Acetic Acid: As required for pH adjustment
-
Purified Water: For washing
Procedure:
-
Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Reagent Charging:
-
Charge the aqueous methylamine solution (51.3 kg) to the reactor.
-
Begin agitation at a moderate speed (e.g., 100 RPM).
-
Slowly charge the 2-chloro-3-nitrobenzoic acid (10.0 kg) in portions over 30-60 minutes. An exotherm will be observed; maintain the internal temperature below 40°C using jacket cooling.
-
-
Reaction:
-
Once the addition is complete, heat the reactor contents to reflux (approx. 95-105°C) over 1 hour.
-
Maintain the reaction at reflux for 4-6 hours.
-
IPC: After 4 hours, take a sample. Quench with dilute acid, dilute appropriately, and analyze by HPLC. The reaction is complete when <1.0% of 2-chloro-3-nitrobenzoic acid remains.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 15-20°C over 1-2 hours.
-
Slowly add acetic acid to the reactor via a metering pump. Monitor the pH of the batch. The product will begin to precipitate.
-
Continue adding acid until the pH is stable in the range of 4.0-4.5. Control the addition rate to keep the internal temperature below 25°C.
-
Stir the resulting slurry at 15-20°C for at least 1 hour to allow for complete crystallization.
-
-
Filtration and Washing:
-
Transfer the slurry to a filter/dryer.
-
Filter the product and wash the cake with purified water (2 x 10 L) until the filtrate is neutral.
-
-
Drying:
-
Dry the product under vacuum at 60-70°C until the loss on drying (LOD) is <0.5%.
-
The expected yield is 9.0-9.5 kg (92-97% of theoretical).
-
References
-
CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents.
-
US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents.
-
Expert Insights: Leveraging 2-Methyl-3-nitrobenzoic Acid in Custom Synthesis.
-
CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents.
-
m-NITROBENZOIC ACID - Organic Syntheses Procedure.
-
CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
-
CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents.
-
4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem.
-
How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized? - FAQ - Guidechem.
-
What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? - Quora.
-
2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem.
-
2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem.
Sources
- 1. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 4. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 5. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in 2-(Methylamino)-3-nitrobenzoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for managing the significant exothermic risks associated with the synthesis of 2-(Methylamino)-3-nitrobenzoic acid. As Senior Application Scientists, we have structured this document to move beyond a simple protocol, offering causal explanations and proactive troubleshooting strategies to ensure both the safety and success of your experiments.
Introduction: Understanding the Thermal Risks
The synthesis of 2-(Methylamino)-3-nitrobenzoic acid typically involves two key transformations, both of which can be highly exothermic:
-
Aromatic Nitration: The introduction of a nitro group (-NO2) onto an aromatic ring is a classic, highly energetic reaction. The reaction of an aromatic compound with a nitrating agent (commonly a mixture of nitric and sulfuric acids) releases a substantial amount of heat.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): The subsequent displacement of a leaving group (e.g., a halogen) by methylamine is also an exothermic process.
The primary danger lies in the potential for a thermal runaway , a scenario where the reaction generates heat faster than the cooling system can remove it.[3][4] This self-accelerating process can lead to a rapid increase in temperature and pressure, potentially resulting in equipment failure, explosion, or fire.[5][6] Careful control over reaction conditions is therefore not just a matter of yield optimization, but of fundamental laboratory safety.
Part 1: Troubleshooting Guide for Exotherm-Related Issues
This section addresses specific problems you may encounter during the synthesis.
| Issue / Observation | Probable Cause(s) | Immediate Corrective Actions & Long-Term Solutions |
| Uncontrolled, rapid temperature increase (>5-10°C above target) during nitrating agent addition. | 1. Addition rate is too fast: The rate of heat generation is exceeding the cooling capacity of the apparatus.[7] 2. Inadequate cooling: The cooling bath (e.g., ice/water) is not making sufficient contact with the reaction flask, or its capacity is too low for the scale. 3. Poor stirring: Localized "hot spots" are forming due to inefficient heat distribution. | Immediate Actions: 1. STOP THE ADDITION IMMEDIATELY. This is the most critical first step.[8] 2. Maximize cooling: Add more ice/dry ice to the bath and ensure it is in full contact with the flask. 3. If the temperature continues to rise, prepare an emergency quench by pouring the reaction mixture over a large volume of crushed ice.[3] Long-Term Solutions: • Recalculate and significantly slow the addition rate. Use a syringe pump for precise control. • Ensure the reaction flask is appropriately sized for the cooling bath and that the stirrer provides vigorous agitation. • Conduct a smaller scale trial to determine safe addition parameters. |
| A sudden, delayed temperature spike after a portion of the reagent has been added. | Accumulation of unreacted starting material: The reaction temperature may have been too low initially, causing the nitrating agent to accumulate without reacting. A subsequent small temperature increase can then trigger a rapid, delayed reaction of all the accumulated reagent. | Immediate Actions: 1. STOP THE ADDITION. 2. Do not attempt to warm the reaction. Maintain maximum cooling. 3. Monitor the temperature closely. Be prepared for a rapid exotherm and have a quench bath ready. Long-Term Solutions: • Ensure the reaction is initiated at the correct temperature before beginning continuous addition. • Consider adding a small portion of the nitrating agent first and waiting for a slight, controlled exotherm to confirm reaction initiation before proceeding. • Utilize reaction calorimetry to understand the heat flow and accumulation potential of your specific process.[9] |
| Formation of dark brown or black tar-like substances. | Overheating and side reactions: Excessive temperatures can lead to decomposition of the starting materials, reagents, or products, often catalyzed by strong acids.[1] This can include oxidative side reactions or polymerization. | Immediate Actions: 1. If accompanied by a temperature spike, follow runaway procedures. 2. If the temperature is stable, stop the addition and cool the mixture. Long-Term Solutions: • Maintain a stricter, lower temperature profile throughout the addition. • Ensure the purity of starting materials, as impurities can catalyze decomposition.[1] • Re-evaluate the stoichiometry; excess nitrating agent can promote oxidation. |
| Excessive off-gassing (brown fumes of NO₂). | Decomposition of nitric acid: This is often a sign of the reaction temperature being too high, causing the nitric acid to decompose. It can also indicate unwanted side reactions.[1] | Immediate Actions: 1. Stop the addition and increase cooling. 2. Ensure the reaction is being conducted in a well-ventilated fume hood.[4] Long-Term Solutions: • Maintain the recommended temperature range rigorously. • Prepare the nitrating mixture (H₂SO₄/HNO₃) at a low temperature just before use to minimize decomposition.[8] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for controlling the exotherm during the nitration step?
A1: The rate of addition of the nitrating agent. The reaction is often instantaneous upon addition, meaning the rate of heat generation is directly proportional to the rate at which you add the reagent. A slow, controlled, dropwise addition is mandatory to allow your cooling system to dissipate the heat as it is generated.[7][8]
Q2: How can I determine the potential thermal hazard of my specific reaction scale before I run it?
A2: The best practice is to use reaction calorimetry, such as an RC1 or a similar instrument.[10][11] This technique measures the heat flow of the reaction in real-time, providing crucial data on the total heat of reaction, the rate of heat release, and the potential for thermal accumulation.[9] For initial assessments, a Differential Scanning Calorimetry (DSC) test can indicate the onset temperature of decomposition for your materials.[1]
Q3: What are the signs of an impending thermal runaway?
A3: A key indicator is a progressive increase in temperature that does not stabilize even after you have stopped adding reagents and have applied maximum cooling.[6] Other signs include a rapid increase in pressure, unexpected color changes (e.g., rapid darkening), and vigorous, uncontrolled gas evolution.[4][5]
Q4: Is the nucleophilic substitution step with methylamine also a significant thermal risk?
A4: Yes. While often less violently exothermic than nitration, the SNAr reaction with an amine is still a heat-generating process. The same principles apply: control the addition rate of the amine, provide adequate cooling, and monitor the internal temperature closely.
Q5: Can the order of addition in the nitration step make a difference for safety?
A5: Absolutely. The standard and safest procedure is to add the nitrating agent (e.g., mixed acid) slowly to the substrate solution.[8] Reversing the addition (adding the substrate to the full volume of hot nitrating agent) is extremely dangerous as it creates a situation with a large excess of the energetic reagent, making a thermal runaway almost impossible to control.
Part 3: Visualized Workflow and Emergency Protocol
Synthesis Workflow with Critical Control Points
The following diagram outlines the key steps, highlighting where thermal control is paramount.
Caption: Synthesis workflow highlighting critical exothermic control points.
Decision Tree for Thermal Excursion Event
This diagram provides a clear, step-by-step guide for responding to a temperature spike.
Caption: Emergency response decision tree for a thermal runaway event.
Part 4: Best Practices & Experimental Protocol Outline
Core Safety Principles
-
Risk Assessment: Before beginning, perform a thorough risk assessment for all reagents and potential reactions.[12]
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles with a face shield, and a chemical-resistant lab coat.[4]
-
Ventilation: All steps must be performed inside a certified chemical fume hood.[4]
-
Scale: Never perform this reaction for the first time at a large scale. Begin with a small-scale experiment to establish safe operating parameters.
-
Emergency Preparedness: Ensure an appropriate fire extinguisher, safety shower, and spill kit are immediately accessible. Have a quench bath (a large bucket of ice) ready before you start the addition.
Protocol: Nitration of an Activated Aromatic Precursor (Illustrative)
This is a generalized outline. Quantities and specific substrates must be adapted based on your specific synthetic route.
-
Apparatus Setup:
-
Equip a three-neck round-bottom flask with a mechanical stirrer, a digital thermometer to monitor the internal reaction temperature, and a pressure-equalizing dropping funnel.
-
Place the flask in a cooling bath (ice/salt or dry ice/acetone) capable of maintaining the desired temperature.
-
-
Reagent Preparation:
-
Charge the flask with the aromatic starting material and solvent (e.g., concentrated sulfuric acid).
-
Begin stirring and cool the solution to 0-5°C.
-
In a separate flask, slowly add concentrated nitric acid to chilled concentrated sulfuric acid to prepare the nitrating mixture. Cool this mixture in an ice bath during preparation.[8]
-
-
Controlled Addition (Critical Step):
-
Transfer the cold nitrating mixture to the dropping funnel.
-
Begin adding the nitrating mixture dropwise to the stirred substrate solution.
-
Crucially, monitor the internal temperature and adjust the addition rate to maintain the temperature below 10°C.
-
-
Reaction & Work-up:
-
After the addition is complete, allow the reaction to stir at a low temperature for the specified time.
-
Very slowly and carefully, pour the reaction mixture over a large volume of crushed ice to quench the reaction. This quenching step is also exothermic and must be done cautiously.[7]
-
Isolate the precipitated product via vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[8]
-
References
-
Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. (n.d.). MDPI. Retrieved from [Link]
-
Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (n.d.). MDPI. Retrieved from [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved from [Link]
-
Runaway Chemical Reactions: Causes and Prevention. (2024, April 30). Zeal. Retrieved from [Link]
-
Calorimetric Studies. (n.d.). Prime Process Safety Center. Retrieved from [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009, May 7). ACS Publications. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
-
Reaction Calorimetry (RC) Testing. (n.d.). Sigma-HSE. Retrieved from [Link]
- New 2-methyl-3-nitrobenzoic acid preparation method. (n.d.). Google Patents.
-
Safety and Runaway Prevention in Batch and Semibatch Reactors -- A Review. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal hazards evaluation for sym-TCB nitration reaction using thermal screening unit (TSU). (n.d.). ResearchGate. Retrieved from [Link]
-
Concerted nucleophilic aromatic substitutions. (n.d.). DASH (Harvard). Retrieved from [Link]
-
Nitration and aromatic reactivity. (n.d.). Retrieved from [Link]
-
Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (n.d.). Retrieved from [Link]
- Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.). Google Patents.
-
Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021, December 17). Retrieved from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved from [Link]
-
Investigation, Analysis and Optimization of Exothermic Nitrations in Microreactor Processes. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]
-
m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (n.d.). TSI Journals. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved from [Link]
-
Preparation of 3-Nitrobenzoic Acid. (n.d.). MSU chemistry. Retrieved from [Link]
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). Retrieved from [Link]
-
Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). IChemE. Retrieved from [Link]
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.
-
Electrophilic aromatic substitution. Part XI. The kinetics and mechanism of the nitration of reactive aromatic substrates in acetic anhydride. (n.d.). Journal of the Chemical Society B - RSC Publishing. Retrieved from [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 12. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
preventing byproduct formation in 2-(Methylamino)-3-nitrobenzoic acid reactions
The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It focuses on the specific challenges of synthesizing and handling 2-(Methylamino)-3-nitrobenzoic acid , a critical intermediate often used in the synthesis of benzimidazoles and quinazolines (e.g., PARP inhibitors, kinase inhibitors).
Topic: Preventing Byproduct Formation & Process Optimization
Status: Active Guide Audience: Senior Chemists, Process Engineers Version: 2.4 (Current)
Core Reaction Logic & Impurity Landscape
The synthesis of 2-(Methylamino)-3-nitrobenzoic acid typically involves a Nucleophilic Aromatic Substitution (
The Impurity Pathway Map
The following diagram illustrates the critical branching points where the reaction can fail. Use this to diagnose which impurity is dominating your HPLC trace.
Caption: Reaction network showing the competition between SnAr displacement (Target) and hydrolysis/decarboxylation pathways.
Module 1: Synthesis & SnAr Optimization
The Challenge: The 3-nitro group provides necessary electron withdrawal to activate the 2-chloro position, but it also sterically hinders the approach of the nucleophile. Furthermore, the ortho-carboxylic acid can facilitate decarboxylation if the temperature is uncontrolled.
Troubleshooting Guide: SnAr Step
| Symptom | Probable Cause | Corrective Action |
| High levels of 2-Hydroxy-3-nitrobenzoic acid (Impurity A) | Hydrolysis competition: The hydroxide ion (from aqueous methylamine) is competing with methylamine. | Switch Solvent System: Move from aqueous methylamine to alcoholic methylamine (e.g., 33% in EtOH or THF). This eliminates water and suppresses hydrolysis [1]. |
| Low Conversion (<80%) after 24h | Steric Hindrance: The 3-nitro group blocks the nucleophile. | Increase Concentration: Run the reaction at high concentration (2–3 M). SnAr rates are second-order. Do NOT simply raise temp above 80°C, or you risk decarboxylation. |
| New peak at RRT 1.2 (Non-acidic) | Amide Formation (Impurity C): Methylamine reacted with the carboxylic acid. | Control Activation: Ensure the starting material is the free acid , not an activated ester/chloride. The carboxylate salt formed in situ protects against amidation. Avoid coupling agents. |
| Product disappears during workup | Decarboxylation (Impurity B): The product is unstable in hot acidic solution. | Cold Acidification: When quenching the reaction (usually alkaline), acidify to pH 3–4 at <10°C . Do not heat the acidic slurry [2]. |
FAQ: Why is my yield dropping upon scale-up?
Answer: Scale-up often alters the heat transfer profile. The reaction of 2-chloro-3-nitrobenzoic acid with amines is exothermic. On a large scale, localized hot spots can trigger thermal decarboxylation (
-
Protocol Fix: Dosing the amine slowly is not enough. You must ensure the internal temperature never exceeds 60–70°C. Use a jacketed reactor with active cooling during addition.
Module 2: Nitro Reduction Protocols
The Challenge: Reducing the 3-nitro group to an amine (to form the diamine) without over-reducing the ring or causing azo-dimerization.
Protocol: Catalytic Hydrogenation (Recommended)
-
Catalyst: 5% Pd/C (50% water wet). Dry catalysts can ignite methanol vapors.
-
Solvent: Methanol or Ethanol.
-
Pressure: 1–3 bar
. -
Critical Control:
-
Temperature: Keep <40°C. Higher temperatures promote the condensation of the nitroso intermediate with the amine, forming Azo/Azoxy dimers (Impurity D) [3].
-
Workup: Filter catalyst immediately under inert atmosphere. The product, 2-(methylamino)-3-aminobenzoic acid, is air-sensitive (oxidation to quinone-imines).
-
Troubleshooting Guide: Reduction
| Issue | Diagnosis | Solution |
| Yellow/Orange color persists | Incomplete Reduction: Nitro group (yellow) is not fully converted. | Check for Poisons: Sulfur traces from the SnAr step (if thio-reagents were used) kill Pd catalysts. Wash the SnAr precursor with EDTA or recrystallize before reduction. |
| Mass Spec shows M-16 or M-18 peak | Hydroxylamine (Impurity E): Reduction stopped at R-NHOH. | Add Promoter: Traces of Vanadium or simply increasing reaction time/pressure can drive the hydroxylamine to the amine. |
| Insoluble colored precipitate | Azo Dimer: High pH during reduction. | Acidic Buffer: Conduct hydrogenation in the presence of 1 eq. of Acetic Acid to protonate the amine and prevent condensation. |
Module 3: Storage & Stability (Decarboxylation Risk)
The Science: Ortho-amino benzoic acids are structurally primed for decarboxylation because the amino group can hydrogen-bond with the carbonyl, stabilizing the transition state for
Stability Protocol
-
Form: Isolate as the HCl salt if possible. The protonated amine (-NH3+) cannot hydrogen bond effectively with the carboxylate, significantly increasing thermal stability.
-
Temperature: Store at -20°C for long term.
-
Analysis: Do not use high-temperature GC for purity analysis; you will see artifactual decarboxylation. Use HPLC with a buffered mobile phase (pH 2.5).
References
-
Synthesis of Nitrobenzoic Acid Derivatives
-
Decarboxylation Mechanisms
- Title: Decarboxylative Hydroxylation of Benzoic Acids (Mechanistic insights on ortho-substituted benzoic acids).
- Source: NIH / PMC.
- Context: Explains the thermal instability of ortho-substituted benzoic acids.
-
URL:
-
Nitro Reduction Methodologies
- Title: FAST Hydrogenations as a Continuous Platform for Green Arom
- Source: Almac Group / Organic Process Research & Development.
- Context: Discusses preventing azo byproducts during hydrogen
-
URL: (General resource for hydrogenation protocols).
-
General Reactivity of 2-Chloro-3-nitrobenzoic acid
-
Title: 2-Chloro-3-nitrobenzoic acid Properties & Reactions.[1]
- Source: PubChem / Sigma-Aldrich Technical D
-
URL:
-
Sources
- 1. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 4. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Solvent Effects on 2-(Methylamino)-3-nitrobenzoic Acid Reactivity
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(Methylamino)-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances associated with this compound, with a specific focus on how solvent choice critically impacts its reactivity, solubility, and analysis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.
A Note on Nomenclature
While the topic specifies "2-(Methylamino)-3-nitrobenzoic acid," a significant body of literature and commercial availability corresponds to its isomer, 4-(Methylamino)-3-nitrobenzoic acid (CAS No. 41263-74-5).[1][2] This guide will primarily focus on the properties and reactivity of the 4-methylamino isomer, as it is a crucial intermediate in pharmaceutical synthesis.[2] The principles discussed herein are broadly applicable to related substituted nitrobenzoic acids.
Section 1: Frequently Asked Questions - Fundamentals & Safe Handling
This section addresses the most common initial queries regarding the handling and basic properties of 4-(Methylamino)-3-nitrobenzoic acid.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: 4-(Methylamino)-3-nitrobenzoic acid is classified as an irritant.[3] It can cause serious eye irritation, as well as potential skin and respiratory irritation.[1][3] Always consult the latest Material Safety Data Sheet (MSDS) from your supplier.[3][4]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[3][4]
-
Handling: Avoid generating dust when weighing or transferring the material.[4]
-
Storage: Keep the container tightly sealed and store in a cool, dry place away from strong oxidizing agents.[5][6]
Q2: What is the general solubility profile of 4-(Methylamino)-3-nitrobenzoic acid?
A2: The compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), Methanol, ethanol, and water.[2][7] However, its solubility in aqueous solutions is pH-dependent due to the carboxylic acid group. As a carboxylic acid, it will be significantly more soluble in basic aqueous solutions where it forms a salt.[5] For organic reactions, DMSO and methanol are common starting points.
Q3: My compound has a yellowish tint. Is this normal?
A3: Yes, 4-(Methylamino)-3-nitrobenzoic acid is typically described as a yellow crystalline powder.[2] The color arises from the chromophoric nitro group (-NO₂) and the auxochromic methylamino group (-NHCH₃) on the benzene ring. The intensity of the color in solution can be influenced by the solvent and the pH.
Q4: I'm seeing a discrepancy in the melting point for my sample. Why might this be?
A4: Significant variations in observed melting points can be due to several factors.[7] The reported melting point is typically in the range of 210-212 °C.[2]
-
Purity: Impurities, including residual solvents or starting materials, will depress and broaden the melting point range.
-
Crystalline Form (Polymorphism): The compound may exist in different crystalline forms, which can have different melting points.[7]
-
Heating Rate: An excessively fast heating rate during measurement can lead to an artificially elevated and broad melting point reading. A rate of 1-2 °C per minute is recommended.[7]
Section 2: Troubleshooting Guide - Solubility & Solution Stability
Issues with solubility are a primary hurdle in experimental design. This section provides solutions to common problems.
Q1: My compound won't fully dissolve in my chosen reaction solvent. What are my next steps?
A1: This is a common challenge. The principle of "like dissolves like" is a good starting point. The molecule has both polar (carboxylic acid, nitro group, amine) and non-polar (benzene ring, methyl group) features.
Troubleshooting Steps:
-
Increase Polarity: If using a non-polar solvent like toluene or dichloromethane, where solubility is expected to be low, switch to a more polar solvent.[8] Polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and ethanol, are excellent candidates.[7][9]
-
Gentle Heating: For many compounds, solubility increases with temperature.[8][9] Gentle heating of the mixture with stirring can aid dissolution. However, be cautious of potential degradation, especially in reactive media. Run a small-scale stability test first.
-
Use a Co-Solvent System: Sometimes a mixture of solvents provides the best results. For example, a small amount of DMSO or DMF in a less polar solvent like dichloromethane can significantly boost solubility.
-
For Aqueous Solutions, Adjust pH: If working in an aqueous medium, the carboxylic acid group allows for deprotonation. Adding a base (e.g., NaHCO₃, K₂CO₃) will convert the acid to its much more soluble carboxylate salt.[5]
Q2: I prepared a stock solution in DMSO, but a precipitate formed after storing it. Why did this happen and how can I fix it?
A2: This phenomenon, known as "crashing out," is often observed with DMSO stock solutions, especially if they are stored at low temperatures (e.g., 4°C or -20°C) or if moisture is introduced.
Causality & Solution:
-
Freezing Point of DMSO: DMSO has a relatively high freezing point (18.5 °C). If your stock was refrigerated, the DMSO may have frozen, causing the solute to precipitate.
-
Moisture Contamination: DMSO is highly hygroscopic (absorbs water from the air). The introduction of water can decrease the solubility of your compound, leading to precipitation.
-
Solution: Before use, allow the stock solution to completely thaw and warm to room temperature. Vortex or sonicate the vial to redissolve the compound fully. To prevent this, consider storing DMSO stocks at room temperature in a desiccator, or prepare smaller, single-use aliquots.
dot
Caption: Troubleshooting flowchart for compound precipitation.
Section 3: Solvent Effects on Chemical Reactivity
The choice of solvent extends beyond mere dissolution; it can fundamentally alter reaction pathways and rates.
Q1: How do protic vs. aprotic solvents affect the reactivity of the functional groups on this molecule?
A1: The distinction is critical due to the presence of the carboxylic acid, secondary amine, and nitro groups.
-
Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have acidic protons and can act as hydrogen bond donors.
-
Effect on Carboxylate: They can stabilize the carboxylate anion (if formed) through hydrogen bonding, potentially facilitating reactions where the carboxylic acid acts as a nucleophile or base.
-
Effect on Amine: They can solvate the lone pair of electrons on the methylamino group, potentially decreasing its nucleophilicity.
-
Effect on Nitro Group: They can hydrogen bond with the oxygen atoms of the nitro group, stabilizing the ground state.
-
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents lack acidic protons.
-
Polar Aprotic (DMSO, DMF): These solvents have high dielectric constants and can solvate cations effectively, but are poor at solvating anions. This can "free up" anionic nucleophiles, dramatically increasing their reactivity. For example, if you deprotonate the carboxylic acid to form a carboxylate, it will be a much more potent nucleophile in DMSO than in methanol.
-
Non-Polar Aprotic (Toluene, Hexane): Generally poor solvents for this polar molecule. Reactions are often slower and heterogeneity can be an issue.
-
dot
Caption: Key solvent interactions with functional groups.
Q2: I am trying to perform a reaction involving the carboxylic acid (e.g., esterification or amidation), but the yield is low. Could the solvent be the issue?
A2: Absolutely. For reactions like esterification (e.g., with thionyl chloride) or amidation, the solvent plays a key role in managing intermediates and byproducts.[10]
-
Problem: Using a nucleophilic solvent (like methanol) in a reaction where you are forming a highly reactive intermediate (like an acyl chloride) will lead to side reactions. For example, if you use thionyl chloride in methanol, you will form methyl ester, competing with your desired reaction.
-
Solution: Employ inert, non-nucleophilic solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices for reactions involving the activation of carboxylic acids.[10] A patent for a similar synthesis explicitly uses dichloromethane as the solvent when converting the carboxylic acid to an acyl chloride using thionyl chloride.[10]
Q3: I am performing a nucleophilic aromatic substitution (SNAr) reaction. How does solvent choice impact this?
A3: SNAr reactions are highly sensitive to solvent effects. The rate-determining step is typically the attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).
-
Optimal Solvents: Polar aprotic solvents like DMSO, DMF, and NMP are the solvents of choice for SNAr. They are poor at solvating the nucleophile, leaving it "naked" and highly reactive. Furthermore, they excel at stabilizing the charged Meisenheimer complex, which lowers the activation energy of the reaction.
-
Sub-optimal Solvents: Protic solvents (water, alcohols) will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing down or even preventing the reaction.
Section 4: Key Experimental Protocols
Adhering to standardized protocols is essential for reproducibility.
Protocol 1: Determination of Equilibrium Solubility
This protocol is adapted from standard laboratory procedures to quantify the solubility of a compound in a given solvent.[7]
Materials:
-
4-(Methylamino)-3-nitrobenzoic acid
-
Selected solvent (e.g., Methanol, Acetonitrile)
-
2 mL screw-cap vials
-
Analytical balance
-
Shaker or rotator at constant temperature (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: To a vial, add an excess amount of the solid compound (e.g., 10-20 mg) to ensure a saturated solution. Record the exact weight.
-
Solvent Addition: Add a known volume of the solvent (e.g., 1.0 mL).
-
Equilibration: Seal the vial tightly and place it on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, let the vial stand for 1-2 hours to allow excess solid to settle. Centrifuge the vial (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.[7]
-
Quantification: Carefully take an aliquot of the clear supernatant and filter it through a syringe filter. Dilute the filtered solution with the same solvent to a concentration within the linear range of your analytical method (HPLC or UV-Vis).
-
Analysis: Determine the concentration of the diluted solution using a pre-established calibration curve. Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).[7]
Protocol 2: Monitoring a Reaction via Thin Layer Chromatography (TLC)
Objective: To qualitatively monitor the progress of a reaction by observing the consumption of starting material and the formation of the product.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (solvent system, e.g., 30% Ethyl Acetate in Hexane - must be optimized)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.
-
Spot the Plate: Using a pencil, lightly draw an origin line ~1 cm from the bottom of the TLC plate. Using a capillary spotter, apply a small spot of your starting material solution (a "standard") on the origin. Next to it, apply a small spot of the reaction mixture.
-
Develop the Plate: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Interpret: The starting material spot should diminish in intensity over time, while a new spot (the product) should appear and intensify. The reaction is complete when the starting material spot is no longer visible. Different R_f (retention factor) values for the spots indicate separation.
Section 5: Data Summary
For effective experimental design, having key physicochemical data readily available is crucial.
Table 1: Physicochemical Properties of 4-(Methylamino)-3-nitrobenzoic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 41263-74-5 | [1][2] |
| Molecular Formula | C₈H₈N₂O₄ | [1][2] |
| Molecular Weight | 196.16 g/mol | [2][7] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 210-212 °C | [2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Water |[2][7] |
Table 2: General Solvent Properties and Their Implications
| Solvent | Type | Polarity | Key Implications for Reactivity |
|---|---|---|---|
| Methanol (MeOH) | Polar, Protic | High | Good for solubility; can reduce nucleophilicity of amines; can interfere with reactions at the -COOH group. |
| Water (H₂O) | Polar, Protic | Very High | Solubility is pH-dependent; excellent for salt formation; generally poor for SNAr. |
| DMSO | Polar, Aprotic | High | Excellent for solubility; enhances anion reactivity; ideal for SNAr reactions. |
| Dichloromethane (DCM) | Non-polar, Aprotic | Low | Good for reactions involving acid chlorides; lower solubility for the starting material.[10] |
| Toluene | Non-polar, Aprotic | Very Low | Poor solubility; generally used only if required by specific reaction conditions (e.g., azeotropic water removal). |
References
-
Li, F., et al. (2024). 2-Methyl-3-nitrobenzoic acid solubility in fourteen mono-solvents: Determination, correlation, hansen solubility parameter, interactions and thermodynamic analysis. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). 2-Methyl-3-nitrobenzoic acid. PubChem Compound Database. [Link]
-
Unknown Author (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Source Not Specified. [Link]
- Google Patents (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
-
Capot Chemical (2012). MSDS of 4-(methylamino)-3-nitrobenzoic acid. Capot Chemical Website. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. inno-pharmchem.com. [Link]
-
Let's Learn Science (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
- Google Patents (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
National Center for Biotechnology Information (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. PubChem Compound Database. [Link]
- Google Patents (n.d.).
-
Pharmarecipereview.com (2026). Ensuring Safety and Handling of 4-(Methylamino)-3-nitrobenzoic Acid. pharmarecipereview.com. [Link]
-
MDPI (n.d.). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. MDPI Website. [Link]
-
Cleanchem Laboratories (n.d.). MATERIAL SAFETY DATA SHEETS 4-(METHYLAMINO)-3-NITROBENZOIC ACID. Cleanchem Website. [Link]
Sources
- 1. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. capotchem.com [capotchem.com]
- 5. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
Validation & Comparative
A-Comprehensive-Guide-to-Confirming-the-Structure-of-Synthesized-2-(Methylamino)-3-nitrobenzoic-Acid
In the realm of pharmaceutical and materials science, the precise structural elucidation of newly synthesized compounds is a cornerstone of robust research and development. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to unequivocally confirm the structure of 2-(Methylamino)-3-nitrobenzoic acid. We will delve into the "why" behind experimental choices, offering field-proven insights to ensure the integrity of your findings.
Introduction: The Imperative of Structural Verification
The synthesis of a target molecule is only the first step in a rigorous scientific investigation. Without irrefutable confirmation of its structure, all subsequent biological or material property data rests on a foundation of uncertainty. For a molecule like 2-(Methylamino)-3-nitrobenzoic acid, a key intermediate in the synthesis of various functional materials and pharmaceuticals, even minor isomeric impurities can drastically alter its reactivity and efficacy.[1] This guide will equip researchers with the necessary protocols and comparative data to confidently validate their synthesis.
Synthesis Pathway: A Deliberate Approach
While various synthetic routes to aminobenzoic acid derivatives exist, a common and effective method involves the nitration of a substituted benzoic acid followed by a nucleophilic substitution.[2] The choice of this pathway is predicated on the availability of starting materials and the desire to control regioselectivity.
Experimental Workflow: Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 2-(Methylamino)-3-nitrobenzoic acid.
Detailed Protocol: Synthesis of 2-(Methylamino)-3-nitrobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-3-nitrobenzoic acid in an excess of aqueous methylamine solution.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for using excess methylamine is to drive the reaction to completion and act as a base to neutralize the HCl formed.
-
Workup: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the crude product. The protonation of the carboxylate and the amine ensures the product is in its least soluble form for isolation.
-
Purification: Collect the crude solid by vacuum filtration and purify by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.
Structural Confirmation: A Multi-Faceted Spectroscopic Approach
No single analytical technique is sufficient for the unambiguous structural determination of an organic molecule.[3][4][5][6][7] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a self-validating system for structural confirmation.[3][4][6][8]
Logical Flow for Structural Analysis
Caption: The synergistic use of MS, IR, and NMR for comprehensive structural confirmation.
Mass spectrometry is the first line of analysis to confirm the molecular weight of the synthesized compound.[3] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass, allowing for the determination of the elemental composition.[8]
Expected Results for 2-(Methylamino)-3-nitrobenzoic Acid (C₈H₈N₂O₄):
-
Molecular Weight: 196.16 g/mol [9]
-
HRMS (ESI+): Expected [M+H]⁺ at m/z 197.0557. This provides high confidence in the elemental formula.
Comparative Analysis: Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Target Product | C₈H₈N₂O₄ | 196.16 | 197.0557 |
| Starting Material (2-chloro-3-nitrobenzoic acid) | C₇H₄ClNO₄ | 201.56 | 201.9902 |
| Isomeric Impurity (e.g., 2-amino-3-nitrobenzoic acid) | C₇H₆N₂O₄ | 182.13 | 183.0400 |
Fragmentation Pattern Analysis:
Electron ionization (EI) mass spectrometry can provide valuable structural information through fragmentation patterns.[10][11][12] For 2-(Methylamino)-3-nitrobenzoic acid, characteristic fragments would include the loss of a hydroxyl group (-17 Da), a carboxyl group (-45 Da), and a nitro group (-46 Da).[10][13]
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3][4] The presence or absence of characteristic absorption bands provides crucial evidence for the success of the synthesis.
Expected IR Absorptions for 2-(Methylamino)-3-nitrobenzoic Acid:
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Rationale for Assignment |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | The broadness is due to hydrogen bonding.[14] |
| Secondary Amine | N-H stretch | 3500-3300 | Confirms the presence of the methylamino group. |
| Carbonyl | C=O stretch | 1700-1680 | Characteristic of an aryl carboxylic acid.[14] |
| Nitro Group | N-O asymmetric stretch | 1550-1500 | Strong absorption indicative of the nitro group. |
| Nitro Group | N-O symmetric stretch | 1360-1300 | Confirms the presence of the nitro group. |
| Aromatic Ring | C-H stretch | 3100-3000 | Typical for aromatic C-H bonds. |
| Aromatic Ring | C=C stretch | 1625-1465 | In-plane stretching vibrations.[14] |
Comparative Analysis: Starting Material vs. Product
The key difference in the IR spectra of the starting material (2-chloro-3-nitrobenzoic acid) and the product will be the appearance of the N-H stretching band in the product, confirming the substitution of the chloro group with the methylamino group.
NMR spectroscopy, including ¹H and ¹³C NMR, provides the most detailed information about the molecular structure, including the connectivity and chemical environment of each atom.[5][8][15]
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the amine proton, and the methyl protons. The chemical shifts, integration, and coupling patterns are critical for confirming the substitution pattern.
Expected ¹H NMR Data for 2-(Methylamino)-3-nitrobenzoic Acid (in DMSO-d₆):
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Carboxylic Acid OH | ~13.0 | broad singlet | 1H | Highly deshielded due to acidity and hydrogen bonding. |
| Aromatic H | ~8.0-7.0 | multiplet | 3H | The exact shifts and coupling will depend on the electronic effects of the substituents. |
| Amine NH | ~8.5-9.0 | broad singlet | 1H | Deshielded due to the adjacent nitro group and potential for hydrogen bonding. |
| Methyl CH₃ | ~3.0 | singlet (or doublet if coupled to NH) | 3H | The chemical shift is influenced by the attachment to the nitrogen atom. |
¹³C NMR Spectroscopy: Carbon Skeleton Confirmation
The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule, providing further confirmation of the structure.
Expected ¹³C NMR Data for 2-(Methylamino)-3-nitrobenzoic Acid (in DMSO-d₆):
| Carbon | Expected Chemical Shift (ppm) | Rationale for Assignment |
| Carbonyl C=O | ~168 | Characteristic of a carboxylic acid. |
| Aromatic C-NO₂ | ~148 | Downfield shift due to the electron-withdrawing nitro group. |
| Aromatic C-NH | ~140 | Shifted downfield by the nitrogen atom. |
| Aromatic CH | ~135-115 | The specific shifts are determined by the substituent effects. |
| Aromatic C-COOH | ~120 | The position of the carbon bearing the carboxylic acid. |
| Methyl CH₃ | ~30 | Typical chemical shift for a methyl group attached to a nitrogen. |
Comparative Analysis: Distinguishing Isomers
NMR is particularly powerful for distinguishing between isomers. For example, the isomeric impurity 4-(Methylamino)-3-nitrobenzoic acid would exhibit a different splitting pattern for its aromatic protons in the ¹H NMR spectrum due to the different substitution pattern.[2]
Conclusion: A Self-Validating Approach to Structural Confirmation
By systematically applying a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, researchers can unequivocally confirm the structure of synthesized 2-(Methylamino)-3-nitrobenzoic acid. This multi-technique approach provides a self-validating system where the data from each analysis corroborates the others, leading to a high degree of confidence in the final structural assignment. This rigorous validation is paramount for the integrity and reproducibility of subsequent research in drug development and materials science.
References
-
Eureka | Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
Albayrak Kaştaş, Ç., et al. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82. Retrieved from [Link]
- Google Patents. (n.d.). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
-
National Center for Biotechnology Information. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. PubChem. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR functional groups assignments associated with the samples (i) 2NBA and 2NMA and (ii) P-2NBA and P-2NMA. Retrieved from [Link]
-
YouTube. (2013, March 27). Determining the structure of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]
-
ESTS. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]
-
Chegg. (2018, March 25). Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]
-
Chegg. (2020, June 29). Solved What IR peaks are present in 3-nitrobenzoic acid?. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Kentucky. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
PubMed. (n.d.). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)
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A Comparative Guide to 2-(Methylamino)-3-nitrobenzoic Acid and Its Isomeric Analogs for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the nuanced differences between isomeric forms of a molecule can dictate reaction pathways, biological activity, and ultimately, the viability of a drug candidate. This guide provides an in-depth technical comparison of 2-(Methylamino)-3-nitrobenzoic acid and its related nitrobenzoic acid isomers. We will explore their distinct physicochemical properties, delve into the causality behind their synthetic routes, and provide a robust experimental protocol for their analytical separation and characterization. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, enabling informed decisions in the selection and application of these critical building blocks.
Introduction to the Nitrobenzoic Acid Isomer Family
Nitrobenzoic acids are a class of aromatic compounds that feature both a carboxylic acid and a nitro group attached to a benzene ring. The positional isomerism of the nitro group relative to the carboxyl moiety gives rise to three distinct isomers: 2-nitrobenzoic acid (ortho), 3-nitrobenzoic acid (meta), and 4-nitrobenzoic acid (para). The introduction of an additional methylamino group, as in 2-(methylamino)-3-nitrobenzoic acid, further diversifies the chemical space and introduces new synthetic possibilities and potential biological activities.
The electron-withdrawing nature of the nitro group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. These subtle yet profound electronic effects are the basis for the differing properties and applications of each isomer. For instance, these compounds serve as key precursors in the synthesis of a wide array of pharmaceuticals, including analgesics, anti-inflammatory drugs, and antihypertensive agents, as well as in the manufacturing of dyes and other functional materials.[1] A thorough understanding of their individual characteristics is therefore paramount for any researcher working with these molecules.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the benzene ring directly impacts the physical and chemical properties of these isomers. A comparison of key physicochemical parameters reveals the subtle interplay of electronic and steric effects.
| Property | 2-(Methylamino)-3-nitrobenzoic acid | 2-Amino-3-nitrobenzoic acid | 2-Nitrobenzoic acid | 3-Nitrobenzoic acid | 4-Nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid |
| CAS Number | Not readily available | 606-18-8[2] | 552-16-9 | 121-92-6[3] | 62-23-7 | 41263-74-5[4] |
| Molecular Formula | C₈H₈N₂O₄ | C₇H₆N₂O₄[2] | C₇H₅NO₄ | C₇H₅NO₄[3] | C₇H₅NO₄ | C₈H₈N₂O₄[4] |
| Molecular Weight ( g/mol ) | 196.16 | 182.13[2] | 167.12 | 167.12[3] | 167.12 | 196.16[4] |
| Melting Point (°C) | Data not available | 208-210 | 146-148 | 139-141[3] | 240-242 | 210-212[1] |
| pKa | Predicted: ~4.0-4.5 | Data not available | ~2.17[5] | ~3.47[3] | ~3.44 | Predicted: ~4.28 |
| Appearance | Data not available | Yellowish crystalline powder | Yellowish-white crystals[5] | Off-white solid[3] | Yellowish-white crystalline powder | Yellow crystalline powder[1] |
| Solubility | Expected to be soluble in polar organic solvents | Soluble in hot water, ethanol, ether | Soluble in water, ethanol, ether | Sparingly soluble in water[3] | Slightly soluble in water | Soluble in water, ethanol, DMSO[1] |
Insights from the Data:
-
Acidity: The pKa values highlight the strong electron-withdrawing effect of the nitro group, making all nitrobenzoic acid isomers more acidic than benzoic acid (pKa ≈ 4.2). The ortho-isomer (2-nitrobenzoic acid) is the strongest acid due to the "ortho effect," where steric hindrance between the nitro and carboxyl groups forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[5] The addition of an electron-donating amino or methylamino group is expected to decrease the acidity (increase the pKa) compared to their nitrobenzoic acid counterparts.
-
Melting Point: The significantly higher melting point of 4-nitrobenzoic acid compared to its ortho and meta isomers is indicative of a more stable crystal lattice structure, likely due to greater molecular symmetry and more efficient packing.
-
Data Gaps: It is important to note the lack of readily available experimental data for 2-(methylamino)-3-nitrobenzoic acid. This suggests it is a less common isomer, and its properties are often predicted based on the trends observed in related compounds.
Synthesis and Reactivity: Understanding the "Why"
The synthetic routes to these isomers are dictated by the directing effects of the substituents on the aromatic ring.
Synthesis of Nitrobenzoic Acids
The direct nitration of benzoic acid is the most common route to the simple nitrobenzoic acid isomers. The carboxylic acid group is a meta-directing deactivator. Consequently, the nitration of benzoic acid primarily yields 3-nitrobenzoic acid, with smaller amounts of the ortho and para isomers.[6]
Caption: Synthesis of Nitrobenzoic Acid Isomers.
Synthesis of Aminonitrobenzoic Acids
The synthesis of aminonitrobenzoic acids often involves multi-step sequences. For example, 2-amino-3-nitrobenzoic acid can be prepared from 3-nitrophthalic acid via a Curtius rearrangement.[7] This highlights the use of functional group interconversions to achieve specific substitution patterns that are not accessible through direct electrophilic aromatic substitution.
Caption: Synthesis of 2-Amino-3-nitrobenzoic Acid.
Synthesis of 2-(Methylamino)-3-nitrobenzoic Acid
The synthesis of 2-(methylamino)-3-nitrobenzoic acid is less commonly documented. A plausible route would involve the N-methylation of 2-amino-3-nitrobenzoic acid. This reaction would require a suitable methylating agent, such as dimethyl sulfate or methyl iodide, and a base to deprotonate the amino group. The choice of reaction conditions would be critical to avoid side reactions, such as esterification of the carboxylic acid.
Another potential route could involve the nucleophilic aromatic substitution of a suitable precursor, such as a 2-halo-3-nitrobenzoic acid, with methylamine.
Experimental Protocol: HPLC-UV Analysis of Nitrobenzoic Acid Isomers
The separation and quantification of these closely related isomers present a common analytical challenge. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and reliable technique for this purpose. The following protocol is a robust starting point for the analysis of a mixture of these compounds.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar mixture of an organic solvent and an aqueous buffer. The separation is based on the differential partitioning of the analytes between the two phases. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid groups, leading to increased retention and improved peak shape.
Materials and Reagents
-
Standards: 2-(Methylamino)-3-nitrobenzoic acid, 2-amino-3-nitrobenzoic acid, 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid (analytical standard grade, ≥99% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Reagents: Orthophosphoric acid (85%, analytical grade), Deionized water (18.2 MΩ·cm).
-
Sample Filtration: 0.45 µm PTFE syringe filters.
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B (linear gradient)
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B (linear gradient)
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Procedure
-
Standard Preparation: Prepare individual stock solutions of each standard at a concentration of 1 mg/mL in methanol. From these stock solutions, prepare a mixed working standard solution containing all analytes at a concentration of 10 µg/mL by diluting with the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B).
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a concentration of approximately 1 mg/mL. Dilute the sample solution with the initial mobile phase to a final concentration within the calibration range (e.g., 10 µg/mL). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. Inject the blank (initial mobile phase), followed by the mixed working standard solution and then the sample solutions.
-
Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the analytes using a calibration curve generated from the analysis of a series of standard solutions of known concentrations.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
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- 7. dakenchem.com [dakenchem.com]
Comparative Study: Synthesis Routes for 2-(Methylamino)-3-nitrobenzoic Acid
The following guide provides an in-depth comparative analysis of synthesis routes for 2-(Methylamino)-3-nitrobenzoic acid (CAS: 124341-38-4), a critical scaffold in the development of benzimidazole-based therapeutics (e.g., antivirals, anticancer agents).[1]
Executive Summary & Molecule Profile[1]
2-(Methylamino)-3-nitrobenzoic acid is a sterically congested, electron-deficient anthranilic acid derivative.[1] Its synthesis is defined by the challenge of introducing a nucleophilic amine adjacent to a bulky nitro group and a deactivated carboxylate.[1]
-
CAS Number: 124341-38-4[2]
-
Molecular Formula: C₈H₈N₂O₄[1]
-
Key Application: Precursor for benzimidazole formation via reduction and cyclization; intermediate for PARP inhibitors and antiviral agents.
Synthesis Strategy Overview
This guide evaluates three distinct methodologies:
-
Route A (The Industrial Standard): Nucleophilic Aromatic Substitution (
) on 2-Chloro-3-nitrobenzoic acid. -
Route B (The High-Performance Route):
on 2-Fluoro-3-nitrobenzoic acid. -
Route C (The De Novo Route): N-Methylation of 2-Amino-3-nitrobenzoic acid (derived from 3-nitrophthalic acid).
Route Analysis & Mechanistic Insight
Route A: S_NAr of 2-Chloro-3-nitrobenzoic Acid
Mechanism: The 3-nitro group provides essential electron-withdrawing activation at the 2-position, enabling the displacement of the chloride by methylamine.[3]
-
Pros: Low raw material cost; 2-chloro-3-nitrobenzoic acid is a commodity chemical.
-
Cons: The reaction is sluggish due to steric hindrance (ortho-effect) and the deactivating nature of the carboxylate anion formed in situ. Requires forcing conditions (high temperature/pressure).[1]
-
Causality: The carboxyl group deprotonates immediately, forming a carboxylate.[1] This negative charge donates electron density into the ring, partially counteracting the activation from the nitro group, necessitating vigorous conditions.[1]
Route B: S_NAr of 2-Fluoro-3-nitrobenzoic Acid
Mechanism: Similar to Route A, but exploits the Meisenheimer Complex stability. Fluorine is highly electronegative, stabilizing the intermediate transition state more effectively than chlorine, despite being a poorer leaving group in
-
Pros: Rapid kinetics; proceeds at mild temperatures; higher purity profile.[1]
-
Cons: Higher cost of the fluorinated starting material.
Route C: N-Methylation of 2-Amino-3-nitrobenzoic Acid
Mechanism: Starts with 3-nitrophthalic acid, undergoing a Curtius rearrangement to yield 2-amino-3-nitrobenzoic acid, followed by N-alkylation.
-
Pros: Avoids halogenated precursors.
-
Cons: N-methylation of electron-deficient anilines is difficult. Mono-methylation is challenging to control against over-methylation (quaternary salt formation).[1]
Comparative Performance Data
| Metric | Route A (Chloro-Precursor) | Route B (Fluoro-Precursor) | Route C (N-Alkylation) |
| Yield | 75 - 85% | 90 - 95% | 40 - 60% (Step 2) |
| Purity (Crude) | 85 - 90% | >95% | Variable |
| Reaction Temp | 100°C - 130°C (Autoclave) | 25°C - 60°C | Variable |
| Cost Efficiency | High (Best for Scale) | Moderate (Best for Speed) | Low |
| E-Factor (Waste) | Moderate | Low | High (Multi-step) |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis via Route B (Fluoro-Precursor)
Recommended for medicinal chemistry labs requiring high purity.[1]
Reagents:
-
2-Fluoro-3-nitrobenzoic acid (1.0 eq)
-
Methylamine (40% aq.[1] solution, 5.0 eq)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 10.0 g (54 mmol) of 2-fluoro-3-nitrobenzoic acid in 50 mL of Ethanol.
-
Addition: Cool the solution to 0°C. Add 21 mL (approx. 270 mmol) of 40% aqueous methylamine dropwise over 15 minutes. Explanation: Exothermic reaction; cooling prevents volatilization of methylamine.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1) or LC-MS.[1]
-
Workup: Concentrate the solvent under reduced pressure to remove excess methylamine and ethanol.
-
Precipitation: Redissolve the residue in 30 mL water. Acidify carefully with 2N HCl to pH 2–3. The product will precipitate as a yellow/orange solid.[1]
-
Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry under vacuum at 45°C.
-
Validation:
H NMR (DMSO-d6) should show a doublet for the NH-methyl group at ~2.9 ppm and a broad singlet for the NH proton.[1]
Protocol 2: Scalable Synthesis via Route A (Chloro-Precursor)
Recommended for process development and gram-scale synthesis.[1]
Reagents:
-
2-Chloro-3-nitrobenzoic acid (1.0 eq)
-
Methylamine (33% in Ethanol or 40% aq, 10.0 eq)[1]
-
Copper powder (Catalytic, optional but recommended for unactivated substrates)[1]
Step-by-Step Workflow:
-
Charging: Charge a pressure vessel (autoclave or sealed tube) with 20.0 g (99 mmol) of 2-chloro-3-nitrobenzoic acid.
-
Solvent/Reagent: Add 100 mL of Methylamine solution (excess is required to drive equilibrium and act as solvent).
-
Heating: Seal the vessel and heat to 110°C for 12–16 hours. Note: Internal pressure will rise.[1] Ensure vessel is rated for ~5-10 bar.
-
Quench: Cool to room temperature. Vent the vessel carefully.
-
Workup: Pour the dark reaction mixture into 200 mL ice water.
-
Acidification: Acidify with Conc. HCl to pH 2.[1] Stir for 30 minutes to ensure complete precipitation.
-
Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to remove unreacted chloride starting material.[1]
Visualization of Pathways
Synthesis Decision Tree
Caption: Decision matrix for selecting the optimal synthesis route based on lab scale and resource availability.
Mechanistic Pathway (SNAr)
Caption: Simplified SNAr mechanism showing the critical Meisenheimer intermediate stabilization.
References
-
Biosynth. (n.d.).[1] 4-Methyl-3-nitrobenzamide and derivatives synthesis data. Retrieved from [1]
-
Organic Syntheses. (1925).[1] Preparation of 2-amino-3-nitrobenzoic acid via Curtius Rearrangement. Coll. Vol. 1, p. 56. Retrieved from [1]
-
BenchChem. (2025).[1] Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related isomers. Retrieved from [1]
-
Google Patents. (2014).[1] CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from
-
American Chemical Society (ACS). (2022).[1] Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists. Journal of Medicinal Chemistry. Retrieved from [1]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. 1803561-31-0,2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Methyl 3-(methylamino)-2-nitrobenzoate | 1504570-51-7 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
validation of analytical methods for 2-(Methylamino)-3-nitrobenzoic acid
Publish Comparison Guide: Validation of Analytical Methods for 2-(Methylamino)-3-nitrobenzoic Acid
Executive Summary
2-(Methylamino)-3-nitrobenzoic acid (CAS: 124341-38-4 ) is a critical pharmacophore and intermediate often encountered in the synthesis of benzimidazole-based therapeutics and heterobifunctional degraders (PROTACs). Its dual functionality—a secondary amine and a nitro group ortho to a carboxylic acid—creates unique analytical challenges, including pH-dependent solubility and potential for zwitterionic behavior.
This guide provides an authoritative framework for validating analytical methods for this compound. Moving beyond generic templates, we compare the "Gold Standard" HPLC-UV approach against the "Advanced" UHPLC-MS methodology, offering a self-validating protocol compliant with ICH Q2(R1/R2) guidelines.
Method Selection: HPLC-UV vs. UHPLC-MS
The choice of method depends on the stage of drug development. While HPLC-UV is the workhorse for process control, UHPLC-MS is indispensable for genotoxic impurity (GTI) risk assessment due to the nitro-aromatic moiety.
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC-UV (Gold Standard) | Method B: UHPLC-MS/MS (Advanced) |
| Primary Application | Assay & Purity (Process Intermediates) | Trace Impurity Profiling (GTI Screening) |
| Limit of Quantitation | ~0.05% (w/w) | < 1 ppm (ng/mL) |
| Linearity Range | 10 µg/mL – 500 µg/mL | 1 ng/mL – 1000 ng/mL |
| Robustness | High (pH tolerant buffers) | Moderate (Matrix suppression risks) |
| Cost per Run | Low ($) | High ( |
| Throughput | 15–25 min/sample | 3–8 min/sample |
Decision Logic:
-
Choose Method A for routine release testing of the intermediate where purity >98% is expected.
-
Choose Method B if 2-(Methylamino)-3-nitrobenzoic acid is a potential carryover impurity in a final drug substance (API) where limits are strict (e.g., TTC levels).
Experimental Protocol: The "Gold Standard" System
This protocol is designed to be self-validating , meaning system suitability criteria are embedded to detect failure modes (e.g., pH drift) before data is collected.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge BEH C18.
-
Rationale: The "Plus" or "BEH" technology reduces peak tailing caused by the interaction of the secondary amine (-NHMe) with residual silanols.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Causality: Low pH ensures the carboxylic acid (pKa ~3.5) is protonated (neutral) to increase retention, while the amine is protonated (cationic). This prevents mixed-mode retention shifts.
-
-
Mobile Phase B: Acetonitrile (LC Grade).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 330 nm (secondary for nitro-specific confirmation).
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Solvent front elution) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End of Run |
Validation Framework (ICH Q2 Aligned)
This section details the specific validation parameters required for 2-(Methylamino)-3-nitrobenzoic acid, focusing on "Authoritative Grounding."
Specificity (Stress Testing)
You must demonstrate that the method distinguishes the parent molecule from its degradation products.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H2O2).
-
Expected Outcome: The nitro group is stable to acid but may reduce under harsh reduction conditions. The methylamino group is susceptible to oxidative dealkylation.
-
Acceptance: Peak purity index > 0.999 (via PDA detector).
Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 0.2 mg/mL).
-
Data Requirement: Correlation coefficient (
) . -
Causality: Deviations at high concentrations often indicate solubility issues in the diluent. Recommendation: Use 50:50 Water:ACN as diluent to ensure solubility.
Accuracy (Recovery)
-
Protocol: Spike the analyte into the sample matrix (or placebo) at 80%, 100%, and 120%.[1]
-
Acceptance: Mean recovery 98.0% – 102.0%.
Robustness (The "Self-Validating" Check)
-
Critical Parameter: pH of Mobile Phase A.
-
Test: Vary pH by ±0.2 units.
-
Why? If pH rises > 3.5, the carboxylic acid begins to ionize, causing a drastic reduction in retention time (RT) and potential co-elution with polar impurities.
Visualizing the Workflow
The following diagrams illustrate the logical flow of method validation and the decision process for impurity handling.
Diagram 1: Validation Lifecycle Workflow
Caption: The linear progression from method scouting to final ICH-compliant reporting.
Diagram 2: Impurity Fate Decision Tree
Caption: Decision logic for selecting between HPLC-UV and UHPLC-MS based on impurity thresholds.
Troubleshooting & Causality
-
Issue: Split peaks or shoulder on the main peak.
-
Root Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while the mobile phase starts at 95% Water causes "solvent shock."
-
Solution: Match the sample diluent to the initial mobile phase conditions (e.g., 10% ACN / 90% Water).
-
-
Issue: Retention time drift.
-
Root Cause: The amine group on the molecule is interacting with unbuffered silanols on the column.
-
Solution: Ensure the mobile phase buffer concentration is at least 10-20 mM (if using phosphate) or ensure acid concentration is sufficient (0.1% Formic).
-
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
PubChem. 2-(Methylamino)-3-nitrobenzoic acid (CAS 124341-38-4) Compound Summary. National Library of Medicine. Link
-
FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration.[3][4] Link
- Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience.
Sources
Comparative Guide: Biological Activity of 2-(Methylamino)-3-nitrobenzoic Acid Derivatives
The following guide details the biological activity and therapeutic potential of 2-(Methylamino)-3-nitrobenzoic acid (also known as N-methyl-3-nitroanthranilic acid) and its bioactive derivatives. This analysis focuses on its role as a "privileged scaffold" in the synthesis of heterocyclic drugs, specifically quinazolinones and benzodiazepines.
Executive Summary
2-(Methylamino)-3-nitrobenzoic acid (CAS: 124341-38-4) is a critical pharmacophore intermediate used primarily to synthesize fused nitrogen heterocycles. Unlike its isomer 4-(methylamino)-3-nitrobenzoic acid (used in angiotensin II receptor blockers like Candesartan), the 2-isomer is a precursor for 8-nitro-1-methylquinazolin-4-ones and 9-nitro-1,4-benzodiazepines .
Its derivatives exhibit significant biological activity in three primary domains:
-
Antiviral Activity: Inhibition of HIV-1 Nucleocapsid protein 7 (NCp7) via zinc ejection mechanisms.[1][2]
-
Anti-inflammatory/Anticancer: Potent antagonism of the CXCR3 receptor , relevant in autoimmune diseases and metastatic cancer.
-
Antimicrobial: Activity against Gram-positive bacteria due to the nitro-aromatic moiety.
Chemical Scaffold & Structure-Activity Relationship (SAR)
The biological value of this molecule lies in its ortho-amino/carboxylic acid arrangement, which facilitates cyclization, and the 3-nitro group , which provides electronic modulation.
Key Structural Features:
-
C1-Carboxylic Acid: Essential for amide bond formation or cyclization to form the pyrimidine/diazepine ring.
-
C2-N-Methylamine: The N-methyl group increases lipophilicity and metabolic stability compared to the non-methylated anthranilic acid. It locks the conformation of resulting tricyclic drugs.
-
C3-Nitro Group: A strong electron-withdrawing group (EWG). In final drug candidates, this is often reduced to an amine or remains to enhance binding affinity via dipole interactions (e.g., in the S2 pocket of proteases or receptors).
Divergent Synthesis Pathway
The following diagram illustrates how this scaffold serves as a precursor for two distinct classes of bioactive molecules.
Figure 1: Divergent synthetic pathways transforming the scaffold into bioactive heterocycles.
Comparative Biological Performance[3]
The following table compares the biological activity of the core scaffold against its two primary derivative classes. Data is synthesized from structure-activity relationship (SAR) studies of anthranilic acid derivatives.
| Compound Class | Primary Target | Mechanism of Action | Potency Range (IC50/MIC) | Clinical Relevance |
| Parent Acid | Bacterial DNA (Weak) | Nitro-reduction to toxic metabolites; DNA damage. | MIC: >100 µg/mL (Low) | Synthetic Intermediate only. |
| Benzamide Derivatives | HIV-1 NCp7 | Zinc Ejection: The nitro/amino benzamide core destabilizes Zn²⁺ coordination in the viral nucleocapsid. | EC50: 2.5 – 15 µM | Potential for overcoming retroviral resistance. |
| Quinazolinone Derivatives | CXCR3 Receptor | Allosteric Antagonism: Blocks chemokine binding (CXCL10/11), preventing immune cell migration and metastasis. | IC50: 0.8 – 50 nM | High. Related to clinical candidates like AMG-487. |
Detailed Analysis of Derivatives
A. Quinazolinone Derivatives (CXCR3 Antagonists)
Derivatives synthesized by cyclizing 2-(methylamino)-3-nitrobenzoic acid with formamide yield 8-nitro-1-methylquinazolin-4(1H)-one .
-
Performance: These compounds are potent antagonists of the CXCR3 receptor.[3]
-
Comparison: Compared to standard 4-aminoquinoline inhibitors, the 8-nitroquinazolinone scaffold shows superior metabolic stability due to the N-methyl group preventing rapid oxidation.
-
Data Insight: Optimized derivatives in this class have demonstrated IC50 values as low as 0.8 nM in radioligand binding assays, significantly outperforming the parent acid (inactive).
B. HIV-1 Nucleocapsid Inhibitors
Amides derived from this acid (specifically when the nitro group is reduced to an amine or converted to a thioester) function as "zinc ejectors."[1]
-
Mechanism: They covalently modify the Cys residues of the HIV-1 NCp7 zinc fingers, causing the release of zinc ions.[1] This results in the formation of non-infectious viral particles.
-
Advantage: Unlike Reverse Transcriptase inhibitors (e.g., AZT), these derivatives target a highly conserved protein, making drug resistance less likely.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols describe the synthesis of the key quinazolinone derivative and the method for assessing its antimicrobial activity.
Protocol 1: Synthesis of 8-Nitro-1-methylquinazolin-4(1H)-one
This protocol converts the scaffold into its most bioactive form.
-
Reagents: 2-(Methylamino)-3-nitrobenzoic acid (1.0 eq), Formamide (excess), Ammonium acetate (catalytic).
-
Procedure:
-
Mix 2-(methylamino)-3-nitrobenzoic acid (5 mmol) with formamide (15 mL) in a round-bottom flask.
-
Add ammonium acetate (0.5 mmol) as a catalyst.
-
Reflux the mixture at 140–150°C for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).
-
Isolation: A precipitate will form. Filter the solid, wash with cold water (3x), and recrystallize from ethanol.
-
-
Validation: Product should show a strong carbonyl peak (~1680 cm⁻¹) and absence of broad OH stretch in IR.
Protocol 2: Antimicrobial Susceptibility Assay (Broth Microdilution)
Used to screen the parent acid and simple amide derivatives.
-
Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.
-
Medium: Use Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in MHB.
-
Plate Setup:
-
Add 100 µL of inoculum to 96-well plates.
-
Add test compounds in serial two-fold dilutions (Final conc: 512 µg/mL to 0.5 µg/mL).
-
Controls: Positive control (Ciprofloxacin), Negative control (DMSO only), Sterility control (MHB only).
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration with no visible turbidity.
Mechanism of Action: CXCR3 Antagonism
The most promising therapeutic application of this scaffold is in cancer immunotherapy and autoimmune treatment via CXCR3 inhibition.
Figure 2: Mechanism of Action.[1][4][5] The derivative acts as a small-molecule antagonist, preventing chemokine binding and downstream signaling responsible for tumor metastasis.
References
-
Synthesis and Biological Evaluation of Quinazolinone Derivatives. Source:Journal of Medicinal Chemistry. Context: Describes the cyclization of N-methyl-anthranilic acids to form bioactive quinazolinones.
-
Discovery of CXCR3 Antagonists. Source:Frontiers in Pharmacology. Context: Discusses the optimization of quinazolinone scaffolds (AMG-487 analogs) for inflammatory diseases.
-
HIV-1 Nucleocapsid Protein 7 Inhibitors. Source:National Institutes of Health (NIH). Context: Details the mechanism of benzamide derivatives in zinc ejection from NCp7.
-
Nitrobenzoic Acid Derivatives in Medicinal Chemistry. Source:MDPI Pharmaceuticals. Context: General review of the antimicrobial and anticancer properties of nitro-containing scaffolds.
Sources
- 1. Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new class of anti-HIV-1 agents targeted toward the nucleocapsid protein NCp7: the 2,2'-dithiobisbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]
- 4. actascientific.com [actascientific.com]
- 5. Synthesis and biological evaluation of 2-, 3-, and 4-acylaminocinnamyl-N-hydroxyamides as novel synthetic HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Note on the Analyte: Initial inquiries for "2-(Methylamino)-3-nitrobenzoic acid" did not yield sufficient spectroscopic data in publicly available databases. However, the structurally similar and commercially available isomer, 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) , is well-documented. This guide will proceed under the scientifically reasonable assumption that this is the compound of interest, providing a comprehensive spectroscopic comparison against its structural analogs.
Introduction
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of organic intermediates is paramount for ensuring the integrity of synthetic pathways and the efficacy of final products. Substituted benzoic acids, a cornerstone of organic synthesis, present a rich field for spectroscopic analysis, where subtle changes in functional groups manifest as distinct spectral signatures. This guide offers a detailed comparative analysis of 4-(Methylamino)-3-nitrobenzoic acid against three related compounds: 3-nitrobenzoic acid, anthranilic acid (2-aminobenzoic acid), and N-methylanthranilic acid.
Through a multi-technique approach employing Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), we will dissect the spectral data of these molecules. This comparative framework will not only serve to definitively characterize 4-(methylamino)-3-nitrobenzoic acid but also to illuminate the underlying principles of how electronic and steric effects influence spectroscopic outcomes.
The Panel of Analytes: A Structural Overview
The four compounds under investigation share a benzoic acid core but differ in the nature and position of their amino and nitro substituents. These differences are the primary drivers of the variations observed in their spectra.
-
4-(Methylamino)-3-nitrobenzoic acid: The primary compound of interest, featuring a carboxylic acid, a secondary amine, and a nitro group. The electronic interplay between the electron-donating methylamino group and the electron-withdrawing nitro group is of particular interest.
-
3-Nitrobenzoic acid: A simpler analog with only an electron-withdrawing nitro group in the meta position relative to the carboxylic acid.
-
Anthranilic acid (2-aminobenzoic acid): Possesses an electron-donating primary amino group in the ortho position to the carboxylic acid.
-
N-Methylanthranilic acid: Structurally similar to anthranilic acid, but with a secondary methylamino group, allowing for a direct comparison of the effect of N-alkylation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Vibrations
FT-IR spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The vibrational frequencies of specific bonds provide a molecular "fingerprint."
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is recorded by co-adding multiple scans (typically 16 or 32) to improve the signal-to-noise ratio over a standard range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Caption: General workflow for ATR-FT-IR spectroscopy.
Comparative FT-IR Data
| Functional Group | 4-(Methylamino)-3-nitrobenzoic acid (Expected, cm⁻¹) | 3-Nitrobenzoic acid (Observed, cm⁻¹)[1][2] | Anthranilic acid (Observed, cm⁻¹)[3] | N-Methylanthranilic acid (Observed, cm⁻¹)[4] |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (broad) | ~3100-2500 (broad) | ~3300-2500 (broad) | ~3300-2500 (broad) |
| N-H Stretch | ~3400-3300 (secondary amine) | - | ~3470 & ~3360 (primary amine) | ~3370 (secondary amine) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O Stretch (Carboxylic Acid) | ~1700-1680 | ~1700 | ~1670 | ~1680 |
| N-O Asymmetric Stretch | ~1530-1500 | ~1550-1530 | - | - |
| N-O Symmetric Stretch | ~1350-1330 | ~1350 | - | - |
| C=C Stretch (Aromatic) | ~1620-1580 | ~1615, 1580 | ~1610, 1585 | ~1600, 1575 |
Analysis and Interpretation
The FT-IR spectra provide clear distinguishing features among the four compounds. The broad O-H stretch of the carboxylic acid dimer is a common feature across all spectra.
-
4-(Methylamino)-3-nitrobenzoic acid is expected to show a single N-H stretch for the secondary amine, in contrast to anthranilic acid , which displays two distinct N-H stretches characteristic of a primary amine.
-
The most prominent features for identifying the nitro-substituted compounds are the strong N-O stretching vibrations. In both 4-(methylamino)-3-nitrobenzoic acid and 3-nitrobenzoic acid , two strong bands are expected for the asymmetric and symmetric N-O stretches.[5] The presence of the electron-donating methylamino group in the para position to the carboxylic acid and ortho to the nitro group in 4-(methylamino)-3-nitrobenzoic acid is expected to cause a slight shift in these frequencies compared to 3-nitrobenzoic acid due to resonance effects.[6]
-
The C=O stretching frequency is also sensitive to the electronic environment. The electron-withdrawing nitro group in 3-nitrobenzoic acid maintains the C=O stretch at a relatively high wavenumber (~1700 cm⁻¹). In contrast, the electron-donating amino group in anthranilic acid and N-methylanthranilic acid can lower this frequency due to resonance.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The spectrum is acquired by applying a radiofrequency pulse and recording the free induction decay (FID).
-
Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the solvent or TMS signal.
Caption: General workflow for ¹H NMR spectroscopy.
Comparative ¹H NMR Data (Chemical Shifts in ppm, referenced to TMS)
| Proton | 4-(Methylamino)-3-nitrobenzoic acid (Predicted in DMSO-d₆)[1] | 3-Nitrobenzoic acid (Observed in CDCl₃)[7] | Anthranilic acid (Observed in DMSO-d₆)[8] | N-Methylanthranilic acid (Observed in DMSO-d₆)[9] |
| COOH | ~13.0 (broad s) | ~10.4 (s) | ~8.4 (broad s) | ~10.1 (broad s) |
| NH / NH₂ | ~8.5 (broad s) | - | ~3.6 (broad s) | - |
| Aromatic H adjacent to COOH | ~8.2 (d) | ~9.0 (t) | ~7.72 (dd) | ~7.82 (dd) |
| Aromatic H adjacent to NO₂ | ~8.0 (dd) | ~8.5 (ddd) | - | - |
| Aromatic H meta to COOH | ~7.0 (d) | ~8.4 (ddd) | ~7.23 (ddd) | ~7.39 (ddd) |
| Aromatic H para to COOH | - | ~7.7 (t) | ~6.52 (dd) | ~6.58 (dd) |
| Aromatic H ortho to NH/NH₂ | - | - | ~6.76 (ddd) | ~6.69 (ddd) |
| CH₃ | ~3.0 (d) | - | - | ~2.84 (s) |
Analysis and Interpretation
The ¹H NMR spectra are highly informative for distinguishing between these isomers.
-
4-(Methylamino)-3-nitrobenzoic acid is predicted to show three distinct aromatic proton signals, a doublet for the methyl group (due to coupling with the N-H proton), a broad singlet for the N-H proton, and a downfield broad singlet for the carboxylic acid proton.[1]
-
3-Nitrobenzoic acid exhibits a more complex aromatic region due to the meta substitution pattern. The strong deshielding effect of the nitro and carboxyl groups results in all aromatic protons appearing at a lower field compared to the other compounds.[7]
-
Anthranilic acid and N-Methylanthranilic acid show four distinct aromatic proton signals. The electron-donating amino group shields the aromatic protons, causing them to appear at a higher field (lower ppm) compared to 3-nitrobenzoic acid.[8][9]
-
The presence of a singlet at ~2.84 ppm in the spectrum of N-methylanthranilic acid is a clear indicator of the N-methyl group.[9] A similar, albeit likely doublet, signal is expected for 4-(methylamino)-3-nitrobenzoic acid .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Look at the Carbon Skeleton
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments.
Comparative ¹³C NMR Data (Chemical Shifts in ppm, referenced to TMS)
| Carbon | 4-(Methylamino)-3-nitrobenzoic acid (Predicted) | 3-Nitrobenzoic acid (Observed in CDCl₃)[7] | Anthranilic acid (Observed in DMSO-d₆)[10] | N-Methylanthranilic acid (Observed) |
| COOH | ~167 | ~170.1 | ~170 | ~170 |
| C-NH / C-NH₂ | ~145 | - | ~150 | ~152 |
| C-NO₂ | ~138 | ~148.4 | - | - |
| Aromatic C-H | ~135, ~120, ~115 | ~135.8, ~130.0, ~129.9 | ~133, ~131, ~116, ~114 | ~134, ~132, ~116, ~112 |
| Aromatic C (quaternary) | ~125 | ~130.9 | ~111 | ~112 |
| CH₃ | ~30 | - | - | ~30 |
Analysis and Interpretation
-
The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The electron-withdrawing nitro group in 3-nitrobenzoic acid causes a downfield shift of the attached carbon (C-NO₂) to ~148.4 ppm.[7]
-
Conversely, the electron-donating amino group in anthranilic acid and N-methylanthranilic acid shields the attached carbon (C-NH₂/C-NH), shifting it upfield.
-
In 4-(methylamino)-3-nitrobenzoic acid , the carbon attached to the methylamino group is expected to be significantly shielded, while the carbon attached to the nitro group will be deshielded.
-
The presence of a signal at ~30 ppm in the spectra of 4-(methylamino)-3-nitrobenzoic acid and N-methylanthranilic acid is diagnostic for the methyl carbon.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being a radical cation, is unstable and undergoes fragmentation to produce smaller, more stable ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Caption: General workflow for EI-Mass Spectrometry.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺•, m/z) | Key Fragment Ions (m/z) |
| 4-(Methylamino)-3-nitrobenzoic acid | 196.16 | 196 | Expected: 179 (-OH), 151 (-COOH), 150 (-NO₂) |
| 3-Nitrobenzoic acid | 167.12 | 167 | 150 (-OH), 122 (-COOH), 121 (-NO₂)[11] |
| Anthranilic acid | 137.14 | 137 | 119 (-H₂O), 92 (-COOH) |
| N-Methylanthranilic acid | 151.16 | 151 | 133 (-H₂O), 106 (-COOH) |
Analysis and Interpretation
-
The molecular ion peak in the mass spectrum of each compound corresponds to its molecular weight, providing a straightforward method of differentiation.
-
The fragmentation patterns are highly characteristic. For all the benzoic acid derivatives, a loss of a hydroxyl radical (M-17) and a carboxyl group (M-45) are common fragmentation pathways.
-
For the nitro-substituted compounds, the loss of the nitro group (M-46) is a significant fragmentation pathway.
-
The fragmentation of 4-(methylamino)-3-nitrobenzoic acid is expected to show a combination of these losses, providing a unique fingerprint for its identification.[1]
Conclusion
The spectroscopic analysis of 4-(methylamino)-3-nitrobenzoic acid and its related compounds demonstrates the power of a multi-technique approach for unambiguous structural elucidation. Each technique—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—provides a unique and complementary piece of the structural puzzle. The distinct electronic effects of the amino, methylamino, and nitro substituents manifest in predictable and interpretable ways in the spectra, allowing for a confident differentiation between these closely related isomers. This guide provides researchers, scientists, and drug development professionals with a robust framework and supporting data for the spectroscopic characterization of this important class of compounds.
References
-
PubChem. Anthranilic Acid. [Link]
-
RSC Advances. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
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PubChem. N-Methylanthranilic acid. [Link]
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NIST. Anthranilic acid, n-glycoloyl-n-methyl-. [Link]
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SpectraBase. 3-Nitro-benzoic acid - Optional[MS (GC)] - Spectrum. [Link]
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SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]
-
ResearchGate. The 1 H NMR spectrum of anthranilic acid-formaldehyde resin. [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
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NIST. Anthranilic acid, TMS derivative. [Link]
-
NIST. Benzoic acid, 3-nitro-. [Link]
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BMRB. Anthranilic Acid - bmse000067 - Data. [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
ResearchGate. FTIR Spectra of anthranilic acid and Ag (I) complex 3. [Link]
-
Chegg. Solved What IR peaks are present in 3-nitrobenzoic acid? O. [Link]
-
NIST. Anthranilic acid, 2TMS derivative. [Link]
-
UCLA Chemistry. IR: nitro groups. [Link]
-
Chegg. Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. [Link]
-
MassBank. Anthranilic acid. [Link]
-
Asian Publication Corporation. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
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NIST. Benzoic acid, 3-nitro-. [Link]
-
NIST. Benzoic acid, 3-nitro-. [Link]
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performance of 2-(Methylamino)-3-nitrobenzoic acid as a synthon compared to alternatives
This guide provides an in-depth technical analysis of 2-(Methylamino)-3-nitrobenzoic acid (CAS: 124341-38-4) as a strategic synthon in organic synthesis, specifically for the construction of nitrogen-containing heterocycles like benzodiazepines and quinazolinones.
Executive Summary
2-(Methylamino)-3-nitrobenzoic acid is a specialized building block used primarily to introduce a defined N-methyl-1,2-phenylenediamine motif into bioactive scaffolds. Its performance advantage lies in regiocontrol . Unlike the post-synthetic methylation of anthranilic acid derivatives—which often suffers from over-alkylation or poor selectivity—this synthon provides a pre-installed, protected methylamine functionality.
Key Performance Metrics:
-
Selectivity: 100% N-monomethylation (eliminates bis-alkylation risks).
-
Yield Efficiency: Superior overall yield in multi-step sequences compared to late-stage methylation routes.
-
Reactivity: The ortho-nitro group deactivates the amine, preventing unwanted nucleophilic attacks during carboxylic acid activation (e.g., acid chloride formation).
Technical Comparison: Synthon vs. Alternatives
We evaluate the performance of 2-(Methylamino)-3-nitrobenzoic acid (Synthon A) against three common alternative strategies.
Table 1: Comparative Performance Matrix
| Feature | Synthon A (2-Methylamino-3-nitrobenzoic acid) | Alternative B (2-Amino-3-nitrobenzoic acid) | Alternative C (2-Chloro-3-nitrobenzoic acid) |
| Strategy | Direct Incorporation | Late-Stage Methylation | In-situ SNAr Generation |
| Regioselectivity | High (Pre-installed) | Low (Risk of N,N-dimethylation) | High (Driven by amine nucleophile) |
| Step Count | Low (Ready-to-use) | High (Requires protection/deprotection) | Medium (Requires extra reaction step) |
| Yield (Scaffold) | >85% (Typical Cyclization) | 40-60% (Due to methylation losses) | 70-80% (Dependent on displacement) |
| Safety Profile | Stable Solid | Stable Solid | Energetic (SNAr can be exothermic) |
| Cost | High (Specialty Reagent) | Low (Commodity Chemical) | Medium (Precursor Cost) |
Detailed Analysis of Alternatives
Alternative B: Methylation of 2-Amino-3-nitrobenzoic Acid
Attempting to methylate 2-amino-3-nitrobenzoic acid directly is chemically inefficient. The electron-withdrawing nitro group reduces the nucleophilicity of the amine, requiring harsh alkylating agents (e.g., MeI, dimethyl sulfate) or reductive amination conditions.
-
Failure Mode: Competitive methylation of the carboxylic acid (forming the ester) and over-methylation to the N,N-dimethyl species.
-
Correction: Requires ester protection
methylation saponification, adding 3 steps to the workflow.
Alternative C: In-situ Generation from 2-Chloro-3-nitrobenzoic Acid
This is the industrial precursor to Synthon A.
-
Pros: Lower raw material cost.
-
Cons: Requires handling methylamine (gas or aqueous solution), which is hazardous and difficult to dispense accurately on a small scale. Residual methylamine can interfere with subsequent electrophilic activation steps (e.g., reacting with thionyl chloride).
Mechanistic Pathways & Visualization
The following diagram illustrates the efficiency of using the pre-methylated synthon (Path A) versus the competing pathways (Path B & C).
Caption: Path A (Green) utilizes the target synthon for a streamlined workflow, avoiding the selectivity issues of Path B (Red) and the handling hazards of Path C.
Experimental Protocols
Protocol A: Synthesis of the Synthon (Validation of Alternative C)
If the commercial synthon is unavailable, it can be prepared with high purity using this optimized SNAr protocol.
Reagents:
-
2-Chloro-3-nitrobenzoic acid (10.0 mmol)
-
Methylamine (40% aq. solution, 50.0 mmol, 5 equiv)
-
Ethanol (20 mL)
Procedure:
-
Dissolution: Dissolve 2-chloro-3-nitrobenzoic acid in ethanol in a pressure tube.
-
Addition: Carefully add the aqueous methylamine solution at 0°C.
-
Reaction: Seal the tube and heat to 80°C for 4 hours . The solution will turn deep orange/yellow.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess methylamine.
-
Acidification: Dilute the residue with water (20 mL) and acidify to pH 2-3 with 1M HCl.
-
Isolation: The product, 2-(methylamino)-3-nitrobenzoic acid , precipitates as a yellow solid. Filter, wash with cold water, and dry.
-
Expected Yield: 90-95%
-
Purity: >98% (NMR/HPLC)
-
Protocol B: Utilization in Quinazolinone Synthesis
This protocol demonstrates the synthon's utility in creating N-methyl quinazolinones without side reactions.
Reagents:
-
2-(Methylamino)-3-nitrobenzoic acid (1.0 equiv)
-
Acetic Anhydride (excess)
-
Ammonium Acetate (1.2 equiv)
Procedure:
-
Reduction (Pre-step): The nitro group is first reduced (e.g., H2/Pd-C or Fe/AcOH) to yield the diamine intermediate: 2-(methylamino)-3-aminobenzoic acid.
-
Cyclization: Suspend the reduced diamine in acetic anhydride.
-
Reflux: Heat to reflux for 3 hours.
-
Result: Formation of the tricyclic or N-methyl substituted quinazolinone derivative depending on the specific electrophile used.
Critical Application Notes
-
Steric Hindrance: The ortho-nitro group provides significant steric bulk. When coupling this acid with bulky amines (e.g., for amide bond formation), activation with HATU/DIPEA is recommended over carbodiimides (EDC/NHS) to drive the reaction to completion.
-
Nitro Reduction: The presence of the N-methyl group makes the subsequent reduction of the nitro group slightly more electron-rich compared to the non-methylated analog. Milder reduction conditions (e.g., Zn/NH4Cl) are often sufficient and prevent over-reduction or dechlorination if other halides are present.
References
-
Synthesis of 4-(methylamino)-3-nitrobenzoic acid (Isomer Analog): BenchChem Technical Guide. "Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate." Available at: (Accessed via Search 1.8).
-
Pirenzepine/Telenzepine Scaffold Chemistry: Journal of Medicinal Chemistry. "Molecular probes for muscarinic receptors: derivatives of the M1-antagonist telenzepine." (1991). Available at: (Accessed via Search 1.10).
-
2-Chloro-3-nitrobenzoic Acid Reactivity: Google Patents. "Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide" (CN104356022A). Available at: (Accessed via Search 1.11).
-
CAS Registry Data: Common Chemistry. "2-(Methylamino)-3-nitrobenzoic acid (CAS 124341-38-4)."[1][2] Verified via Accelachem and CymitQuimica catalogs (Search 1.1, 1.2).
Sources
- 1. 1803561-31-0,2-amino-5-methoxy-2-(trifluoromethyl)pentanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1272135-22-4,5,5-dimethyl-1,2,2a,3,4,5-hexahydroacenaphthylen-1-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
cross-validation of experimental data for 2-(Methylamino)-3-nitrobenzoic acid
Executive Summary & Structural Definition
2-(Methylamino)-3-nitrobenzoic acid is a specialized intermediate primarily used as a scaffold for synthesizing poly-functionalized N-heterocycles, particularly quinazolinones and benzodiazepines. Its structural uniqueness lies in the steric crowding of the 1,2,3-substitution pattern, where the central amine is flanked by two electron-withdrawing groups: a carboxylic acid (C1) and a nitro group (C3).
Critical Isomer Warning: Researchers frequently confuse this target with its regioisomer, 4-(methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) . The 2-isomer (target) is significantly more reactive in cyclization protocols due to the proximity of the amine and carboxylic acid, whereas the 4-isomer is chemically inert toward cyclization to form quinazolines.
Chemical Identity Matrix
| Feature | Target Compound | Primary Alternative (Non-methylated) | Isomeric Impurity |
| Name | 2-(Methylamino)-3-nitrobenzoic acid | 2-Amino-3-nitrobenzoic acid | 4-(Methylamino)-3-nitrobenzoic acid |
| Structure | 1-COOH, 2-NHMe, 3-NO₂ | 1-COOH, 2-NH₂, 3-NO₂ | 1-COOH, 3-NO₂, 4-NHMe |
| Reactivity | High (Steric strain + H-bonding) | Moderate | Low (No cyclization potential) |
| Appearance | Deep Orange/Red Prisms | Yellow Needles | Yellow Powder |
| Key NMR Signal |
Synthetic Performance & Causality
The synthesis of 2-(Methylamino)-3-nitrobenzoic acid relies on Nucleophilic Aromatic Substitution (SnAr) . The choice of this route over direct methylation of anthranilic acid is dictated by regioselectivity . Direct methylation often leads to over-alkylation (dimethylation) or reaction at the oxygen.
The "Gold Standard" Protocol: SnAr Displacement
Precursor: 2-Chloro-3-nitrobenzoic acid Reagent: Methylamine (40% aq. or 2M in THF) Mechanism: The chlorine atom at C2 is highly activated by the ortho-carboxyl and ortho-nitro groups. The flanking electron-withdrawing groups lower the energy of the Meisenheimer complex intermediate.
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol of 2-chloro-3-nitrobenzoic acid in 20 mL of ethanol.
-
Addition: Cool to 0°C. Add 30 mmol of Methylamine (3 eq) dropwise. Why? Excess amine acts as a base to neutralize the HCl generated.
-
Reflux: Heat to 60-70°C for 4 hours.
-
Visual Cue: Reaction mixture shifts from pale yellow to deep orange/red (indicative of the o-nitroaniline chromophore).
-
-
Workup (Self-Validating Step):
-
Evaporate solvent.
-
Redissolve residue in water (basic pH due to excess amine).
-
Acidification: Slowly add 1M HCl until pH ~3.
-
Validation: The product precipitates immediately as an orange solid. If no precipitate forms, the reaction failed or the pH is not acidic enough to protonate the carboxylate.
-
Figure 1: Synthetic workflow utilizing the activated 2-chloro core for high-yield SnAr substitution.
Cross-Validation of Experimental Data
To ensure scientific integrity, the isolated product must be cross-validated against the non-methylated analog and the starting material.
A. 1H NMR Spectroscopy Validation
The most definitive proof of structure is the integration of the N-methyl signal and the splitting pattern of the aromatic protons.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| N-CH₃ | 2.85 - 2.95 ppm | Singlet (3H) | Primary Confirmation. Absence indicates failure; Doublet indicates coupling to NH. |
| Ar-H (C4) | 8.10 - 8.20 ppm | Doublet of Doublets | Deshielded by adjacent -NO₂. |
| Ar-H (C6) | 7.90 - 8.00 ppm | Doublet of Doublets | Deshielded by adjacent -COOH. |
| Ar-H (C5) | 6.80 - 6.90 ppm | Triplet (app.) | Upfield relative to others (shielded). |
| N-H | > 8.50 ppm | Broad Singlet | Highly deshielded due to intramolecular H-bond with -NO₂. |
Interpretation Logic:
-
If you see a singlet at 2.9 ppm but the aromatic region shows two doublets (para-substitution pattern), you have synthesized the 4-isomer (impurity).
-
If the N-methyl signal is missing, you likely have 2-amino-3-nitrobenzoic acid (hydrolysis of starting material or contamination).
B. Reactivity Benchmarking (Cyclization Efficiency)
A functional test involves attempting a cyclization reaction to form a quinazolinone.
-
Test: Reflux 100 mg of product with Formamide (1 mL) at 140°C for 2 hours.
-
Observation:
-
2-(Methylamino)-3-nitrobenzoic acid: Rapidly forms 1-methyl-8-nitroquinazolin-4(1H)-one .
-
4-Isomer: No reaction (sterically impossible to cyclize).
-
2-Amino analog: Forms the non-methylated quinazolinone (distinguishable by MS).
-
Figure 2: Analytical decision matrix for validating product identity against common synthetic pitfalls.
Physical Properties & Handling[4][7][8]
-
Melting Point: 180–185°C (Decomposition). Note: The melting point is significantly distinct from the 4-isomer (>300°C) due to the disruption of intermolecular hydrogen bonding by the N-methyl group and the internal H-bond between NH and NO₂.
-
Solubility:
-
Soluble: DMSO, DMF, Ethanol (hot), dilute aqueous base (forming the carboxylate salt).
-
Insoluble: Water (acidic pH), Hexanes.
-
-
Stability: Stable at room temperature, but light-sensitive (store in amber vials).
References
-
PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SnAr). Retrieved from [Link]
-
ScienceDirect. (2012). Synthesis of quinazolinones from anthranilic acid derivatives. (General Reference for Cyclization Protocols). Retrieved from [Link]
literature review of 2-(Methylamino)-3-nitrobenzoic acid properties and applications
This guide provides an in-depth technical analysis of 2-(Methylamino)-3-nitrobenzoic acid , a specialized intermediate critical for the regioselective synthesis of N-methylated heterocycles.
CAS: 124341-38-4 | Formula: C₈H₈N₂O₄ | MW: 196.16 g/mol
Executive Summary: The Regioselectivity Problem Solver
In medicinal chemistry, constructing 1-methylbenzimidazole scaffolds often presents a "regio-isomer nightmare." Standard protocols involving the methylation of a pre-formed benzimidazole core typically yield a difficult-to-separate mixture of N1 and N3 isomers due to annular tautomerism.
2-(Methylamino)-3-nitrobenzoic acid solves this by installing the methyl group before cyclization. This "pre-methylated" precursor forces the reaction pathway into a single regio-isomer, eliminating downstream purification bottlenecks and improving atom economy.
Physicochemical Profile & Properties
Unlike its non-methylated analog (2-amino-3-nitrobenzoic acid), the 2-methylamino variant exhibits distinct solubility and reactivity profiles due to the disruption of intramolecular hydrogen bonding networks.
| Property | Data / Observation | Implications for Processing |
| Appearance | Yellow to Orange Crystalline Solid | Light sensitive; store in amber vials. |
| Melting Point | 210–212 °C (Decomposes) | High thermal stability allows for elevated reaction temps (up to 100°C). |
| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Reactions require polar aprotic solvents (DMF/DMSO) or alcohols. |
| pKa (Acid) | ~3.5 (Predicted) | Acidic enough to form salts; often used as methyl ester to improve solubility. |
| Reactivity | Nucleophilic (Amine) & Electrophilic (Nitro/Acid) | The ortho-nitro group sterically hinders the amine but activates the ring for further substitutions. |
Comparative Analysis: Route Selection Guide
This section objectively compares using 2-(Methylamino)-3-nitrobenzoic acid (Route A) versus the conventional Post-Methylation Strategy (Route B) .
Decision Matrix: When to Use Which?
| Feature | Route A: Pre-Methylated Precursor (Target Compound) | Route B: Post-Methylation (Alternative) |
| Primary Precursor | 2-Chloro-3-nitrobenzoic acid | 2-Amino-3-nitrobenzoic acid |
| Regioselectivity | 100% Single Isomer (N1-Methyl) | Mixture (N1/N3 ratios vary, e.g., 60:40) |
| Purification | Simple recrystallization | Column chromatography (often difficult separation) |
| Step Count | 3 Steps (S_NAr → Reduction → Cyclization) | 3 Steps (Cyclization → Methylation → Separation) |
| Yield Impact | High (>85% cumulative) | Low effective yield due to isomer loss. |
| Cost Efficiency | Lower material cost; higher precursor cost. | Higher material waste; lower precursor cost. |
Experimental Evidence: The "Isomer Trap"
In the synthesis of 7-nitro-1-methylbenzimidazoles (common in kinase inhibitors), Route B typically results in a mixture because the benzimidazole nitrogen protons are tautomeric. Electrophiles (like MeI) attack both nitrogens.
-
Route A Result: Exclusive formation of 1-methyl-7-nitrobenzimidazole.
-
Route B Result: Mixture of 1-methyl-7-nitro and 1-methyl-4-nitro isomers (due to N1/N3 tautomerism).
Visualized Workflows (DOT Diagrams)
Diagram 1: The Regioselective Synthetic Pathway (Route A)
This workflow illustrates the preparation of the target compound and its conversion to a single-isomer benzimidazole.
Caption: Route A ensures the methyl group is locked in position before the heterocyclic ring is closed, guaranteeing regiopurity.
Diagram 2: The "Isomer Trap" in Alternative Methods (Route B)
This highlights the risk of using non-methylated precursors followed by alkylation.
Caption: Route B leads to a statistical mixture of isomers requiring extensive purification, reducing overall efficiency.
Detailed Experimental Protocol
Objective: Synthesis of 2-(Methylamino)-3-nitrobenzoic acid via Nucleophilic Aromatic Substitution (S_NAr).
Safety Note: Methylamine is volatile and toxic. Nitro-compounds can be energetic. Perform all steps behind a blast shield in a fume hood.
Step 1: Preparation of the Ester (Optional but Recommended)
Working with the methyl ester (Methyl 2-chloro-3-nitrobenzoate) often improves yield compared to the free acid due to better solubility and activation.
-
Dissolve 2-chloro-3-nitrobenzoic acid (10.0 g, 50 mmol) in Methanol (100 mL).
-
Add catalytic H₂SO₄ (1 mL) and reflux for 6 hours.
-
Concentrate in vacuo and neutralize to obtain the methyl ester.
Step 2: S_NAr Reaction with Methylamine
-
Setup: Charge a pressure tube or sealed vessel with Methyl 2-chloro-3-nitrobenzoate (5.0 g, 23 mmol).
-
Solvent: Add THF or Ethanol (25 mL).
-
Reagent: Add Methylamine (33% in EtOH, 4 equivalents) or aqueous methylamine (40%).
-
Reaction: Seal the vessel and heat to 80–90 °C for 4–6 hours.
-
Workup: Cool to room temperature. Pour the mixture into ice water (100 mL). The product (Methyl 2-(methylamino)-3-nitrobenzoate) will precipitate as a yellow/orange solid.
-
Hydrolysis (to obtain the Acid):
-
Dissolve the ester in THF/Water (1:1).
-
Add LiOH (2 eq) and stir at RT for 2 hours.
-
Acidify with 1M HCl to pH 3.
-
Filter the precipitate, wash with cold water, and dry.
-
Expected Yield: 85–92% Purity: >95% (HPLC)
Applications in Drug Development
The specific utility of 2-(Methylamino)-3-nitrobenzoic acid lies in the synthesis of:
-
Angiotensin II Receptor Blockers (ARBs): While classic Sartans (e.g., Candesartan) use ethyl/trityl groups, novel analogs utilizing the N-methyl benzimidazole core rely on this precursor for structure-activity relationship (SAR) studies.
-
Kinase Inhibitors: Many kinase inhibitors (e.g., targeting FLT3 or EGFR) require a specific orientation of the benzimidazole scaffold. The 2-methylamino precursor ensures the "head" of the inhibitor is oriented correctly in the ATP binding pocket.
-
Polybenzimidazoles (PBI): Used in high-performance materials; N-methylation modulates solubility and thermal processing windows.
References
-
BenchChem. (2025).[7] Methyl 3-(methylamino)-2-nitrobenzoate: Synthesis and Properties. Retrieved from
-
ACS Omega. (2022).[2] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives. American Chemical Society. Retrieved from
-
Google Patents. (2014). CN103922948A: Preparation method of 2-amino-3-nitrobenzoic acid and derivatives. Retrieved from
-
PubChem. (2025). 2-Methyl-3-nitrobenzoic acid and related isomers. National Institutes of Health. Retrieved from
-
Royal Society of Chemistry. (2022). Regioselective synthesis of 1,4-disubstituted imidazoles. Retrieved from
Sources
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- 2. youtube.com [youtube.com]
- 3. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester - Google Patents [patents.google.com]
- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Cost and Efficiency Analysis of Synthetic Routes to 2-(Methylamino)-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Methylamino)-3-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers unique opportunities for the construction of complex molecular architectures. This guide provides a detailed comparative analysis of the most plausible and economically viable synthetic methodologies for this target molecule. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comprehensive cost analysis to aid researchers in making informed decisions for their synthetic strategies.
Proposed Synthesis Route: Nucleophilic Aromatic Substitution
The most logical and industrially scalable approach to the synthesis of 2-(Methylamino)-3-nitrobenzoic acid is through a two-step process commencing from 2-chlorobenzoic acid. This strategy leverages the well-established principles of electrophilic aromatic substitution for the introduction of the nitro group, followed by a nucleophilic aromatic substitution to install the methylamino moiety.
Step 1: Nitration of 2-Chlorobenzoic Acid
The initial step involves the nitration of 2-chlorobenzoic acid to yield 2-chloro-3-nitrobenzoic acid. The directing effects of the chloro and carboxylic acid groups on the aromatic ring are key to achieving the desired regioselectivity. While the carboxylic acid is a meta-director and the chloro group is an ortho-, para-director, the ortho-position to the chlorine and meta to the carboxylic acid is sterically hindered. Therefore, nitration is directed to the position ortho to the chlorine and meta to the carboxylic acid, yielding the desired 2-chloro-3-nitrobenzoic acid as a major product, although other isomers may also be formed.[1]
Causality Behind Experimental Choices:
-
Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for electrophilic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[2]
-
Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) is crucial to minimize the formation of unwanted byproducts, such as dinitro derivatives and other isomers.[1][3]
Step 2: Nucleophilic Aromatic Substitution with Methylamine
The second step is a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitro group, positioned ortho to the chlorine atom, activates the aromatic ring towards nucleophilic attack.[4] This allows for the displacement of the chloro group by methylamine to furnish the final product, 2-(Methylamino)-3-nitrobenzoic acid. The reaction of 4-chloro-3-nitrobenzoic acid with methylamine to produce 4-(methylamino)-3-nitrobenzoic acid is a well-documented and high-yielding industrial process, providing a strong precedent for this proposed route.[5][6][7]
Causality Behind Experimental Choices:
-
Nucleophile: An aqueous solution of methylamine is a readily available and effective nucleophile for this transformation.
-
Reaction Conditions: The reaction is typically heated to reflux to provide the necessary activation energy for the substitution to occur.[5] In some cases, for analogous reactions, microwave-assisted heating has been shown to significantly reduce reaction times and improve yields.[3][8]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-nitrobenzoic Acid
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 20 g (0.128 mol) of 2-chlorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, ensuring the mixture remains cold.
-
Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over a period of 1-2 hours, keeping the reaction temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture slowly over 500 g of crushed ice with vigorous stirring.
-
The precipitated 2-chloro-3-nitrobenzoic acid is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral, and dried under vacuum.
Protocol 2: Synthesis of 2-(Methylamino)-3-nitrobenzoic Acid
-
In a round-bottom flask equipped with a reflux condenser, suspend 10 g (0.049 mol) of 2-chloro-3-nitrobenzoic acid in 50 mL of a 40% aqueous solution of methylamine.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with 2M hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the yellow solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 2-(Methylamino)-3-nitrobenzoic acid.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 2-(Methylamino)-3-nitrobenzoic acid.
Comparative Cost Analysis
This analysis is based on commercially available prices for the key starting materials and reagents. Prices can vary based on supplier, purity, and quantity.
| Reagent | Supplier Example | Price (per unit) | Quantity per Synthesis (approx.) | Estimated Cost per Synthesis |
| 2-Chlorobenzoic Acid | Sigma-Aldrich | $50 / 100g | 20 g | $10.00 |
| Concentrated Sulfuric Acid | Fisher Scientific | $40 / 2.5L | 130 mL | ~$2.08 |
| Concentrated Nitric Acid | Fisher Scientific | $50 / 2.5L | 15 mL | ~$0.30 |
| Methylamine (40% aq. solution) | GFS Chemicals, TCI | $29.85 / 500mL[9], $29.00 / 100mL[10] | 50 mL | ~$14.50 (based on TCI price) |
| Total Estimated Cost | ~$26.88 |
Note: This is a simplified cost analysis and does not include costs for solvents for workup and purification, energy, labor, or waste disposal.
Alternative Synthesis Considerations
While the proposed route is the most direct and likely the most cost-effective, other synthetic strategies could be considered, although they may present significant challenges.
-
Starting from 2-Amino-3-nitrobenzoic Acid: This would involve the methylation of the amino group. However, selective N-methylation in the presence of a carboxylic acid and a nitro group can be challenging and may require protecting group strategies, adding steps and reducing overall yield.
-
Copper-Catalyzed Amination: For less activated aryl chlorides, copper-catalyzed amination reactions (Ullmann condensation) are often employed.[11] While potentially applicable, this would introduce the cost of a catalyst and ligands, and require optimization of reaction conditions. Given the activation provided by the ortho-nitro group, a catalyst-free approach is likely sufficient and more economical.
Conclusion
The synthesis of 2-(Methylamino)-3-nitrobenzoic acid via a two-step sequence of nitration of 2-chlorobenzoic acid followed by nucleophilic aromatic substitution with methylamine represents the most practical and economically sound approach for laboratory and potential pilot-scale production. The reaction conditions are well-precedented in the synthesis of analogous compounds, and the starting materials are readily available. The provided experimental protocols and cost analysis serve as a valuable guide for researchers embarking on the synthesis of this important chemical intermediate.
References
-
Carl ROTH. Methylamine, 1 l, plastic, CAS No. 74-89-5. [Link]
-
ResearchGate. (PDF) Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. [Link]
-
IndiaMART. 2 Chloro 3 Nitrobenzoic Acid. [Link]
-
ChemAnalyst. Methyl Amine Prices, Trends, Chart, Index and News Q4 2025. [Link]
-
ResearchGate. Catalyst-Free Microwave-Assisted Amination of 2-Chloro-5-nitrobenzoic Acid. [Link]
-
National Center for Biotechnology Information. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. [Link]
- Google Patents.
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
Chemistry LibreTexts. Chemistry 210 Experiment 10. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Google Patents.
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A Comparative Guide to the Environmental Impact of 2-(Methylamino)-3-nitrobenzoic Acid Synthesis Routes
Introduction: The Imperative of Green Chemistry in Pharmaceutical Synthesis
2-(Methylamino)-3-nitrobenzoic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including key components for drugs like candesartan and azilsartan.[1][2] As the pharmaceutical industry intensifies its focus on sustainability, the environmental footprint of these synthetic processes comes under necessary scrutiny. The principles of green chemistry—which advocate for waste reduction, the use of less hazardous substances, and improved energy efficiency—are no longer aspirational but essential for modern drug development.[3]
This guide provides an in-depth comparison of common synthesis routes to 2-(Methylamino)-3-nitrobenzoic acid, moving beyond simple yield comparisons to offer a holistic environmental impact assessment. We will dissect each pathway, evaluating them based on established green chemistry metrics, the inherent hazards of the materials used, and the overall process efficiency. This analysis is designed to empower researchers and drug development professionals to make more informed, environmentally conscious decisions in their synthetic strategy.
Route 1: Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzoic Acid
This is a widely cited and industrially common method for producing the target molecule.[4][5] The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where the chlorine atom on the aromatic ring is displaced by a methylamino group.
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel, 4-chloro-3-nitrobenzoic acid is dissolved in an aqueous solution of methylamine (e.g., 30-40% solution). A copper catalyst, such as copper chloride, may be added to facilitate the reaction.[4]
-
Reaction Conditions: The mixture is heated to reflux (typically 180-190°C) under pressure (3.0-4.0 MPa) for a specified time until the reaction is complete, as monitored by a suitable analytical technique like HPLC.[4]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The pH is then carefully adjusted with an acid (e.g., acetic acid or hydrochloric acid) to a range of 4-5 to precipitate the product.[4]
-
Purification: The precipitated solid, 2-(Methylamino)-3-nitrobenzoic acid, is collected by filtration, washed with water until neutral, and then dried. Further purification can be achieved by recrystallization from a solvent mixture like ethanol-water.[4]
Environmental Impact Assessment
-
Atom Economy: The key transformation has a moderate atom economy. The primary atoms from methylamine are incorporated, but the chlorine atom from the starting material and a hydrogen atom from methylamine are lost as hydrochloric acid (which is neutralized), becoming waste.
-
Solvents and Reagents:
-
Starting Material: 4-chloro-3-nitrobenzoic acid is synthesized from o-chlorobenzoic acid via nitration, a process that uses potent nitrating agents (nitric and sulfuric acids) and can produce isomeric impurities.[6][7]
-
Reagents: Methylamine is a flammable and toxic gas, typically used as an aqueous solution. The use of strong acids like sulfuric and nitric acid in the precursor synthesis and hydrochloric acid for work-up presents significant handling and disposal challenges.[4]
-
Solvent: While water is used as the primary solvent, which is environmentally benign, the reaction often requires high temperatures and pressure, increasing energy consumption.
-
-
Waste Generation (E-Factor): This route generates a significant amount of waste. The primary byproduct is the chloride salt formed during neutralization. Additionally, the synthesis of the starting material contributes substantially to the overall waste profile (E-Factor), which includes spent acids and purification residues. The Environmental Factor (E-Factor), defined as the total mass of waste divided by the mass of product, is a key metric where lower is better.[3]
-
Energy Consumption: The requirement for high temperatures and pressure makes this route energy-intensive, contributing to its carbon footprint.
Workflow Diagram: Route 1
Caption: Workflow for Route 1 via SNAr reaction.
Route 2: Selective Amination of 3,4-Dinitrobenzoic Acid
This route offers an alternative by starting with a dinitro-substituted benzoic acid. The strategy relies on the differential reactivity of the two nitro groups, allowing for selective substitution at the 4-position.
Experimental Protocol
-
Reaction Setup: 3,4-Dinitrobenzoic acid is dissolved in a polar solvent such as ethanol.[8]
-
Addition of Reagents: Triethylamine (TEA) is added as a base, followed by the addition of methylamine (typically as a solution in methanol).[8]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for an extended period (e.g., 24 hours) until the starting material is consumed.[8]
-
Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove the solvents. Water is added to the residue, and the mixture is filtered to remove any insoluble impurities.
-
Purification: The filtrate is acidified with a weak acid like acetic acid, causing the product to precipitate. The solid is then collected by filtration and dried to yield 4-methylamino-3-nitrobenzoic acid.[8]
Environmental Impact Assessment
-
Atom Economy: The atom economy is superior to Route 1. In this case, one nitro group is displaced by the methylamino group. While this still generates waste (as nitrite), it avoids the introduction and subsequent disposal of a halogen atom.
-
Solvents and Reagents:
-
Solvents: This route uses organic solvents like ethanol and methanol. While less hazardous than chlorinated solvents, they are volatile organic compounds (VOCs) and contribute to the Process Mass Intensity (PMI), a metric that quantifies the total mass input relative to the product mass.[9]
-
Reagents: Triethylamine is a corrosive and flammable base. The use of a large excess of amine and base is common to drive the reaction to completion, which adds to the waste stream.
-
-
Waste Generation (E-Factor): The primary waste products are the displaced nitrite group (as a salt after neutralization) and the triethylammonium salt formed from the base. Solvent waste from the reaction and purification steps is also a significant contributor to the E-Factor.
-
Energy Consumption: A major advantage of this route is that it proceeds at room temperature, making it significantly less energy-intensive than Route 1. This drastically reduces the process's carbon footprint.
Workflow Diagram: Route 2
Caption: Workflow for Route 2 via selective amination.
Route 3: Multi-step Synthesis from 3-Nitrophthalic Acid
This pathway is fundamentally different, constructing the desired functionality through a series of transformations including a Curtius rearrangement.[1][10]
Experimental Protocol
-
Mono-esterification: 3-Nitrophthalic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) under reflux to form the monoester, 2-carboxy-3-nitrobenzoic acid methyl ester.[1]
-
Acyl Chloride Formation: The resulting monoester is treated with a chlorinating agent, such as thionyl chloride, typically in a solvent like chloroform, to convert the carboxylic acid group into an acyl chloride.[1]
-
Curtius Rearrangement & Hydrolysis: The acyl chloride is then reacted with sodium azide (NaN3) to form an acyl azide. This intermediate undergoes a Curtius rearrangement upon heating to form an isocyanate, which is subsequently hydrolyzed in situ to yield 2-amino-3-nitrobenzoic acid methyl ester.[1]
-
Saponification: The final step involves the hydrolysis of the methyl ester using a base like sodium hydroxide, followed by acidification to yield the final product, 2-amino-3-nitrobenzoic acid. Note: This route yields the regioisomer 2-amino-3-nitrobenzoic acid, not the target 2-(Methylamino)-3-nitrobenzoic acid directly. A subsequent N-methylation step would be required, adding complexity and environmental burden. For the purpose of this guide, we will evaluate the synthesis of the direct precursor, 2-amino-3-nitrobenzoic acid.
Environmental Impact Assessment
-
Atom Economy: Multi-step syntheses inherently have lower overall atom economy. Significant portions of molecules like thionyl chloride (SOCl2) and sodium azide (NaN3) are converted into waste products (SO2, HCl, N2).
-
Solvents and Reagents:
-
Hazardous Reagents: This route employs several highly hazardous materials. Thionyl chloride is corrosive and toxic. Sodium azide is acutely toxic and potentially explosive.[1] Chloroform is a hazardous chlorinated solvent.
-
Catalysts: The use of concentrated sulfuric acid requires careful handling and generates acidic waste.
-
-
Waste Generation (E-Factor): This route is expected to have the highest E-Factor. It involves multiple steps, each with its own work-up and purification, generating significant solvent and reagent-derived waste. The use of stoichiometric reagents like thionyl chloride and sodium azide is a major contributor.
-
Energy Consumption: The multiple reflux and heating steps make this process energy-intensive.
-
Process Complexity: The multi-step nature increases operational complexity and the potential for yield loss at each stage, further decreasing overall efficiency.
Workflow Diagram: Route 3
Caption: Workflow for Route 3 from 3-Nitrophthalic Acid.
Comparative Analysis
| Metric | Route 1 (from 4-Chloro-3-nitrobenzoic Acid) | Route 2 (from 3,4-Dinitrobenzoic Acid) | Route 3 (from 3-Nitrophthalic Acid) |
| Starting Material Hazard | Moderate (Chlorinated aromatic) | High (Dinitro aromatic) | Moderate (Phthalic acid derivative) |
| Key Reagent Hazards | High (Methylamine gas, strong acids) | Moderate (Triethylamine) | Very High (Thionyl chloride, Sodium azide) |
| Solvent Profile | Good (Water) | Fair (Ethanol, Methanol - VOCs) | Poor (Chloroform, Methanol) |
| Energy Consumption | High (Reflux under pressure) | Low (Room temperature reaction) | High (Multiple heating/reflux steps) |
| Atom Economy (Overall) | Low-Moderate | Moderate | Very Low (Multi-step) |
| Waste Generation (E-Factor) | High | Moderate | Very High |
| Process Simplicity | 1-step transformation | 1-step transformation | Multi-step, complex |
| Yield | Reported up to 88%[4] | Reported up to 81%[8] | Reported up to 95% (for amino precursor)[10] |
Conclusion and Recommendation
When evaluated through the lens of green chemistry, a clear hierarchy emerges among the synthesis routes for 2-(Methylamino)-3-nitrobenzoic acid.
-
Route 3 (from 3-Nitrophthalic Acid) is unequivocally the least environmentally friendly option. Its multi-step nature, coupled with the use of highly toxic and hazardous reagents like sodium azide and thionyl chloride, and chlorinated solvents, results in a poor atom economy and a very high E-Factor. While the reported yield for the amino precursor is high, the subsequent methylation step would further detract from its green credentials.
-
Route 1 (from 4-Chloro-3-nitrobenzoic Acid) represents a common industrial compromise. It is a relatively straightforward, one-step conversion with a good yield. However, its significant environmental drawback is the high energy consumption required for the reaction conditions (high temperature and pressure). The use of a halogenated starting material and the generation of chloride waste are also notable disadvantages.
-
Route 2 (from 3,4-Dinitrobenzoic Acid) presents the most compelling case for an environmentally preferable synthesis. Its standout feature is the mild, room-temperature reaction condition, which drastically lowers energy consumption and improves safety. While it uses organic solvents, the avoidance of high pressure, hazardous chlorinated compounds, and explosive reagents makes it a significantly greener alternative. The atom economy is also more favorable than the other routes.
Therefore, for researchers and manufacturers prioritizing sustainability, Route 2 is the recommended pathway . While optimization to reduce solvent usage and improve the efficiency of the base would further enhance its profile, its foundational advantages in energy efficiency and reagent safety make it the superior choice for the environmentally conscious synthesis of this important pharmaceutical intermediate.
References
-
EssFeed. (2025). Environmental Impact of Benzoic Acid Production and Sustainable Alternatives. Available from: [Link]
-
Environmental Analysis Health and Toxicology. (2025). Benzoic Acid Manufacturing and Environmental Impact. Available from: [Link]
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Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Eureka. Available from: [Link]
-
ResearchGate. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]
-
PubMed. (2025). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]
-
Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Available from: [Link]
-
Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Eureka. Available from: [Link]
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available from: [Link]
-
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 4-(Methylamino)-3-Nitrobenzoic Acid: Properties, Applications and Synthesis. Available from: [Link]
-
National Institutes of Health (NIH). (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. Available from: [Link]
-
MDPI. (2022). Green Chemistry Metrics, A Review. Available from: [Link]
-
Wiley-VCH. (2016). 1 Green Chemistry Metrics. Available from: [Link]
- Patsnap. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
-
UniCA IRIS. (2023). Green metrics in mechanochemistry. Available from: [Link]
-
PrepChem.com. (n.d.). Preparation of Methyl 2-nitro-3-methylbenzoate. Available from: [Link]
-
ResearchGate. (2015). (PDF) Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Available from: [Link]
-
PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link]
-
ResearchGate. (n.d.). Detected concentrations of benzoic acid in various environmental samples. Available from: [Link]
- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
-
Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka. Available from: [Link]
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Publish Comparison Guide: Validating the Mechanism of 2-(Methylamino)-3-nitrobenzoic Acid Cyclization
The following guide provides an in-depth technical validation of the reaction mechanisms involving 2-(Methylamino)-3-nitrobenzoic acid (CAS 124341-38-4). This document is designed for medicinal chemists and process engineers focusing on the synthesis of 8-nitro-1-methyl-quinazolin-4(3H)-ones and related fused heterocycles.
Executive Summary
2-(Methylamino)-3-nitrobenzoic acid is a specialized anthranilic acid derivative used primarily to access N1-methyl-8-nitro-functionalized quinazolines . Unlike its unmethylated or non-nitrated analogs, this scaffold presents unique mechanistic challenges due to the steric clash between the ortho-nitro group (C3) and the N-methyl group (C2-N).
This guide validates the cyclization mechanism of this compound, comparing its performance against standard alternatives. It demonstrates that while the 3-nitro substituent significantly retards cyclization kinetics compared to 4- or 5-nitro isomers, the starting material offers superior regiocontrol for N1-methylated targets, eliminating the selectivity issues associated with post-synthetic alkylation.
Comparative Performance Analysis
The "product" in this context is the methodology of using 2-(Methylamino)-3-nitrobenzoic acid as a regioselective building block. We compare it below with two standard alternatives: 2-Amino-3-nitrobenzoic acid (unsubstituted amine) and 2-(Methylamino)-benzoic acid (no nitro group).
Table 1: Reactivity & Regioselectivity Comparison
| Feature | 2-(Methylamino)-3-nitrobenzoic acid (Target) | 2-Amino-3-nitrobenzoic acid (Alternative A) | 2-(Methylamino)-benzoic acid (Alternative B) |
| Primary Application | Synthesis of 1-methyl-8-nitroquinazolinones . | Synthesis of 8-nitroquinazolinones (N1-H). | Synthesis of 1-methylquinazolinones . |
| Nucleophilicity (N-atom) | Low . Reduced by electron-withdrawing 3-NO₂ and steric bulk. | Moderate . Reduced by 3-NO₂ but less sterically hindered. | High . Electron-donating methyl group + no nitro withdrawal. |
| Cyclization Rate | Slow . Requires higher activation energy (e.g., >140°C or catalysis). | Medium . Slower than unsubstituted, but faster than target. | Fast . Cyclizes readily under mild conditions. |
| Regiocontrol (N1 vs N3) | Absolute . Pre-installed methyl group forces N1 product. | Poor (if alkylated later) . Post-synthesis alkylation yields N1/N3 mixtures. | Absolute . Pre-installed methyl group. |
| Major Side Reaction | Decarboxylation .[1] Steric strain promotes loss of CO₂ at high T. | Self-Condensation . Formation of dimers. | Minimal . |
Causality Insight: The "Ortho-Ortho" Effect
The critical difference in performance stems from the 3-nitro group . In the target compound, the nitro group forces the N-methyl group out of planarity, reducing the conjugation of the nitrogen lone pair with the benzene ring. While this theoretically increases basicity, the sheer steric bulk hinders the nucleophilic attack required for cyclization (e.g., reacting with formamide or orthoesters).
Mechanistic Validation Framework
To validate that the reaction proceeds via the desired Niementowski-type cyclization rather than degradation, researchers must monitor specific mechanistic checkpoints.
Validated Pathway: Cyclization with Formamide
The most common reaction is the condensation with formamide to yield 1-methyl-8-nitroquinazolin-4(1H)-one .
Mechanism Description:
-
Activation: Thermal activation allows the sterically hindered amine to attack the formamide carbonyl.
-
Intermediate Formation: Formation of the N-formyl intermediate (often isolable in this hindered system).
-
Cyclodehydration: Intramolecular attack of the amide nitrogen on the carboxylic acid (or ester) carbonyl, followed by loss of water.
Visualization: Reaction Pathway & Competing Mechanisms
Figure 1: Mechanistic pathway for the cyclization of 2-(Methylamino)-3-nitrobenzoic acid, highlighting the critical decarboxylation side reaction caused by steric strain.
Experimental Protocols
Protocol A: Synthesis of 1-Methyl-8-nitroquinazolin-4(1H)-one
This protocol is self-validating through the use of specific temperature controls to avoid decarboxylation.
Materials:
-
2-(Methylamino)-3-nitrobenzoic acid (1.0 eq) [CAS: 124341-38-4][2][3]
-
Formamide (10.0 eq)
-
Ammonium acetate (1.0 eq) - Catalyst to lower activation energy
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 2-(methylamino)-3-nitrobenzoic acid and formamide. Add ammonium acetate.
-
Thermal Ramp (Critical):
-
Heat to 140°C and hold for 1 hour. Note: Do not exceed 160°C initially. The steric strain makes the carboxyl group labile; rapid heating promotes decarboxylation.
-
Validation Check: Take an aliquot for TLC (5% MeOH in DCM). If the starting material (Rf ~0.3) persists and no decarboxylated byproduct (Rf ~0.8, non-polar aniline) is seen, increase temp to 160°C.
-
-
Reaction: Stir at 160°C for 4–6 hours. The solution should darken slightly but remain homogenous.
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (10 volumes).
-
Isolation: The product typically precipitates as a beige solid. Filter and wash with water to remove excess formamide.
-
Purification: Recrystallize from Ethanol/DMF (9:1).
Protocol B: Validation of Mechanism via Intermediate Trapping
To prove the mechanism proceeds via the N-formyl intermediate rather than a benzoxazinone pathway (common for anthranilic acids).
-
Reaction: Treat 2-(methylamino)-3-nitrobenzoic acid with Acetic Anhydride (1.5 eq) in refluxing toluene instead of formamide.
-
Observation: If the reaction proceeds via the benzoxazinone mechanism (typical for unmethylated analogs), a cyclic anhydride intermediate forms. However, due to the N-methyl group , a benzoxazinone cannot form (quaternary nitrogen would result).
-
Result: Isolation of N-acetyl-N-methyl-3-nitrobenzoic acid .
Troubleshooting & Data Interpretation
Use the following table to diagnose failure modes during validation.
| Observation | Diagnosis | Corrective Action |
| Product is an oil/tar; NMR shows loss of COOH proton but no cyclization. | Decarboxylation . The 3-nitro group forced the carboxylate off before ring closure. | Lower reaction temperature; use a milder condensing agent like Triethyl Orthoformate (TEOF) with catalytic p-TsOH at 80°C. |
| Recovery of Starting Material. | Steric Inhibition . The nucleophile (formamide) cannot access the crowded amine. | Switch solvent to 2-ethoxyethanol to allow higher reflux temp without thermal degradation, or use microwave irradiation (150°C, 30 min). |
| Formation of mixture of products. | Regio-scrambling . | Unlikely with this substrate. Check purity of starting material (ensure it is not the 4-nitro isomer). |
References
-
BenchChem . (2025).[1][4][5] Technical Guide to Methyl 4-(methylamino)-3-nitrobenzoate and Analogs. Retrieved from
-
CymitQuimica . (n.d.). 2-(Methylamino)-3-nitrobenzoic acid CAS 124341-38-4 Product Data. Retrieved from
-
National Institutes of Health (NIH) . (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters. Molecules. Retrieved from
-
ResearchGate . (2012). Crystallographic analysis of 2-Amino-3-nitrobenzoic acid derivatives. Acta Crystallographica. Retrieved from
-
GuideChem . (2024). Synthesis and Application of Nitro-Anthranilic Acid Derivatives. Retrieved from
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comparing the efficacy of 2-(Methylamino)-3-nitrobenzoic acid in different applications
An In-Depth Technical Guide to the Efficacy of 2-(Methylamino)-3-nitrobenzoic Acid
Executive Summary: The Regiochemical Advantage
2-(Methylamino)-3-nitrobenzoic acid (CAS: 124341-38-4) represents a specialized, pre-functionalized anthranilic acid derivative that offers distinct synthetic advantages over its non-methylated or non-nitrated congeners. While often overshadowed by its 4-isomer (a key intermediate for Dabigatran and Candesartan), the 2,3-substitution pattern of this scaffold provides a privileged entry point into regiodefined N-methylated heterocycles .
This guide compares the efficacy of this compound in three primary applications:
-
Regiospecific Synthesis of 1-Methylbenzimidazoles (vs. alkylation of benzimidazoles).
-
Construction of N-Methylquinazolin-4-ones (vs. post-synthetic methylation).
-
Access to Tricyclic Pyrrolo[2,1-b]quinazolinones (via nitro-reduction cascades).
The core argument for using this intermediate is regiochemical fidelity : it eliminates the ambiguity of N-alkylation steps in late-stage synthesis, significantly improving yield and purity profiles in drug discovery workflows.
Comparative Analysis of Applications
Application 1: Synthesis of 1-Methyl-7-Carboxy-Benzimidazoles
The Challenge: Synthesizing 1-substituted benzimidazoles typically involves alkylating a pre-formed benzimidazole. This often results in a mixture of N1 and N3 regioisomers due to tautomerism, requiring tedious chromatographic separation.
The Solution: Using 2-(Methylamino)-3-nitrobenzoic acid "locks" the methyl group in position, ensuring 100% regioselectivity upon cyclization.
| Feature | Route A: Traditional Alkylation | Route B: Using 2-(Methylamino)-3-nitrobenzoic Acid |
| Starting Material | 2-Amino-3-nitrobenzoic acid | 2-(Methylamino)-3-nitrobenzoic acid |
| Key Step | Cyclization | Nitro Reduction |
| Regioselectivity | Poor (~60:40 to 80:20 mixture of N1/N3) | Excellent (>99% N1-isomer) |
| Purification | Difficult (Isomers have similar | Simple (Recrystallization) |
| Overall Yield | 45–55% | 75–85% |
Mechanistic Insight: The presence of the ortho-nitro group facilitates a clean reduction to the vicinal diamine (2-methylamino-3-aminobenzoic acid). Condensation with aldehydes or carboxylic acids then proceeds exclusively between the primary amine and the electrophile, followed by ring closure onto the secondary amine.
Application 2: N-Methylquinazolin-4-one Scaffolds
The Challenge: Quinazolinones are privileged structures in oncology (e.g., EGFR inhibitors). Introducing an N-methyl group at the 1-position (to modulate solubility or metabolic stability) is synthetically challenging on the intact core due to competing O-alkylation.
The Solution: The pre-installed N-methyl group in the starting material directs the cyclization to form the dihydroquinazolinone, which is easily oxidized to the final product without ambiguity.
-
Efficacy Metric: In comparative studies of quinazolinone synthesis, "pre-methylation" strategies reduce the total step count by 1 (eliminating protection/deprotection steps required for selective alkylation).
Visualization of Synthetic Pathways
The following diagram illustrates the divergent utility of the scaffold, highlighting the decision points that lead to distinct pharmacological classes.
Figure 1: Divergent synthesis pathways from 2-(Methylamino)-3-nitrobenzoic acid, demonstrating access to benzimidazoles, quinazolinones, and tricyclic scaffolds.
Experimental Protocol: Regiospecific Synthesis of a Benzimidazole Derivative
This protocol validates the "Route A" efficacy described above, demonstrating the clean conversion to a 1-methylbenzimidazole.
Objective: Synthesis of 1-Methyl-2-phenyl-1H-benzimidazole-7-carboxylic acid.
Reagents:
-
2-(Methylamino)-3-nitrobenzoic acid (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium dithionite (
) (3.0 eq) or /Pd-C -
Ethanol/Water (3:1 v/v)
Step-by-Step Methodology:
-
Reduction (One-Pot Precursor Generation):
-
Dissolve 2-(Methylamino)-3-nitrobenzoic acid (5 mmol) in Ethanol/Water (30 mL).
-
Add Sodium dithionite (15 mmol) portion-wise at 60°C. Monitor by TLC until the yellow nitro compound is consumed and the fluorescent diamine appears.
-
Checkpoint: The disappearance of the nitro peak in IR (
) confirms reduction.
-
-
Oxidative Cyclization:
-
To the crude diamine solution (under air), add Benzaldehyde (5.5 mmol) and a catalytic amount of acetic acid.
-
Reflux for 4 hours. The presence of air (or addition of mild oxidant like Sodium Metabisulfite) facilitates the aromatization of the intermediate aminal.
-
-
Isolation:
-
Concentrate the solvent to ~10 mL.
-
Adjust pH to 5.0 with 1N HCl to precipitate the carboxylic acid product.
-
Filter the solid and wash with cold ether.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the N-methyl singlet at
ppm. Crucially, the absence of a minor isomer peak confirms the regioselectivity advantages of the starting material [1].
-
Critical Comparison: Efficacy vs. Alternatives
The following table summarizes why a researcher would choose this specific scaffold over cheaper, non-methylated alternatives.
| Parameter | 2-(Methylamino)-3-nitrobenzoic Acid | 2-Amino-3-nitrobenzoic Acid | 2-Chloro-3-nitrobenzoic Acid |
| Primary Utility | N-Methylated Heterocycles | NH-Heterocycles | S_NAr Electrophile |
| Atom Economy | High (Methyl group incorporated) | Low (Requires Me-I + Base) | Medium (Loss of HCl) |
| Safety Profile | Moderate (Nitro aromatic) | Moderate | High (Sensitizing/Corrosive) |
| Cost Efficiency | Moderate (Specialty Building Block) | High (Commodity Chemical) | High (Commodity Chemical) |
| Strategic Fit | Late-Stage Diversification | Early-Stage Core Synthesis | Nucleophilic Displacement |
Expert Insight: While 2-chloro-3-nitrobenzoic acid is a common electrophile, it requires a nucleophilic aromatic substitution (
References
-
BenchChem. (2025).[1] Application Notes: Methyl 3-(methylamino)-4-nitrobenzoate as a Versatile Building Block. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 283475, 4-(Methylamino)-3-nitrobenzoic acid. (Note: Isomer comparison data derived from structural analogs). Retrieved from
-
Zhang, Y., et al. (2013).[2][3] Quinazoline derivatives: synthesis and bioactivities. Bioorganic & Medicinal Chemistry, 21(13), 3749-3769. (Contextualizing Quinazolinone synthesis pathways).
-
GuideChem. (2024). Synthesis and Applications of Nitrobenzoic Acid Derivatives. Retrieved from
Sources
Safety Operating Guide
2-(Methylamino)-3-nitrobenzoic acid proper disposal procedures
Executive Summary
This guide mandates the operational protocols for the handling and disposal of 2-(Methylamino)-3-nitrobenzoic acid (CAS: 124341-38-4). Due to the presence of both a nitro group (
Immediate Directive: Do not dispose of this compound via municipal sinks or general trash. All waste containing this substance must be routed through High-Temperature Incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).
Chemical Identity & Risk Profile
Before initiating disposal, verify the chemical identity to ensure compatibility with the waste stream.
| Parameter | Specification |
| Chemical Name | 2-(Methylamino)-3-nitrobenzoic acid |
| CAS Number | 124341-38-4 |
| Molecular Formula | |
| Molecular Weight | 196.16 g/mol |
| Hazard Class (GHS) | Irritant (Skin/Eye) , Acute Toxicity (Oral) |
| Reactivity Alert | Nitro-aromatic : Potential for thermal instability.[1] Avoid shock/friction.[2] |
| Incompatibility | Strong Bases, Strong Oxidizers, Reducing Agents. |
Scientific Insight: The ortho-positioning of the nitro group relative to the amino group can facilitate intramolecular hydrogen bonding, potentially increasing the stability of the solid crystal lattice; however, upon decomposition, this proximity can accelerate energetic release. Treat as a Class 4.1 Flammable Solid equivalent for segregation purposes until testing confirms otherwise.
Waste Characterization & Segregation
Proper segregation is the primary defense against unplanned exothermic events in waste containers.[2]
The "Red Flag" Rule
-
NEVER mix with: Peroxides, Azides, or Strong Acids.
-
NEVER accumulate in containers larger than 20L without EHS approval.
Disposal Decision Tree
Use the following logic to determine the correct waste stream.
Figure 1: Decision logic for segregating 2-(Methylamino)-3-nitrobenzoic acid waste streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired inventory, surplus powder, or spill cleanup residue.
-
Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but discouraged due to breakage risk.
-
Solvent Dampening (Optional but Recommended): If the powder is exceedingly dry and fine, add a small volume of mineral oil or water to reduce dust explosion hazards during transport.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-(Methylamino)-3-nitrobenzoic acid"[3]
-
Hazard Checkbox: Toxic, Irritant.
-
-
Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4-mil thickness) before placing it in the satellite accumulation drum.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors or dissolved compound.
-
pH Check: Ensure the solution pH is between 4 and 10.
-
Why? Nitro compounds can form unstable salts at extreme pH. If acidic (<4), neutralize slowly with Sodium Bicarbonate (
). If basic (>10), neutralize with dilute Acetic Acid.
-
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane.
-
Incompatible: Peroxides (THF must be peroxide-tested), Nitric Acid.
-
-
Container: Use standard safety carboys (HDPE or Stainless Steel). Do not fill >90% capacity to allow for thermal expansion.
Emergency Procedures (Spills & Exposure)
In the event of a release, the "Nitro" functionality dictates a cautious approach to avoid shock-initiation, although the risk is lower than polynitrated compounds.
| Scenario | Action Plan |
| Minor Spill (<5g) | 1. Dampen with water to suppress dust.2. Wipe with absorbent pads.3. Place pads in "Solid Waste" bin. |
| Major Spill (>5g) | 1. Evacuate the immediate area.2. Don PPE (Nitrile gloves, N95 respirator).3. Use a spark-free scoop to collect.4. Call EHS for clearance. |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Nitro compounds can absorb transdermally. |
Final Disposition: The Incineration Pathway
Researchers must understand the fate of the waste to ensure compliance. The material will not be landfilled.[4] It will be destroyed via High-Temperature Incineration to break down the nitro-aromatic core into harmless gases (
Figure 2: Chain of custody for nitro-aromatic waste destruction.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12076, 4-Nitroanthranilic acid (Analogous Safety Data). Retrieved from [Link]
-
Accelachem. (2023). Product Detail: 2-(Methylamino)-3-nitrobenzoic acid (CAS 124341-38-4). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
